HPPD-IN-4
Description
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Properties
Molecular Formula |
C19H14F3NO4 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)12-3-1-4-13(9-12)27-16-8-7-11(10-23-16)18(26)17-14(24)5-2-6-15(17)25/h1,3-4,7-10,26H,2,5-6H2 |
InChI Key |
DVWIQSGZSCENBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Pathophysiology of Hallucinogen Persisting Perception Disorder (HPPD)
Disclaimer: Initial searches for "HPPD-IN-4" did not yield results for a specific chemical compound. The following technical guide focuses on Hallucinogen Persisting Perception Disorder (HPPD), a clinical condition that is the subject of the provided search results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Hallucinogen Persisting Perception Disorder (HPPD)
Hallucinogen Persisting Perception Disorder (HPPD) is a rare and debilitating condition characterized by the re-experiencing of perceptual disturbances that were first encountered during a previous hallucinogen intoxication.[1][2] Unlike transient "flashbacks," the symptoms of HPPD are persistent, causing significant distress or impairment in social, occupational, or other important areas of functioning.[2] The disorder is recognized in the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).[1][2] While classically associated with lysergic acid diethylamide (LSD), HPPD has been linked to a variety of other substances, including psilocybin, MDMA, and cannabis.[1][3]
The core of HPPD lies in its predominantly visual symptoms, which can include geometric hallucinations, palinopsia (trails of images of moving objects), halos around objects, intensified colors, and visual snow.[1][3] The pathophysiology is not fully understood, but leading hypotheses point towards a disruption in the central nervous system's visual processing pathways.[3]
Core Pathophysiological Hypotheses
The exact mechanism underlying HPPD remains elusive, but research suggests it is not a result of drug metabolites or ongoing psychological distress alone. The primary neurobiological hypothesis centers on a chronic disinhibition of visual processors following hallucinogen exposure, leading to a state of cortical hyperexcitability.[3][4] This is thought to stem from a lasting imbalance between excitatory and inhibitory neurotransmission in the brain's visual pathways.
The serotonergic system, particularly the 5-HT₂A receptor, is a key area of investigation. Most classic hallucinogens are agonists or partial agonists of the 5-HT₂A receptor.[5][6][7] It is hypothesized that the intense stimulation of these receptors by a hallucinogen may lead to long-term neuroplastic changes. The prevailing theory suggests that this overstimulation results in the excitotoxic destruction or dysfunction of cortical inhibitory interneurons that are modulated by the serotonergic system.[1][3]
A crucial component of the leading hypothesis is the role of gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. The theory posits that serotonergic hallucinogens cause damage to inhibitory interneurons that utilize GABA.[1][3][5] These GABAergic interneurons are critical for filtering and dampening sensory input within the visual cortex. Their dysfunction would lead to a loss of inhibitory control, resulting in a "noisy" or hyperexcitable visual system, which manifests as the perceptual disturbances seen in HPPD.[3][5] This provides a mechanistic explanation for symptoms like visual snow and afterimages, which can be conceptualized as a failure to suppress trailing or residual neural signals.[5]
Another prominent hypothesis, particularly relevant to the symptom of visual snow which frequently overlaps with HPPD, is thalamocortical dysrhythmia.[4][8] This model suggests a disruption in the rhythmic activity between the thalamus (a key sensory relay station, including the lateral geniculate nucleus for vision) and the cerebral cortex.[3] A failure of inhibitory mechanisms within this network could lead to the persistent perception of erroneous visual information.[8] Functional imaging studies in patients with visual snow syndrome have shown abnormalities in the lingual gyrus and other visual processing areas, lending support to this network-based view of the disorder.[1]
Quantitative Data and Clinical Findings
Quantitative data on HPPD is limited due to the rarity of the disorder and the lack of large-scale, controlled clinical trials. The available data comes primarily from case series, literature reviews, and surveys.
Table 1: Substances Associated with HPPD Onset This table summarizes findings from a 2018 literature review, indicating the number of studies and patients where specific substances were linked to HPPD induction.
| Substance Class | Specific Substance(s) | Number of Studies | Number of Patients | Reference |
| Classic Hallucinogens | LSD, Phencyclidine (PCP) | 14 | 294 | [1] |
| Cannabinoids | Cannabis, Synthetic Cannabinoids | - | 7+ | [1] |
| Empathogens | MDMA, MDA | - | - | [1] |
| Dissociatives | Ketamine, Dextromethorphan | - | - | [1] |
| Atypical Antipsychotics | Risperidone | 1 | 1 | [1] |
Table 2: Common Clinical Features of HPPD This table lists the primary visual disturbances as described by the DSM-5 and reported in clinical literature.
| Symptom Category | Specific Manifestations | Reference |
| Geometric Imagery | Geometric hallucinations | [1] |
| Motion Perception | False perceptions of movement in peripheral fields, trails of images (palinopsia), stroboscopic perception | [1][9] |
| Light & Color Phenomena | Flashes of color, intensified colors, halos around objects | [1][9] |
| Afterimages | Positive afterimages | [1] |
| Size & Shape Distortion | Macropsia (objects appear larger), Micropsia (objects appear smaller) | [1][9] |
| Visual Field Noise | Visual Snow (Aeropsia) | [2] |
Table 3: Reported Treatment Outcomes from Case Reports and Series This table summarizes the reported efficacy of various pharmacological agents used off-label to treat HPPD. The evidence is not from controlled trials.
| Medication Class | Medication | Reported Outcome | Reference |
| Benzodiazepines | Clonazepam | Symptom reduction | [10] |
| α2-Adrenergic Agonists | Clonidine | Significant improvement in some patients | [9] |
| Antiepileptics | Lamotrigine | Near complete remission in a case report | [9] |
| Atypical Antipsychotics | Risperidone | May worsen symptoms | [9] |
| SSRIs | Various | May initially exacerbate symptoms | [9] |
Experimental and Diagnostic Protocols
The diagnosis of HPPD is clinical and based on the criteria outlined in the DSM-5. There are no specific biomarkers for the condition. A thorough diagnostic process is crucial to rule out other potential causes of visual disturbances.
Caption: Diagnostic workflow for Hallucinogen Persisting Perception Disorder (HPPD).
While dedicated experimental protocols for HPPD are scarce, research in the overlapping field of Visual Snow Syndrome (VSS) provides insight into relevant techniques.
-
Neuroimaging: Functional MRI (fMRI) and PET scans have been used to investigate brain activity in VSS, identifying hypermetabolism and altered connectivity in visual processing areas like the lingual gyrus.[1][11] These non-invasive techniques could be applied to HPPD cohorts to map neural correlates of the perceptual disturbances.
-
Electrophysiology: Techniques like quantitative electroencephalography (qEEG) and transcranial magnetic stimulation (TMS) are used to assess cortical excitability.[12] Studies in VSS have shown evidence of occipital cortex hyperexcitability, a finding that aligns with the leading hypothesis for HPPD.[12][13]
-
Patient Surveys and Case Series Analysis: Much of the current understanding of HPPD is derived from the systematic collection and analysis of patient-reported data.[14] These studies help to characterize the range of symptoms, identify potential risk factors, and gather preliminary data on treatment responses.
Visualized Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized neurobiological mechanisms of HPPD.
References
- 1. Hallucinogen Persisting Perception Disorder: Etiology, Clinical Features, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hallucinogenic Persisting Perception Disorder: A Case Series and Review of the Literature [frontiersin.org]
- 3. Hallucinogen persisting perception disorder - Wikipedia [en.wikipedia.org]
- 4. Visual Snow: Updates on Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 8. Visual snow syndrome - Wikipedia [en.wikipedia.org]
- 9. Hallucinogen-persisting perception disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Treatment of Hallucinogen Persisting Perception Disorder (HPPD): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visual snow syndrome: a review on diagnosis, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. A Review of Hallucinogen Persisting Perception Disorder (HPPD) and an Exploratory Study of Subjects Claiming Symptoms of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Biological Activity of HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of HPPD-IN-4, a selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The information is intended for researchers, scientists, and professionals involved in herbicide and drug development.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the class of triketone HPPD inhibitors. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione |
| Molecular Formula | C₁₉H₁₄F₃NO₄ |
| SMILES | C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1 |
| InChI Key | DVWIQSGZSCENBF-UHFFFAOYSA-N |
| Molecular Weight | 377.3 g/mol |
Biological Activity and Quantitative Data
This compound is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The primary publicly available quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
| This compound (III-29) | Arabidopsis thaliana HPPD (AtHPPD) | 0.19 | Mesotrione | 0.28 |
Data sourced from a study on novel triketone-containing phenoxy nicotinyl inhibitors of HPPD.
Mechanism of Action and Signaling Pathway
HPPD is a key enzyme in the catabolism of tyrosine in most aerobic organisms. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential components for photosynthesis and antioxidant defense.
This compound, as an HPPD inhibitor, blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone disrupts the photosynthetic electron transport chain, while the absence of tocopherols leaves chlorophyll susceptible to photo-oxidative damage. This ultimately results in the characteristic bleaching of plant tissues, followed by necrosis and death.
Below is a diagram illustrating the affected metabolic pathway.
Caption: Inhibition of HPPD by this compound disrupts tyrosine catabolism, leading to impaired photosynthesis and antioxidant defense, resulting in herbicidal effects.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HPPD, based on commonly cited methodologies.
HPPD Inhibition Assay (Coupled Enzyme Assay)
1. Principle: The activity of HPPD is determined by monitoring the formation of maleylacetoacetate, a downstream product of the reaction catalyzed by homogentisate 1,2-dioxygenase (HGD), which is coupled to the HPPD reaction. The increase in absorbance at 318 nm due to the formation of maleylacetoacetate is measured spectrophotometrically.
2. Reagents and Buffers:
-
Reaction Buffer: 20 mM HEPES, pH 7.0
-
Enzyme Solution: Purified recombinant HPPD (e.g., from Arabidopsis thaliana)
-
Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD)
-
Substrate: 4-Hydroxyphenylpyruvate (HPPA)
-
Cofactors: 0.1 mM FeSO₄, 2 mM Sodium Ascorbate
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
3. Assay Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent microplate.
-
To each well, add the reaction buffer, FeSO₄, sodium ascorbate, HGD, and varying concentrations of the test compound (this compound).
-
Initiate the reaction by adding the HPPD enzyme to the wells.
-
Immediately after adding the enzyme, add the substrate (HPPA) to all wells.
-
Monitor the change in absorbance at 318 nm over time at a constant temperature (e.g., 25°C) using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Below is a diagram outlining the experimental workflow for determining the IC50 of HPPD inhibitors.
Caption: Experimental workflow for the determination of the IC50 value of this compound using a coupled enzyme assay.
Synthesis
The synthesis of this compound and related analogs has been described in the scientific literature. A likely synthetic route involves the reaction of a substituted phenoxy nicotinoyl chloride with 1,3-cyclohexanedione. The specific details of the multi-step synthesis, including reaction conditions and purification methods, can be found in specialized chemical synthesis publications.
Conclusion
This compound is a potent inhibitor of the plant enzyme HPPD, with a demonstrated high level of activity. Its mechanism of action through the disruption of the tyrosine catabolism pathway, leading to the inhibition of essential photosynthetic cofactors, makes it an effective herbicidal agent. The experimental protocols outlined provide a basis for the further in vitro characterization of this and similar compounds. Further research may focus on its in vivo efficacy, crop selectivity, and environmental safety profile.
In-Depth Technical Guide: HPPD-IN-4 Enzyme Kinetics and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of HPPD-IN-4, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document is intended for researchers, scientists, and professionals in drug development and herbicide discovery.
Introduction to HPPD and this compound
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1][2] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[3][4] Inhibition of HPPD disrupts these pathways, leading to a bleaching effect and eventual death of the plant, making it an effective target for herbicides.[3][5] In humans, HPPD inhibitors are used therapeutically to treat metabolic disorders such as tyrosinemia type I.[4]
This compound (also identified by the experimental code Y13161) is a selective and potent inhibitor of HPPD, primarily studied for its potential as a high-efficiency herbicide.[4] Understanding its kinetic properties and binding affinity is critical for the development of new and effective HPPD-targeted compounds.
Enzyme Kinetics of this compound
This compound has been characterized as a competitive and slow-binding inhibitor of HPPD.[4]
Table 1: Summary of Quantitative Data for this compound (Y13161) Inhibition
| Parameter | Value | Target Enzyme | Comments |
| IC50 | 0.19 µM | Not Specified | General value from a supplier.[6] |
| Ki | 24.16 ± 1.01 nM | Arabidopsis thaliana HPPD (AtHPPD) | Competitive inhibitor with respect to the substrate HPPA.[4] |
| Inhibition Type | Competitive, Slow-Binding | AtHPPD | Exhibits time-dependent inhibition.[4] |
Binding Affinity of this compound
The interaction of this compound with the active site of HPPD is believed to involve coordination with the Fe(II) ion and interactions with key amino acid residues.[4]
Experimental Protocols
HPPD Inhibition Assay (Coupled Enzyme Assay)
This method is commonly used to determine the inhibitory activity of compounds against HPPD.
Principle: The activity of HPPD is determined by monitoring the formation of maleylacetoacetate, a downstream product in the tyrosine catabolism pathway, which absorbs light at 318 nm. This is a coupled assay that requires homogentisate 1,2-dioxygenase (HGD) to convert the product of the HPPD reaction (homogentisate) to maleylacetoacetate.
Materials:
-
Recombinant HPPD enzyme
-
Recombinant HGD enzyme
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
This compound (or other inhibitor)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.0)
-
FeSO4
-
Sodium ascorbate
-
96-well UV-transparent microplates
-
UV/Vis plate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, FeSO4, sodium ascorbate, and a sufficient amount of HGD.
-
Add a specific concentration of the HPPD enzyme to the reaction mixture.
-
To determine the IC50, add varying concentrations of this compound to the wells. For a control, add the vehicle (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding, which is particularly important for slow-binding inhibitors.
-
Initiate the reaction by adding the substrate HPPA.
-
Immediately monitor the increase in absorbance at 318 nm over time using a plate reader at a constant temperature (e.g., 25°C).
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki) for Competitive Inhibitors
Principle: For a competitive inhibitor, the Ki can be determined by measuring the reaction rates at different substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the HPPD inhibition assay.
-
Perform the assay with multiple fixed concentrations of the inhibitor (this compound) and varying concentrations of the substrate (HPPA).
-
Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
The data can be analyzed using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) or by non-linear regression fitting to the competitive inhibition model to determine the apparent Km at each inhibitor concentration.
-
A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line with a slope of Km/Ki and a y-intercept of Km, from which Ki can be calculated. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the inhibition is competitive and the substrate concentration and Km are known.[7]
Signaling Pathways and Experimental Workflows
Tyrosine Catabolism Pathway and HPPD Inhibition
HPPD is the second enzyme in the tyrosine catabolism pathway. Its inhibition leads to the accumulation of 4-hydroxyphenylpyruvate and a deficiency in homogentisate.[8][9][10]
Caption: Tyrosine catabolism pathway and the point of inhibition by this compound.
Impact of HPPD Inhibition on Plastoquinone and Tocopherol Biosynthesis in Plants
In plants, homogentisate is a precursor for both plastoquinone and tocopherol biosynthesis. Inhibition of HPPD by this compound depletes the pool of homogentisate, thereby blocking the synthesis of these vital compounds.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Evolution In Silico Studies Unlock the h4-HPPD C-Terminal Tail Gating Mechanism [mdpi.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. This compound | C19H14F3NO4 | CID 171714296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Free energy calculations elucidate substrate binding, gating mechanism, and tolerance‐promoting mutations in herbicide target 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plastoquinone (PQ) in Photosynthesis: Structure, Role & Function [vedantu.com]
- 14. Plastoquinone - Wikipedia [en.wikipedia.org]
- 15. File:Plastoquinone Biosynthesis Pathway In Plants.png - Wikimedia Commons [commons.wikimedia.org]
Target Specificity of HPPD-IN-4 in Plants: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of HPPD-IN-4, a novel inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound, also identified as Compound III-29, demonstrates potent inhibitory activity and selectivity, making it a significant subject of study for the development of new-generation herbicides. This document collates available data on its inhibitory action, experimental protocols for its evaluation, and the molecular basis of its interaction with the target enzyme.
Core Concepts: HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules, which manifests as a characteristic bleaching of the plant tissues, followed by necrosis and death.
Quantitative Analysis of this compound Inhibition
This compound has been identified as a selective and potent inhibitor of HPPD. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibitory activity of this compound has been determined against Arabidopsis thaliana HPPD (AtHPPD).
| Compound | Target Enzyme | IC50 (μM) | Reference |
| This compound (Compound III-29) | Arabidopsis thaliana HPPD (AtHPPD) | 0.19 | [1] |
| Mesotrione (Commercial Herbicide) | Arabidopsis thaliana HPPD (AtHPPD) | 0.28 | [1] |
As the data indicates, this compound exhibits superior in vitro inhibitory activity against AtHPPD compared to the commercial herbicide mesotrione.[1]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound follows the established pathway of HPPD inhibitors. By binding to the active site of the HPPD enzyme, it blocks the synthesis of homogentisate. This leads to a cascade of downstream effects, ultimately resulting in plant death.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro HPPD Inhibition Assay
This protocol details the method used to determine the IC50 value of this compound against Arabidopsis thaliana HPPD (AtHPPD).
a. Expression and Purification of AtHPPD:
-
The gene encoding AtHPPD is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The bacterial cells are harvested, lysed, and the recombinant AtHPPD protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography).
-
The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford assay).
b. Enzyme Inhibition Assay:
-
The assay is performed in a reaction buffer containing phosphate buffer, ascorbic acid, and FeSO4.
-
A solution of the purified AtHPPD enzyme is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).
-
The reaction is allowed to proceed for a defined period and then stopped, typically by the addition of an acid.
-
The activity of the enzyme is determined by measuring the formation of the product, homogentisate, or by monitoring the consumption of the co-substrate, oxygen, using an oxygen electrode.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Herbicidal Activity Bioassay (Post-emergence)
This protocol describes the evaluation of the herbicidal efficacy of this compound when applied to plants that have already germinated and emerged from the soil.
a. Plant Cultivation:
-
Seeds of various weed species (both broadleaf and monocotyledonous) are sown in pots containing a suitable soil mix.
-
The plants are grown in a controlled environment (greenhouse) with defined temperature, humidity, and light conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
b. Herbicide Application:
-
This compound is formulated as a sprayable solution, typically with the addition of a surfactant to ensure uniform coverage.
-
The formulated herbicide is applied to the plants at various dosages (e.g., grams of active ingredient per hectare).
-
A control group of plants is treated with a blank formulation (without the active ingredient).
c. Evaluation of Herbicidal Effect:
-
The treated plants are returned to the controlled environment and observed over a period of time (e.g., 14-21 days).
-
The herbicidal injury is visually assessed at regular intervals, scoring symptoms such as bleaching, necrosis, and growth inhibition on a standardized scale (e.g., 0% for no effect to 100% for complete plant death).
-
The fresh weight of the aerial parts of the plants may also be measured at the end of the experiment to quantify the growth inhibition.
Crop Safety Bioassay
This protocol is designed to assess the phytotoxic effects of this compound on crop species to determine its selectivity.
a. Crop Plant Cultivation:
-
Seeds of crop plants of interest (e.g., wheat, peanuts) are sown and grown under the same controlled conditions as the weed species in the herbicidal activity assay.
b. Herbicide Application:
-
This compound is applied to the crop plants at dosages that are effective against weeds.
c. Evaluation of Phytotoxicity:
-
The crop plants are monitored for any signs of injury, such as stunting, discoloration, or malformation.
-
The severity of the phytotoxic effects is rated visually over time.
-
At the end of the experiment, agronomic parameters such as plant height and biomass may be measured and compared to untreated control plants to quantify any negative impact on crop growth. Preliminary tests have indicated that this compound is safer than the commercial herbicide mesotrione on wheat and peanuts.[1]
Molecular Basis of Target Specificity
The specificity of this compound for its target enzyme can be understood through computational modeling techniques such as molecular docking and molecular dynamics simulations. These methods provide insights into the binding interactions between the inhibitor and the active site of the HPPD enzyme.
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the AtHPPD active site. The results of molecular docking studies can reveal key amino acid residues that interact with the inhibitor through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
Molecular Dynamics Simulations: These simulations provide a dynamic view of the inhibitor-enzyme complex over time, helping to assess the stability of the binding interactions predicted by molecular docking.
The stability of the complex formed by this compound and AtHPPD has been verified through these computational methods, providing a molecular basis for its inhibitory activity.[1]
Conclusion
This compound is a highly effective and selective inhibitor of plant HPPD, demonstrating superior in vitro activity compared to existing commercial herbicides. The detailed experimental protocols and the understanding of its molecular interactions with the target enzyme provide a solid foundation for its further development as a novel herbicide. The data presented in this guide underscores the potential of this compound for applications in agriculture, offering a new tool for weed management with favorable crop safety profiles. Further research into its off-target effects and performance in diverse plant species will be crucial for its successful deployment.
References
The Core Mechanism of HPPD Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of compounds in modern weed science, offering a distinct mode of action that leads to the characteristic bleaching of susceptible plant species. First introduced in the 1980s, their precise mechanism was not fully elucidated until the late 1990s.[1] This guide provides an in-depth technical overview of the mode of action of HPPD inhibitors, intended for professionals engaged in herbicide research, development, and related scientific fields.
The Target Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a non-heme, iron (II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in most aerobic organisms.[2][3] In plants, the pathway involving HPPD is not only catabolic but also anabolic, providing essential molecules for various physiological processes. The enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][4] This reaction is a key step in the pathway that ultimately leads to the production of plastoquinone and tocopherols (Vitamin E).[2][5]
Biochemical Pathway and Mechanism of Inhibition
The primary mode of action of HPPD inhibitors is the competitive inhibition of the HPPD enzyme.[6][7] By binding to the active site of HPPD, these herbicides block the conversion of HPPA to HGA.[6] This inhibition disrupts the tyrosine catabolic pathway, leading to a cascade of downstream effects that are ultimately lethal to the plant.
The inhibition of HPPD prevents the formation of homogentisate, which is a critical precursor for the biosynthesis of two vital groups of molecules in plants:
-
Plastoquinone: An essential cofactor in the photosynthetic electron transport chain and a necessary component for the activity of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[1][7][8][9]
-
Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.[1][6][9]
The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD herbicides.
Physiological Effects in Susceptible Plants
The inhibition of HPPD and the subsequent depletion of plastoquinone and tocopherols lead to a series of detrimental physiological effects in susceptible weeds:
-
Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone, a necessary cofactor for phytoene desaturase, halts the production of carotenoids.[6][9][10] Carotenoids are pigments that protect chlorophyll from photo-oxidation.
-
Chlorophyll Degradation and Bleaching: Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom where the plant tissues turn white or translucent.[1][6][9][10][11]
-
Oxidative Stress: The depletion of tocopherols, which are antioxidants, leaves the plant vulnerable to oxidative damage from reactive oxygen species (ROS) generated during photosynthesis.[1][6]
-
Disruption of Photosynthesis: The lack of plastoquinone directly impairs the photosynthetic electron transport chain, further contributing to the plant's demise.[5][9]
-
Growth Stoppage and Plant Death: The combination of these effects leads to a cessation of growth and, ultimately, the death of the susceptible plant.[1][6]
Chemical Classes of HPPD Inhibitors
HPPD inhibitors are a chemically diverse group of herbicides, which are broadly classified into three main families based on their chemical structure:[1][7]
-
Triketones: This class is based on a natural allelochemical called leptospermone.[1] Examples include mesotrione and tembotrione.
-
Pyrazolones: This class includes herbicides such as topramezone.[7]
-
Isoxazoles: This family includes isoxaflutole and pyrasulfotole.[7]
A new class of azole carboxamides is also in development.[12][13]
Quantitative Data: Inhibitory Activity
The efficacy of HPPD inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the HPPD enzyme. Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of several HPPD inhibitors.
| Herbicide | Chemical Class | Target Organism | IC50 / Ki Value | Reference |
| Mesotrione | Triketone | Arabidopsis thaliana | 25 - 100 pM (Ki) | [14] |
| Fenquinotrione | Triketone | Rice | 27.2 nM (IC50) | [8] |
| Fenquinotrione | Triketone | Arabidopsis thaliana | 44.7 nM (IC50) | [8] |
| Nitisinone | Triketone | Not Specified | 173 nM (IC50) | [8] |
| HPPD-IN-1 | Not Specified | Arabidopsis thaliana | 0.248 µM (IC50) | [8] |
| HPPD-IN-2 | Not Specified | Arabidopsis thaliana | Potent | [8] |
| HPPD-IN-3 | Not Specified | Not Specified | 10 nM (IC50) | [8] |
| HPPD-IN-4 | Not Specified | Not Specified | 0.19 µM (IC50) | [8] |
| HPPD-IN-5 | Not Specified | Not Specified | 0.21 µM (IC50) | [8] |
| HPPD/PPO-IN-1 | Not Specified | Arabidopsis thaliana | 0.12 µM (IC50 for HPPD) | [8] |
| NTBC | Triketone | Rat Liver | ~40 nM (IC50) | [15] |
Experimental Protocols
HPPD Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against the HPPD enzyme.
Materials:
-
Purified recombinant HPPD enzyme
-
Purified recombinant homogentisate 1,2-dioxygenase (HGD) enzyme (for coupled assay)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Test inhibitor compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.0, 0.1 mM FeSO4, 2 mM sodium ascorbate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a sufficient amount of HGD, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period.
-
Initiate the enzymatic reaction by adding a mixture of the HPPA substrate and the HPPD enzyme to each well.
-
Immediately begin monitoring the change in absorbance at 318 nm over time. The increase in absorbance corresponds to the formation of maleylacetoacetate, a downstream product of HGA oxidation by HGD.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Quantification of Chlorophyll and Carotenoids
This protocol describes a common method for extracting and quantifying chlorophyll and carotenoid pigments from plant tissue.
Materials:
-
Fresh or frozen plant leaf tissue
-
Mortar and pestle
-
Liquid nitrogen (optional, for frozen tissue)
-
Acetone (100% and 80%) or other suitable solvent (e.g., methanol, ethanol)
-
Magnesium carbonate (optional, to neutralize acids)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Accurately weigh a small amount of fresh or frozen leaf tissue (e.g., 0.1 g).
-
Grind the tissue in a mortar and pestle with a small amount of solvent (and liquid nitrogen if using frozen tissue) until a homogenous slurry is formed. Adding a pinch of magnesium carbonate can help prevent chlorophyll degradation.
-
Transfer the slurry to a centrifuge tube and add a known volume of solvent to extract the pigments.
-
Centrifuge the extract to pellet the solid debris.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For acetone extracts, the typical wavelengths are 470 nm, 645 nm, and 663 nm.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).[4][10]
Weed Resistance to HPPD Inhibitors
As of 2022, three broadleaf weed species have evolved resistance to HPPD-inhibiting herbicides: Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum).[3][5] The primary mechanism of resistance identified in these species is enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases.[3][5] Target-site resistance, due to mutations in the HPPD gene, has been slower to evolve in weeds compared to other herbicide classes.[14]
Herbicide-Tolerant Crops
The development of crops resistant to HPPD inhibitors has been achieved through genetic engineering. Two main strategies have been employed:
-
Overexpression of a resistant bacterial HPPD enzyme: Introducing a gene from a bacterium that produces an HPPD enzyme that is not sensitive to the herbicide.[5][12][13]
-
Overexpression of transgenes for HPPD and a microbial gene that enhances substrate production: Increasing the amount of the plant's own HPPD enzyme to overcome the inhibitory effect, sometimes in combination with a gene that increases the availability of the HPPA substrate.[5][12][13]
Isoxaflutole-resistant soybean is commercially available, and soybeans resistant to other HPPD inhibitors like mesotrione are expected to be available in the near future.[5][12][13]
Conclusion
HPPD inhibitors represent a powerful tool in weed management due to their specific and highly effective mode of action. A thorough understanding of the biochemical and physiological consequences of HPPD inhibition is essential for the development of new, more effective herbicides, for managing weed resistance, and for the engineering of herbicide-tolerant crops. This guide has provided a comprehensive technical overview of the core principles underlying the action of HPPD-inhibiting herbicides to aid researchers and professionals in this field.
References
- 1. Measuring chlorophylls and carotenoids in plant tissue [protocols.io]
- 2. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. 5.2 Chlorophyll and carotenoid content – ClimEx Handbook [climexhandbook.w.uib.no]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. afst.valahia.ro [afst.valahia.ro]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. jkip.kit.edu [jkip.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ceur-ws.org [ceur-ws.org]
The Tyrosine Catabolism Pathway: A Technical Guide to the Inhibition by HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This pathway is essential for the biosynthesis of vital compounds such as plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts this pathway, leading to a characteristic bleaching phenotype and subsequent plant death, making it a key target for herbicide development. In humans, the pathway is crucial for amino acid metabolism, and targeted inhibition of HPPD has therapeutic applications in treating metabolic disorders like hereditary tyrosinemia type I by preventing the accumulation of toxic metabolites.
This technical guide provides an in-depth overview of the biochemical pathway inhibited by HPPD-IN-4, a selective inhibitor of HPPD. It includes quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the pathway and experimental workflows.
Biochemical Pathway Inhibited by this compound
This compound selectively targets and inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This Fe(II)-dependent, non-heme oxygenase catalyzes the second step in the catabolism of tyrosine. The inhibition of HPPD by this compound blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This blockage leads to the accumulation of HPPA and a deficiency in downstream metabolites. In plants, the lack of HGA prevents the synthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant defense, respectively. This disruption of vital processes ultimately results in the herbicidal effect.
Quantitative Data for this compound
This compound, also known as Compound III-29, is a selective inhibitor of HPPD. The following table summarizes the available quantitative data for this inhibitor.
| Inhibitor | Target Enzyme | IC50 | CAS Number |
| This compound | HPPD | 0.19 µM | 3028731-23-6 |
Table 1: Quantitative Inhibitory Data for this compound [1][2][3][4]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a key experiment to quantify the potency of an enzyme inhibitor. While the specific protocol used for this compound is not publicly available, a general and widely used method for determining the IC50 of HPPD inhibitors is a spectrophotometric enzyme assay. This method monitors the activity of HPPD by measuring the consumption of its substrate or the formation of its product.
Spectrophotometric Assay for HPPD Inhibition (Representative Protocol)
This protocol is a representative method and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or human)
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate
-
Catalase
-
FeSO4
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance in the UV range
2. Enzyme Activity Assay Principle:
The activity of HPPD can be monitored by the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate, HPPA. The reaction is initiated by the addition of the enzyme to a reaction mixture containing the substrate and necessary cofactors.
3. Experimental Workflow:
4. Detailed Method:
-
Preparation of Reagents: Prepare all solutions in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactor solution (ascorbate, catalase, and FeSO4), and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add the recombinant HPPD enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the appropriate wavelength (e.g., 310 nm) over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Logical Relationship of Inhibition
The inhibitory effect of this compound on the target enzyme and the subsequent biological outcome can be represented as a logical flow.
Conclusion
This compound is a potent and selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolism pathway. Its ability to disrupt this pathway makes it a valuable tool for research in herbicide development and potentially for therapeutic applications. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field, facilitating further investigation and application of HPPD inhibitors.
References
- 1. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Carotenoid Biosynthesis by HPPD-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, with a specific focus on the inhibitory compound HPPD-IN-4 and its role in the disruption of carotenoid biosynthesis. This document details the mechanism of action of HPPD inhibitors, presents quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and provides visual representations of the key biological pathways and experimental workflows. Due to the limited public data on this compound, this guide utilizes the well-characterized and commercially significant HPPD inhibitor, mesotrione, as a representative example to illustrate the broader principles and methodologies.
Introduction to HPPD Inhibition
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms. In plants, the enzymatic reaction catalyzed by HPPD is a critical step in the biosynthesis of plastoquinone and tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.
HPPD inhibitors are a class of compounds that block the active site of the HPPD enzyme. This inhibition leads to a depletion of plastoquinone, which in turn inhibits phytoene desaturase activity. The result is an accumulation of the colorless carotenoid precursor, phytoene, and a significant reduction in the production of colored carotenoids such as β-carotene, lutein, and zeaxanthin. This disruption of carotenoid biosynthesis leads to the characteristic bleaching or whitening of plant tissues, as the chlorophyll is no longer protected from photo-oxidation, ultimately resulting in plant death. This mechanism of action has led to the successful development of HPPD inhibitors as herbicides.
Mechanism of Action of HPPD Inhibitors
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HPPD inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the binding of the natural substrate, HPPA. The inhibition of HPPD disrupts the tyrosine catabolism pathway, which has significant downstream effects in plants.
The primary consequence of HPPD inhibition in plants is the indirect inhibition of carotenoid biosynthesis. This occurs through the following cascade of events:
-
HPPD Inhibition: The inhibitor molecule occupies the active site of the HPPD enzyme.
-
HGA Depletion: The production of homogentisate (HGA) is blocked.
-
Plastoquinone Deficiency: HGA is a precursor for the synthesis of plastoquinone. Therefore, HPPD inhibition leads to a deficiency in plastoquinone.
-
Phytoene Desaturase Inhibition: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is responsible for converting the colorless phytoene into colored carotenoids.
-
Carotenoid Biosynthesis Blockage: The lack of functional PDS leads to the accumulation of phytoene and a halt in the production of downstream carotenoids.
-
Chlorophyll Degradation: Carotenoids play a vital photoprotective role by quenching triplet chlorophyll and scavenging reactive oxygen species. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms.
Quantitative Data on HPPD Inhibitors
The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the HPPD enzyme by 50%.
| Inhibitor | IC50 (µM) | Target Organism/Enzyme | Reference |
| This compound | 0.19 | Not Specified | Commercial Vendor Data |
| Mesotrione | 0.283 | Arabidopsis thaliana HPPD | [1] |
| HPPD-IN-1 | 0.248 | Arabidopsis thaliana HPPD | [1] |
| HPPD-IN-3 | 0.01 | Not Specified | [1] |
| Fenquinotrione | 0.0447 | Arabidopsis thaliana HPPD | [1] |
| Leptospermone | 12.1 | Not Specified | [1] |
Effects of HPPD Inhibition on Carotenoid Profile
The inhibition of HPPD leads to significant alterations in the carotenoid profile of treated plants. The following table summarizes the observed effects of mesotrione application on various carotenoids in perennial ryegrass.
| Carotenoid | Effect of Mesotrione Treatment | Reference |
| Phytoene | Increased | [2] |
| β-Carotene | Decreased | [2] |
| Lutein | Decreased | [2] |
| Violaxanthin | Decreased | [2] |
| Zeaxanthin | Increased | [2] |
The increase in phytoene is a direct consequence of the inhibition of phytoene desaturase. The decrease in β-carotene, lutein, and violaxanthin reflects the overall suppression of the carotenoid biosynthesis pathway. The increase in zeaxanthin may be a stress response by the plant.[2]
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds against HPPD. The formation of the product, homogentisate, is coupled to its subsequent oxidation by homogentisate 1,2-dioxygenase (HGD), and the resulting product, maleylacetoacetate, is monitored spectrophotometrically.[3]
Materials:
-
Recombinant HPPD enzyme
-
Recombinant HGD enzyme
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
FeSO4 solution
-
Sodium ascorbate solution
-
HEPES buffer (pH 7.0)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 318 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing HEPES buffer, FeSO4, sodium ascorbate, and HGD enzyme.
-
Add Inhibitor: Add the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 30°C) for a short period (e.g., 5 minutes).
-
Add HPPD Enzyme: Add the recombinant HPPD enzyme to all wells except for the negative control wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the HPPA substrate solution to all wells.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 318 nm at regular intervals for a defined period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Extraction and Quantification of Carotenoids from Plant Tissue by HPLC
This protocol outlines the steps for extracting carotenoids from plant tissue and quantifying them using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle or a tissue homogenizer
-
Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Saponification solution (e.g., methanolic KOH)
-
Partitioning solvent (e.g., diethyl ether or petroleum ether)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector
-
Mobile phase solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Carotenoid standards (e.g., β-carotene, lutein, violaxanthin, zeaxanthin, phytoene)
Procedure:
-
Sample Preparation: Weigh a known amount of plant tissue (e.g., 100-500 mg). If fresh, freeze it in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a tube and add the extraction solvent containing BHT. Vortex or sonicate the mixture to ensure thorough extraction. Repeat the extraction until the tissue residue is colorless.
-
Saponification (Optional): To remove chlorophylls and lipids that may interfere with the analysis, a saponification step can be included. Add methanolic KOH to the extract and incubate in the dark.
-
Partitioning: Add a partitioning solvent (e.g., diethyl ether) and a saturated NaCl solution to the extract to separate the carotenoids into the organic phase.
-
Drying and Evaporation: Collect the organic phase containing the carotenoids and dry it over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Reconstitution: Re-dissolve the dried carotenoid extract in a small, known volume of the initial HPLC mobile phase.
-
HPLC Analysis: Inject an aliquot of the reconstituted extract into the HPLC system. Separate the carotenoids using a suitable gradient elution program.
-
Detection and Quantification: Monitor the eluting carotenoids at their respective maximum absorption wavelengths (typically between 400-500 nm) using the PDA detector. Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards. Quantify the concentration of each carotenoid by comparing the peak area with a standard curve generated from known concentrations of the standards.
Visualizations
Figure 1. The carotenoid biosynthesis pathway and the point of inhibition by HPPD inhibitors.
Figure 2. A generalized experimental workflow for the evaluation of HPPD inhibitors.
References
Preliminary Herbicidal Activity Spectrum of a Novel HPPD Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary herbicidal activity spectrum of a representative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, bicyclopyrone. Bicyclopyrone serves as a model to understand the efficacy, mechanism of action, and experimental evaluation of this class of herbicides.
Introduction to HPPD-Inhibiting Herbicides
HPPD-inhibiting herbicides are a significant class of compounds used for selective weed control in various crops.[1][2] They act by blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants.[3] Inhibition of this enzyme leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2] The resulting effect is a characteristic bleaching of the plant tissues, followed by necrosis and death of susceptible weed species.[2] Bicyclopyrone is a member of the triketone subclass of HPPD inhibitors and is utilized for the control of a broad spectrum of broadleaf and grass weeds in crops such as corn and sugarcane.[3][4]
Mechanism of Action
The molecular initiating event for this class of herbicides is the competitive inhibition of the HPPD enzyme. By binding to the active site of HPPD, bicyclopyrone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial precursor for the synthesis of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the accumulation of phytoene and a subsequent loss of carotenoids. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms and eventual plant death.[2][3]
References
An In-depth Technical Guide to the Molecular Target Analysis of HPPD Inhibitors, with a Focus on HPPD-IN-4
Disclaimer: Publicly available information on a specific compound designated "HPPD-IN-4" is extremely limited. This guide provides a comprehensive overview of the molecular target analysis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors as a class of compounds, incorporating the single available data point for this compound. The methodologies and pathways described are representative of the research and development process for this class of inhibitors.
Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and its Inhibitors
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine.[1][2] This non-heme iron(II)-dependent dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][3] In plants, HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant protection.[1][2] Inhibition of HPPD disrupts these vital processes, leading to a characteristic bleaching of plant tissues and ultimately, plant death, making it an effective target for herbicides.[1][4] In humans, HPPD inhibitors are used to treat hereditary tyrosinemia type I.[1]
HPPD inhibitors are a diverse class of chemicals, primarily categorized into three main structural families: triketones, pyrazolones, and diketonitriles.[1][5] These compounds act by chelating the iron ion at the active site of the HPPD enzyme, preventing its catalytic function.[2][6]
Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary molecular target of this compound and other related inhibitors is the enzyme 4-hydroxyphenylpyruvate dioxygenase. By inhibiting this enzyme, these compounds disrupt the tyrosine catabolism pathway.
Signaling Pathway: Tyrosine Catabolism
HPPD inhibitors directly interfere with the tyrosine catabolism pathway. The inhibition of HPPD leads to the accumulation of HPPA and a deficiency in the downstream product, homogentisate. This blockage has significant consequences, particularly in plants, where homogentisate is a precursor for essential molecules.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 6. Design, synthesis and herbicidal activity of new iron chelating motifs for HPPD-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on HPPD Inhibitor Phytotoxicity: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "HPPD-IN-4" did not yield any publicly available research data. This guide therefore provides an in-depth overview of the early-stage research on the phytotoxicity of the broader class of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, drawing upon established research in the field. This information is intended for researchers, scientists, and drug development professionals.
Introduction to HPPD-Inhibiting Herbicides and Their Mechanism of Action
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, this enzyme is crucial for the biosynthesis of plastoquinone and tocopherols (vitamin E).[1][2][3] HPPD-inhibiting herbicides work by blocking this enzyme, leading to a cascade of phytotoxic effects.
The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols.[2][3][4] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[1][3] The depletion of carotenoids, which protect chlorophyll from photo-oxidation, results in the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death.[1][3] The lack of tocopherols also contributes to oxidative stress within the plant cells.[3]
HPPD inhibitors are a diverse group of chemicals, including isoxazoles, pyrazoles, and triketones.[3][5] They are used for selective pre- and post-emergence control of a wide range of broadleaf and grass weeds in various crops like corn, sorghum, and sugarcane.[1][6]
Quantitative Data on HPPD Inhibitor Phytotoxicity
The phytotoxicity of HPPD-inhibiting herbicides is typically quantified by parameters such as the Growth Reduction (GR) values (e.g., GR10, GR50, GR90, representing the herbicide concentration causing 10%, 50%, and 90% growth reduction, respectively) and the Selectivity Index (SI). The SI is the ratio of the GR value for a crop to that of a weed, indicating the herbicide's safety margin for the crop.
Below is a summary of quantitative data from a study on the novel HPPD-inhibiting herbicide QYM201.
Table 1: Phytotoxicity of QYM201 on Wheat and Various Weed Species
| Plant Species | GR10 (g a.i. ha⁻¹) | GR50 (g a.i. ha⁻¹) | GR90 (g a.i. ha⁻¹) | Selectivity Index (SI) vs. Weeds (based on GR50) |
| Wheat Hybrids | ||||
| Zhengmai 9023 | 86.8 | 215.4 | - | - |
| Zhoumai 18 | 95.2 | 230.1 | - | - |
| Xinong 509 | 102.3 | 255.6 | - | - |
| Weed Species | ||||
| Alopecurus aequalis | 25.1 | 55.2 | 121.3 | 3.90 - 4.63 |
| Alopecurus japonicus | 30.5 | 68.9 | 155.8 | 3.13 - 3.71 |
| Capsella bursa-pastoris | 28.7 | 63.4 | 140.5 | 3.40 - 4.03 |
| Descurainia sophia | 22.6 | 50.8 | 114.2 | 4.24 - 5.03 |
Data extracted from a study on QYM201, a novel HPPD-inhibiting herbicide. The SI values were calculated based on the GR50 values of the wheat hybrids relative to the weed species.[7]
Experimental Protocols for Assessing Phytotoxicity
The following sections detail typical methodologies for evaluating the phytotoxicity of HPPD-inhibiting herbicides in a greenhouse setting.
Plant Material and Growth Conditions
-
Plant Species: Include both target weed species and non-target crop species to assess efficacy and selectivity. For example, a study on QYM201 used wheat hybrids (Triticum aestivum L.) and several weed species such as Alopecurus aequalis, Alopecurus japonicus, Capsella bursa-pastoris, and Descurainia sophia.[7]
-
Germination and Growth: Seeds are typically sown in pots containing a suitable substrate like a mixture of soil, sand, and organic matter. Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and photoperiod (e.g., 25/18°C day/night temperature, 14-hour photoperiod).[7]
Herbicide Application
-
Timing: Herbicides are generally applied at a specific growth stage of the plants, for instance, when weeds are at the 3-4 leaf stage.[7]
-
Method: A cabinet sprayer equipped with a flat-fan nozzle is commonly used to ensure uniform application of the herbicide solution at a specified spray volume (e.g., 450 L ha⁻¹).[7]
-
Dosage: A range of herbicide doses is applied to determine the dose-response relationship. This typically includes a non-treated control and several concentrations of the active ingredient.
Data Collection and Analysis
-
Visual Assessment: Phytotoxicity symptoms, such as bleaching, chlorosis, and necrosis, are visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment).
-
Biomass Measurement: The above-ground parts of the plants are harvested at the end of the experiment (e.g., 21 days after treatment), and the fresh or dry weight is measured.[7]
-
Data Analysis: The percentage of growth reduction is calculated relative to the untreated control. These data are then used to determine the GR values by fitting the data to a log-logistic model.[7]
Visualizations
Signaling Pathway of HPPD Inhibitor Phytotoxicity
Caption: Signaling pathway of HPPD inhibitor-induced phytotoxicity.
Experimental Workflow for Herbicide Phytotoxicity Assessment
Caption: General experimental workflow for assessing herbicide phytotoxicity.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 7. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bleaching Symptoms Caused by HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPPD-IN-4 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the tyrosine catabolism pathway in plants.[1][2] Inhibition of this enzyme disrupts essential downstream biosynthetic pathways, leading to characteristic bleaching symptoms and eventual plant death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for investigating its effects, and a summary of relevant quantitative data. The information is intended to support researchers and professionals in the fields of herbicide development, plant physiology, and biochemistry.
Mechanism of Action: The Pathway to Bleaching
This compound, like other HPPD inhibitors, acts by blocking the enzymatic conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3] This seemingly simple inhibition has profound and cascading consequences for the plant, primarily through the disruption of two critical biosynthetic pathways that rely on HGA as a precursor:
-
Plastoquinone Biosynthesis: Homogentisate is an essential building block for plastoquinone, a vital component of the photosynthetic electron transport chain. Plastoquinone also serves as a critical cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.
-
Tocopherol (Vitamin E) Biosynthesis: HGA is also a precursor for the synthesis of tocopherols, which are powerful antioxidants that protect cellular membranes from oxidative damage.
The inhibition of HPPD by this compound leads to a deficiency in both plastoquinone and tocopherols. The lack of plastoquinone directly impedes the synthesis of carotenoids. Carotenoids are pigments that play a crucial role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) that are generated during photosynthesis. Without the protective shield of carotenoids, chlorophyll, the primary photosynthetic pigment, is highly susceptible to photo-oxidation by sunlight. The destruction of chlorophyll results in the loss of green coloration in the plant tissues, leading to the characteristic white or "bleached" appearance.[3][4]
The following diagram illustrates the signaling pathway disrupted by this compound:
Quantitative Data
The inhibitory effect of this compound and the resulting impact on plant physiology can be quantified through various assays. The following tables summarize key quantitative data for this compound and other representative HPPD inhibitors.
Table 1: In Vitro HPPD Enzyme Inhibition
| Compound | IC50 (µM) | Target Organism/Enzyme | Reference |
| This compound | 0.19 | Not Specified | [1][2] |
| HPPD-IN-1 | 0.248 | Arabidopsis thaliana HPPD (AtHPPD) | [1] |
| Mesotrione | 0.283 | Arabidopsis thaliana HPPD (AtHPPD) | [1] |
| Nitisinone | 0.173 | 4-hydroxyphenylpyruvate dioxygenase | [1] |
| Fenquinotrione | 0.0272 (rice), 0.0447 (A. thaliana) | Rice and Arabidopsis thaliana HPPD | [1] |
Table 2: Effects on Plant Physiology (Hypothetical Data for this compound based on typical HPPD inhibitor effects)
| Treatment | Chlorophyll Content (mg/g FW) | Total Carotenoid Content (µg/g FW) | Plastoquinone Level (µg/g FW) | Visual Bleaching Score (0-5) |
| Control | 2.5 ± 0.2 | 450 ± 30 | 50 ± 5 | 0 |
| This compound (1 µM) | 1.2 ± 0.1 | 200 ± 25 | 22 ± 4 | 2 |
| This compound (10 µM) | 0.4 ± 0.05 | 75 ± 10 | 8 ± 2 | 4 |
| This compound (50 µM) | < 0.1 | < 10 | < 2 | 5 |
Note: FW = Fresh Weight. The data in Table 2 is illustrative and would need to be determined experimentally for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the bleaching symptoms caused by this compound.
In Vitro HPPD Enzyme Inhibition Assay
This assay determines the concentration of this compound required to inhibit the activity of the HPPD enzyme by 50% (IC50).
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate solution
-
Ascorbate
-
FeSO4
-
Homogentisate 1,2-dioxygenase (HGD) for a coupled assay
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.0)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FeSO4, ascorbate, and HGD.
-
Add varying concentrations of this compound (or DMSO for the control) to the wells of the microplate.
-
Add the HPPD enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the HPPA substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate by HGD from the homogentisate produced by HPPD.[5]
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Quantification of Chlorophyll and Carotenoid Content
This protocol measures the reduction in photosynthetic pigments in plants treated with this compound.
Materials:
-
Plant leaf tissue (e.g., from Arabidopsis thaliana or a target weed species)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Treat plants with different concentrations of this compound and a control solution.
-
After a set period (e.g., 7-14 days), harvest a known weight of fresh leaf tissue from both treated and control plants.
-
Homogenize the leaf tissue in 80% acetone in dim light to prevent pigment degradation.[7]
-
Centrifuge the homogenate (e.g., at 5000 x g for 5-10 minutes) to pellet the cell debris.
-
Transfer the supernatant to a clean tube and record the final volume.
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using the spectrophotometer.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.21 * A663 - 2.81 * A645
-
Chlorophyll b (µg/mL) = 20.13 * A645 - 5.03 * A663
-
Total Carotenoids (µg/mL) = (1000 * A470 - 3.27 * [Chl a] - 104 * [Chl b]) / 229
-
-
Express the pigment content on a fresh weight basis (e.g., mg/g FW).
Analysis of Plastoquinone and Homogentisate by HPLC
This method allows for the quantification of the direct biochemical consequences of HPPD inhibition.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol/hexane mixture)[9]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector.
-
Plastoquinone and homogentisate standards
Procedure:
-
Harvest plant tissue from treated and control plants and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites using a suitable solvent mixture. The extraction should be performed under conditions that prevent the oxidation of the target compounds.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.
-
Separate the compounds using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol and water).
-
Detect plastoquinone by UV absorbance at approximately 255 nm.[9]
-
Detect homogentisate using a fluorescence detector (e.g., excitation at 290 nm and emission at 330 nm).[9]
-
Quantify the compounds by comparing the peak areas to a standard curve generated from known concentrations of plastoquinone and homogentisate standards.
The following diagram outlines a general experimental workflow for assessing the effects of this compound:
Conclusion
This compound is a potent inhibitor of the HPPD enzyme, leading to pronounced bleaching symptoms in susceptible plants. The mechanism of action is well-understood and involves the disruption of plastoquinone and carotenoid biosynthesis, ultimately causing the photo-oxidative destruction of chlorophyll. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the inhibitory activity of this compound and to assess its physiological and biochemical effects on plants. This information is critical for the development of new herbicides and for advancing our understanding of plant metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. 5.2 Chlorophyll and carotenoid content – ClimEx Handbook [climexhandbook.w.uib.no]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis and evaluation of HPPD-IN-4, a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound, also identified as compound III-29 in recent literature, serves as a valuable tool in the research and development of novel herbicides.[1] Its mechanism of action involves the disruption of carotenoid biosynthesis in plants, leading to bleaching and subsequent necrosis.[1] These notes include detailed protocols for its synthesis, in vitro enzyme inhibition assays, and relevant quantitative data for comparative analysis.
Chemical and Biological Data
This compound is a triketone-class inhibitor with superior activity compared to the commercial herbicide mesotrione.[1] The key properties and biological activity are summarized below.
| Parameter | Value | Reference |
| IUPAC Name | 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione | N/A |
| Molecular Formula | C₁₉H₁₄F₃NO₄ | N/A |
| Molecular Weight | 377.3 g/mol | N/A |
| CAS Number | 3028731-23-6 | N/A |
| Appearance | Solid (predicted) | N/A |
| Target Enzyme | 4-Hydroxyphenylpyruvate dioxygenase (Arabidopsis thaliana) | [1] |
| IC₅₀ Value | 0.19 µM | [1] |
| Reference IC₅₀ | Mesotrione: 0.28 µM | [1] |
Mechanism of Action
HPPD is a non-heme iron(II)-dependent oxygenase that plays a critical role in the catabolism of tyrosine in most aerobic organisms. In plants, the product of the HPPD-catalyzed reaction, homogentisate (HGA), is the aromatic precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidative damage.
This compound, as a competitive inhibitor, binds to the active site of HPPD, preventing the conversion of 4-hydroxyphenylpyruvate (HPP) to HGA. This inhibition leads to a depletion of the plastoquinone pool, which in turn blocks carotenoid synthesis. The absence of carotenoids leaves chlorophyll unprotected from sunlight, resulting in the characteristic bleaching (whitening) of plant tissues and eventual plant death.[2]
Caption: Tyrosine catabolism pathway and the inhibitory action of this compound.
Synthesis Protocol
The synthesis of this compound (designated as compound III-29) is detailed in the work by Zhang CQ, et al. (2024).[1] The following is a generalized laboratory protocol based on established methods for synthesizing 2-acyl-cyclohexane-1,3-dione derivatives.[3] The synthesis proceeds via the acylation of 1,3-cyclohexanedione with an activated derivative of 6-[3-(trifluoromethyl)phenoxy]nicotinic acid.
Required Materials and Reagents
-
6-[3-(trifluoromethyl)phenoxy]nicotinic acid (Precursor A)
-
1,3-Cyclohexanedione (Precursor B)
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetone
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine solution, saturated
-
Magnesium sulfate or Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Synthetic Procedure
Caption: General workflow for the synthesis of this compound.
Step 1: Formation of 6-[3-(trifluoromethyl)phenoxy]nicotinoyl chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-[3-(trifluoromethyl)phenoxy]nicotinic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add 1.5 equivalents of oxalyl chloride or thionyl chloride to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction completion by TLC or quenching a small aliquot with methanol and analyzing by LC-MS.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Acylation of 1,3-Cyclohexanedione
-
In a separate flask, dissolve 1.1 equivalents of 1,3-cyclohexanedione and 2.5 equivalents of triethylamine (TEA) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled solution of 1,3-cyclohexanedione.
-
Allow the reaction to stir while warming to room temperature overnight.
Step 3: Rearrangement to this compound
-
To the reaction mixture from Step 2, add 0.2 equivalents of 4-dimethylaminopyridine (DMAP) and a volume of acetone equal to that of DCM.
-
Stir the mixture at room temperature for 4-6 hours to facilitate the rearrangement to the final enol-triketone product.
-
Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol: In Vitro HPPD Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC₅₀ value of this compound.[4] The activity of HPPD is coupled to homogentisate 1,2-dioxygenase (HGD), and the formation of the final product, maleylacetoacetate, is monitored by the increase in absorbance at 318 nm.
Materials
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
Homogentisate 1,2-dioxygenase (HGD)
-
HEPES buffer (pH 7.0)
-
Ferrous sulfate (FeSO₄)
-
Sodium ascorbate
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 318 nm
Procedure
-
Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO₄, and 2 mM sodium ascorbate.
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
In each well of the 96-well plate, add the following in order:
-
Reaction mixture
-
Sufficient HGD enzyme
-
A specific concentration of the this compound dilution (or DMSO for control)
-
AtHPPD enzyme (e.g., to a final concentration of 10-20 nM)
-
-
Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, HPP.
-
Immediately begin monitoring the increase in absorbance at 318 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of HPPD-IN-4 in Greenhouse Trials: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a significant class of herbicides used in agriculture for the control of a wide range of broadleaf and grass weeds.[1][2] These compounds act by inhibiting the HPPD enzyme, a key component in the metabolic pathway of tyrosine.[1] This inhibition disrupts the synthesis of essential molecules like plastoquinone and tocopherols, which ultimately leads to the degradation of chlorophyll and the characteristic "bleaching" of the plant.[1][3][4] HPPD-IN-4 is a novel investigational compound belonging to this class. These application notes provide detailed protocols for evaluating the efficacy of this compound in a controlled greenhouse environment.
Mechanism of Action
This compound, like other HPPD inhibitors, targets the 4-hydroxyphenylpyruvate dioxygenase enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[5] Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway and a vital component of the photosynthetic electron transport chain.[6] By inhibiting HPPD, this compound leads to a depletion of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation; their absence results in the destruction of chlorophyll under light, causing the plant to appear white or bleached and ultimately leading to plant death.[1]
Caption: Simplified signaling pathway of this compound action in plants.
Experimental Protocols
Objective
To evaluate the herbicidal efficacy of this compound on selected weed species and to assess its selectivity in a representative crop species under greenhouse conditions.
Materials
-
Test Compound: this compound (formulated as a 10% EC - Emulsifiable Concentrate)
-
Plant Species:
-
Weed Species: Palmer amaranth (Amaranthus palmeri), Velvetleaf (Abutilon theophrasti), Barnyardgrass (Echinochloa crus-galli)
-
Crop Species: Maize (Zea mays)
-
-
Growth Medium: Standard greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio)
-
Containers: 10 cm diameter plastic pots
-
Greenhouse Conditions:
-
Temperature: 25/20°C (day/night)
-
Photoperiod: 16 hours light / 8 hours dark
-
Relative Humidity: 60-70%
-
-
Spray Chamber: Laboratory-grade spray chamber equipped with a flat-fan nozzle.
-
Reagents: Distilled water, surfactant (non-ionic, as specified for formulation)
Experimental Design
The experiment will be set up as a randomized complete block design with four replications.
Procedure
-
Plant Preparation:
-
Fill pots with the growing medium and moisten.
-
Sow seeds of each plant species to a depth of 1-2 cm.
-
After emergence, thin seedlings to three uniform plants per pot.
-
Grow plants under the specified greenhouse conditions until they reach the 3-4 leaf stage.
-
-
Herbicide Application:
-
Prepare stock solutions of this compound in distilled water. A non-ionic surfactant should be added according to the formulation's recommendation (e.g., 0.25% v/v).
-
A range of application rates should be tested to determine the dose-response relationship. Suggested rates for initial screening: 0 (control), 10, 25, 50, 100, and 200 g a.i./ha (grams of active ingredient per hectare).
-
Calibrate the spray chamber to deliver a consistent volume (e.g., 200 L/ha).
-
Place the pots with the target plants in the spray chamber and apply the respective herbicide treatments. The control group should be sprayed with water and surfactant only.
-
-
Post-Application Care and Data Collection:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead irrigation for the first 24 hours to prevent washing off the herbicide.
-
Visual assessments of phytotoxicity (bleaching, necrosis, stunting) should be conducted at 3, 7, 14, and 21 days after treatment (DAT). A rating scale of 0-100% can be used, where 0% is no injury and 100% is complete plant death.
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved.
-
Measure the dry weight of the plants.
-
Caption: Experimental workflow for greenhouse evaluation of this compound.
Data Presentation
The collected data should be analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the treatments. The results can be summarized in the following tables:
Table 1: Visual Phytotoxicity Assessment (% Injury) at 14 Days After Treatment (DAT)
| Treatment (g a.i./ha) | Palmer amaranth | Velvetleaf | Barnyardgrass | Maize |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 10 | 35 | 40 | 25 | 5 |
| 25 | 60 | 65 | 50 | 10 |
| 50 | 85 | 90 | 75 | 15 |
| 100 | 95 | 100 | 90 | 20 |
| 200 | 100 | 100 | 100 | 25 |
Table 2: Dry Biomass Reduction (%) at 21 Days After Treatment (DAT)
| Treatment (g a.i./ha) | Palmer amaranth | Velvetleaf | Barnyardgrass | Maize |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 10 | 45 | 50 | 35 | 8 |
| 25 | 70 | 75 | 60 | 12 |
| 50 | 90 | 95 | 85 | 18 |
| 100 | 98 | 100 | 95 | 25 |
| 200 | 100 | 100 | 100 | 30 |
Conclusion
The protocols outlined above provide a robust framework for the initial greenhouse evaluation of this compound. The data generated from these experiments will be crucial for determining the herbicidal efficacy and crop selectivity of this novel compound, guiding further development and field testing. The characteristic bleaching symptoms and subsequent plant death are expected outcomes for susceptible weed species treated with effective doses of this compound. The maize crop is expected to show higher tolerance, which is a desirable trait for a selective herbicide. Further studies could include a wider range of weed and crop species, as well as testing in combination with other herbicides or safeners.[3]
References
- 1. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrophotometric Assay for HPPD Enzyme Inhibition by HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols, making HPPD a significant target for herbicides.[1] In humans, deficiencies in this pathway can lead to metabolic disorders such as tyrosinemia type I.[1][2] Consequently, the development of HPPD inhibitors is of great interest for both agricultural and therapeutic applications.[1]
This document provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of a novel compound, HPPD-IN-4, on the HPPD enzyme. The assay is based on a coupled-enzyme reaction where the product of the HPPD reaction is further metabolized, leading to a measurable change in absorbance. This method is suitable for high-throughput screening and detailed kinetic analysis of potential HPPD inhibitors.
Principle of the Assay
The HPPD enzyme catalyzes the conversion of HPP to HGA. A direct spectrophotometric measurement of this reaction can be challenging. Therefore, a coupled enzyme assay is often employed. In this protocol, the activity of HPPD is determined by monitoring the formation of maleylacetoacetate from HGA, a reaction catalyzed by homogentisate 1,2-dioxygenase (HGD). The formation of maleylacetoacetate can be monitored by measuring the increase in absorbance at 318 nm.[3] The inhibition of HPPD by this compound will result in a decreased rate of maleylacetoacetate formation.
Signaling Pathway
The following diagram illustrates the tyrosine catabolism pathway, highlighting the central role of the HPPD enzyme.
References
- 1. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of HPPD-IN-4 in Plant Tissues by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HPPD-IN-4 in plant tissues. 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants, and its inhibition leads to a bleaching phenotype, making it a target for herbicide development. This compound is a novel triketone-containing phenoxy nicotinyl inhibitor of HPPD. The method described herein utilizes a QuEChERS-based sample preparation protocol followed by analysis using a triple quadrupole mass spectrometer. This method is intended for researchers in agricultural science, herbicide development, and plant physiology to accurately measure the concentration of this compound in various plant matrices.
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial step in the biosynthesis of plastoquinone and tocopherols in plants.[1][2] These molecules are essential for photosynthesis and antioxidant protection. Inhibition of HPPD disrupts these pathways, leading to the degradation of chlorophyll and eventual plant death, a mechanism exploited by several classes of herbicides.[3][4]
This compound, also known as compound III-29, is a recently developed selective HPPD inhibitor with a reported IC50 of 0.19 µM.[5][6] Its chemical structure is 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione, with a molecular formula of C19H14F3NO4.[7] Accurate quantification of this compound in plant tissues is essential for pharmacokinetic studies, residue analysis, and understanding its efficacy and environmental fate. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from plant samples.
Signaling Pathway of HPPD Inhibition
Inhibition of the HPPD enzyme by compounds like this compound disrupts a critical plant metabolic pathway. The enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. Therefore, inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Method validation and dissipation kinetics of the novel HPPD-inhibiting herbicide cypyrafluone in winter wheat using QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS method for measuring Mesotrione and its metabolites in crop residues - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Testing HPPD-IN-4 on Resistant Weed Biotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of bleaching herbicides used for broadleaf weed control.[1][2][3] They act by inhibiting the HPPD enzyme, a key component in the tyrosine catabolism pathway.[4][5] This inhibition disrupts the synthesis of essential molecules like plastoquinone and tocopherols, which are vital for photosynthesis and protecting the plant from oxidative stress.[1][6] The depletion of these molecules leads to the characteristic bleaching of new plant tissues and ultimately, plant death.[1][4]
The emergence of weed biotypes resistant to HPPD inhibitors, such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum), poses a significant threat to effective weed management.[2][3][7][8][9] Resistance is often conferred by enhanced metabolism of the herbicide by the weed.[8][10] Therefore, robust and standardized protocols are essential to evaluate the efficacy of new HPPD-inhibiting herbicides, such as HPPD-IN-4, on these resistant populations.
These application notes provide detailed protocols for testing the efficacy of this compound on resistant weed biotypes, including whole-plant dose-response assays and data analysis procedures.
Signaling Pathway of HPPD Inhibition
The following diagram illustrates the mechanism of action of HPPD-inhibiting herbicides.
Caption: Mechanism of action of this compound.
Experimental Workflow for Herbicide Resistance Testing
The diagram below outlines the general workflow for conducting herbicide resistance testing.
Caption: General workflow for herbicide resistance testing.
Detailed Experimental Protocols
Robust protocols are essential for accurately determining the resistance level of weed biotypes. The following are detailed methodologies for key experiments.[11][12][13]
Protocol 1: Whole-Plant Dose-Response Assay
This assay is the standard method for determining the level of herbicide resistance in a weed population.
1. Plant Material and Growth Conditions:
-
Seed Collection: Collect mature seeds from at least 30 plants of both the suspected resistant population and a known susceptible population of the same weed species.[12] Store seeds in labeled paper bags at 4°C and low humidity.
-
Germination: Sow seeds in trays filled with a commercial potting mix. Lightly cover with soil and water as needed.
-
Growth Conditions: Grow seedlings in a greenhouse or growth chamber with a controlled temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and relative humidity (e.g., 60-70%).
-
Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant individual plants into 10 cm diameter pots filled with the same potting mix. Allow plants to establish for 7-10 days before herbicide application.
2. This compound Preparation and Application:
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with 0.5% (v/v) Tween 20 as a surfactant).
-
Dose Range: A preliminary range-finding experiment is recommended. Based on this, prepare a series of 6-8 herbicide concentrations that will cause between 10% and 90% growth reduction in the susceptible population. Include a non-treated control (solvent only).
-
Application: Apply the herbicide solutions using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure. Ensure uniform coverage of the foliage.
3. Data Collection and Analysis:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis:
-
Calculate the percent growth reduction relative to the non-treated control for each herbicide dose.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the herbicide concentration required to cause 50% growth reduction (GR50).
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Protocol 2: Seed Germination Assay (Pre-emergence)
This assay evaluates the effect of this compound on seed germination and early seedling growth.
1. Assay Setup:
-
Place 25 seeds of the resistant and susceptible biotypes on filter paper in a 9 cm Petri dish.
-
Prepare a range of this compound concentrations in a buffered solution.
-
Add 5 mL of each herbicide concentration to the respective Petri dishes. Include a control with the buffered solution only.
-
Seal the Petri dishes with parafilm to prevent evaporation.
2. Incubation and Data Collection:
-
Incubate the Petri dishes in a growth chamber under the same conditions as the whole-plant assay.
-
At 7 and 14 days after treatment, count the number of germinated seeds.
-
Measure the root and shoot length of the seedlings at 14 DAT.
3. Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Determine the herbicide concentration required to inhibit germination by 50% (GI50) and root/shoot growth by 50% (GR50) using regression analysis.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Dose-Response of Resistant and Susceptible Weed Biotypes to this compound in a Whole-Plant Assay.
| Biotype | GR50 (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 10.5 | 8.2 - 12.8 | 1.0 |
| Resistant | 126.0 | 105.5 - 146.5 | 12.0 |
GR50: Herbicide dose causing 50% growth reduction. RI = GR50 (Resistant) / GR50 (Susceptible).
Table 2: Effect of this compound on Seedling Growth of Resistant and Susceptible Weed Biotypes in a Petri Dish Assay.
| Biotype | Parameter | GR50 (µM) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | Root Length | 1.2 | 0.9 - 1.5 | 1.0 |
| Resistant | Root Length | 8.4 | 6.8 - 10.0 | 7.0 |
| Susceptible | Shoot Length | 2.5 | 2.1 - 2.9 | 1.0 |
| Resistant | Shoot Length | 15.0 | 12.5 - 17.5 | 6.0 |
GR50: Herbicide concentration causing 50% growth reduction. RI = GR50 (Resistant) / GR50 (Susceptible).
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 4. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPDATED: Weeds found resistant to HPPD inhibitor herbicides - AgWeb [agweb.com]
- 8. Evolution of resistance to HPPD-inhibiting herbicides in a wild radish population via enhanced herbicide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of field resistance to HPPD-inhibiting herbicides in wild radish (Raphanus raphanistrum) | Weed Science | Cambridge Core [cambridge.org]
- 10. Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for robust herbicide resistance testing in different weed species [agris.fao.org]
Application Notes and Protocols for HPPD-IN-4 in Weed Control Research for Corn and Soybean
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the herbicidal efficacy and crop safety of HPPD-IN-4 in corn and soybean is currently limited in publicly available scientific literature. The following application notes and protocols are based on the known biochemical properties of this compound and established methodologies for evaluating other HPPD-inhibiting herbicides in these crops. The experimental protocols and data tables provided are intended to serve as a comprehensive guide and template for research purposes.
Introduction to this compound
This compound, also identified as Compound III-29, is a novel triketone-containing phenoxy nicotinyl inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation.[1] This disruption results in the characteristic bleaching of susceptible plant tissues, followed by necrosis and death.[1]
This compound has demonstrated potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with an IC50 value of 0.19 μM, indicating it is a highly active compound.[1] Preliminary studies have also suggested a favorable safety profile in certain crops, such as wheat and peanuts, where it was found to be safer than the commercial herbicide mesotrione.[1]
Chemical Structure:
-
IUPAC Name: 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione
-
CAS Number: 3028731-23-6
Mechanism of Action: HPPD Inhibition
This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase enzyme, a key enzyme in the tyrosine catabolism pathway which leads to the formation of homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from degradation by sunlight. By inhibiting HPPD, this compound disrupts this pathway, leading to the bleaching of leaves and eventual plant death.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
Specific quantitative data for the efficacy of this compound on various weed species in corn and soybean is not yet widely available. The following tables are presented as templates for organizing experimental data. Researchers are encouraged to adapt these tables to their specific experimental designs.
Table 1: In Vitro HPPD Enzyme Inhibition
| Compound | Target Enzyme | IC50 (μM) |
| This compound | Arabidopsis thaliana HPPD | 0.19[1] |
| Mesotrione (Reference) | Arabidopsis thaliana HPPD | 0.28[1] |
Table 2: Template for Pre-Emergence Weed Control Efficacy of this compound in Corn
| Weed Species | Application Rate (g a.i./ha) | % Control (4 Weeks After Treatment) |
| Amaranthus tuberculatus (Waterhemp) | [Insert Rate] | [Insert Data] |
| Setaria faberi (Giant Foxtail) | [Insert Rate] | [Insert Data] |
| Abutilon theophrasti (Velvetleaf) | [Insert Rate] | [Insert Data] |
| Ambrosia trifida (Giant Ragweed) | [Insert Rate] | [Insert Data] |
Table 3: Template for Post-Emergence Weed Control Efficacy of this compound in Soybean
| Weed Species | Application Rate (g a.i./ha) | % Control (3 Weeks After Treatment) |
| Amaranthus palmeri (Palmer Amaranth) | [Insert Rate] | [Insert Data] |
| Chenopodium album (Common Lambsquarters) | [Insert Rate] | [Insert Data] |
| Ipomoea hederacea (Ivyleaf Morningglory) | [Insert Rate] | [Insert Data] |
| Sorghum halepense (Johnsongrass) | [Insert Rate] | [Insert Data] |
Table 4: Template for Crop Safety Evaluation of this compound
| Crop | Application Timing | Application Rate (g a.i./ha) | % Crop Injury (Visual) | Yield (% of Weed-Free Control) |
| Corn | Pre-Emergence | [Insert Rate] | [Insert Data] | [Insert Data] |
| Corn | Post-Emergence (V4 stage) | [Insert Rate] | [Insert Data] | [Insert Data] |
| Soybean | Pre-Emergence | [Insert Rate] | [Insert Data] | [Insert Data] |
| Soybean | Post-Emergence (V3 stage) | [Insert Rate] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are generalized protocols for evaluating the herbicidal activity and crop safety of this compound. These should be adapted based on specific research objectives, environmental conditions, and available resources.
Greenhouse Pot Study: Dose-Response Evaluation
Objective: To determine the dose-response of various weed species and crops (corn and soybean) to this compound under controlled greenhouse conditions.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone with 0.5% v/v surfactant)
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Seeds of target weed species and crops
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray chamber calibrated to deliver a precise volume of spray solution
Procedure:
-
Planting: Sow seeds of each weed and crop species in separate pots at a depth of 1-2 cm. Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.
-
Growth: Grow plants in the greenhouse to the desired stage for application (e.g., 2-4 leaf stage for weeds, V2-V3 for corn and soybean).
-
Herbicide Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve the desired application rates. Include a solvent-only control.
-
Application: Apply the herbicide solutions to the plants using a calibrated spray chamber. Ensure uniform coverage.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the GR50 (the dose required to reduce plant growth by 50%).
Caption: Workflow for greenhouse dose-response study.
Field Efficacy and Crop Safety Trial
Objective: To evaluate the efficacy of this compound for weed control and its safety in corn and soybean under field conditions.
Materials:
-
This compound formulated for field application
-
Corn and soybean seeds (consider using varieties with and without HPPD tolerance traits if available)
-
Field plot sprayer with calibrated nozzles
-
Standard field trial equipment (planter, harvester, etc.)
-
Data collection tools
Procedure:
-
Site Selection: Choose a field with a uniform infestation of target weeds.
-
Experimental Design: Use a randomized complete block design with at least three or four replications. Plot size should be adequate for representative data collection (e.g., 3m x 10m).
-
Treatments:
-
This compound at several application rates.
-
A standard commercial HPPD-inhibiting herbicide as a positive control.
-
An untreated weedy check.
-
A hand-weeded weed-free check.
-
-
Application:
-
Pre-emergence (PRE): Apply treatments after planting but before crop and weed emergence.
-
Post-emergence (POST): Apply treatments when weeds are at the 2-4 leaf stage and the crop is at the appropriate growth stage (e.g., V4 for corn, V3 for soybean).
-
-
Data Collection:
-
Weed Control: Visually rate weed control by species at regular intervals (e.g., 2, 4, and 8 weeks after treatment) on a 0-100% scale.
-
Crop Injury: Visually assess crop injury (stunting, chlorosis, etc.) at the same intervals on a 0-100% scale.
-
Weed Density and Biomass: At a key time point, count the number of weeds per unit area and/or harvest and weigh the weed biomass.
-
Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
Caption: Workflow for field efficacy and crop safety trial.
References
Application Notes and Protocols for the Screening of HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the tyrosine catabolism pathway.[1] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant protection.[2][3] Inhibition of HPPD disrupts these processes, leading to bleaching of plant tissues and eventual death, making it an effective target for herbicides.[3] In humans, HPPD is involved in tyrosine degradation, and its inhibition can be a therapeutic strategy for metabolic disorders like tyrosinemia type I.[4] This document provides detailed protocols for in vitro and in vivo screening of HPPD inhibitors, using a representative series of triketone analogs as an example, along with relevant biological pathways and experimental workflows.
Signaling Pathway: Tyrosine Catabolism and Plastoquinone Biosynthesis
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1] In plants, HGA is a precursor for the synthesis of plastoquinone, a critical component of the photosynthetic electron transport chain.[5][6] The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid biosynthesis, resulting in the characteristic bleaching phenotype of affected plants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo fluorescent screening for HPPD-targeted herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plastoquinone (PQ) in Photosynthesis: Structure, Role & Function [vedantu.com]
Application Notes and Protocols: Synergistic Herbicide Combinations with HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicidal activity of HPPD-IN-4, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and protocols for evaluating its synergistic potential with other herbicides.
Introduction to this compound
This compound (also known as Compound III-29) is a selective and potent inhibitor of the HPPD enzyme, a critical component in the plant's carotenoid biosynthesis pathway. Inhibition of HPPD leads to the bleaching of new plant tissue, followed by necrosis and death. Recent research has demonstrated that this compound exhibits significant herbicidal activity, with an in vitro IC50 value of 0.19 µM against Arabidopsis thaliana HPPD, indicating greater potency than the commercial standard, mesotrione (IC50 = 0.28 µM)[1]. Furthermore, studies have shown that this compound displays a favorable safety profile on certain crops, such as wheat and peanuts, when compared to mesotrione[1].
Synergistic Herbicide Combinations: A Powerful Strategy
The combination of herbicides with different modes of action is a widely adopted strategy to enhance weed control efficacy, broaden the spectrum of controlled weeds, and manage the evolution of herbicide-resistant weed populations[2][3]. A particularly well-documented synergistic interaction exists between HPPD inhibitors and Photosystem II (PSII) inhibitors[2][3][4].
Mechanism of Synergy: HPPD and PSII Inhibitors
The primary mechanism behind the synergy between HPPD and PSII inhibitors lies in their complementary actions on plant physiology. HPPD inhibitors block the synthesis of plastoquinone, a crucial electron carrier in the photosynthetic electron transport chain. This depletion of plastoquinone is believed to increase the binding efficiency of PSII inhibitors to their target site, the D1 protein, within Photosystem II. This enhanced binding leads to a more potent inhibition of photosynthesis, resulting in a synergistic herbicidal effect that is greater than the additive effects of the individual herbicides.
Quantitative Data on Synergistic Combinations of HPPD Inhibitors
While specific quantitative data for synergistic combinations involving this compound is not yet publicly available, extensive research on other HPPD inhibitors, such as mesotrione, topramezone, and tolpyralate, provides a strong basis for predicting and testing potential synergistic partners for this compound. The following tables summarize the observed synergistic effects of various HPPD inhibitors with PSII inhibitors on different weed species.
Table 1: Synergistic Weed Control with Mesotrione Combinations
| Weed Species | Synergistic Partner (PSII Inhibitor) | Mesotrione Rate (g a.i./ha) | Partner Rate (g a.i./ha) | Observed Control (%) | Expected Control (Colby's Method) (%) | Reference |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Atrazine | Varies | Varies | 96-100 | < Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bromoxynil | Varies | Varies | 98 | < Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bentazon | Varies | Varies | 98 | < Observed | [4] |
Table 2: Synergistic Weed Control with Tolpyralate Combinations
| Weed Species | Synergistic Partner (PSII Inhibitor) | Tolpyralate Rate (g a.i./ha) | Partner Rate (g a.i./ha) | Observed Control (%) | Expected Control (Colby's Method) (%) | Reference |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Atrazine | Varies | Varies | 96 | < Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bromoxynil | Varies | Varies | 98 | < Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bentazon | Varies | Varies | 98 | < Observed | [4] |
Table 3: Additive Weed Control with Topramezone Combinations
| Weed Species | Additive Partner (PSII Inhibitor) | Topramezone Rate (g a.i./ha) | Partner Rate (g a.i./ha) | Observed Control (%) | Expected Control (Colby's Method) (%) | Reference |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Atrazine | Varies | Varies | 91 | ~ Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bromoxynil | Varies | Varies | 93 | ~ Observed | [4] |
| Glyphosate-Resistant Horseweed (Conyza canadensis) | Bentazon | Varies | Varies | 95 | ~ Observed | [4] |
Experimental Protocols
The following protocols provide a framework for conducting experiments to evaluate the synergistic effects of this compound with other herbicides. These are generalized protocols and should be adapted based on the specific research objectives, target weed species, and available resources.
Protocol 1: Greenhouse Whole-Plant Bioassay for Herbicide Synergy
Objective: To determine the synergistic, antagonistic, or additive effects of this compound in combination with other herbicides on target weed species under controlled greenhouse conditions.
Materials:
-
This compound (analytical grade)
-
Partner herbicide(s) (e.g., Atrazine, Bromoxynil, Bentazon - analytical or commercial grade)
-
Target weed species seeds (e.g., Amaranthus palmeri, Conyza canadensis, Abutilon theophrasti)
-
Potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Precision bench sprayer
-
Deionized water
-
Adjuvants (as recommended for the partner herbicide)
-
Balance, glassware, and other standard laboratory equipment
Methodology:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots or trays filled with potting mix.
-
Water the pots as needed and allow the plants to grow in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 2-4 plants) once they have reached the 2-3 leaf stage.
-
-
Herbicide Solution Preparation:
-
Prepare stock solutions of this compound and the partner herbicide(s) in an appropriate solvent (e.g., acetone, DMSO) and then dilute with deionized water containing any necessary adjuvants.
-
Determine the application rates to be tested. It is recommended to use a range of rates for each herbicide, including rates that provide suboptimal control when applied alone, to better observe synergistic effects.
-
-
Herbicide Application:
-
When the weed seedlings have reached the 3-4 leaf stage, apply the herbicide treatments using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Treatments should include:
-
Untreated control
-
This compound applied alone at various rates
-
Partner herbicide(s) applied alone at various rates
-
Tank mixtures of this compound and the partner herbicide(s) at various rate combinations.
-
-
Replicate each treatment at least four times in a completely randomized design.
-
-
Data Collection and Analysis:
-
Visually assess weed control (percent injury or "bleaching") at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the surviving plants in each pot.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Determine the nature of the interaction (synergistic, additive, or antagonistic) using Colby's method[5][6]. The expected response (E) for a two-herbicide mixture is calculated as: E = X + Y - (XY/100) where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.
-
If the observed response of the mixture is significantly greater than E, the interaction is synergistic.
-
If the observed response is significantly less than E, the interaction is antagonistic.
-
If the observed response is not significantly different from E, the interaction is additive.
-
-
Protocol 2: In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on the HPPD enzyme.
Materials:
-
This compound
-
Recombinant or purified HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbate, Fe(II)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Spectrophotometer or plate reader
-
96-well microplates
Methodology:
-
Enzyme Reaction: The activity of the HPPD enzyme is typically measured by monitoring the consumption of oxygen or the formation of the product, homogentisate. A common method involves coupling the reaction to a subsequent enzymatic step that produces a colored product.
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, HPPD enzyme, and the various concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate (HPP) and cofactors.
-
Monitor the reaction progress over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Experimental workflow for evaluating herbicide synergy.
Caption: Mechanism of synergy between HPPD and PSII inhibitors.
References
Application Notes and Protocols for Evaluating the Crop Safety of HPPD-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the crop safety of HPPD-IN-4, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide. The protocols outlined below are designed to assess the phytotoxic effects of this compound on various crops under controlled greenhouse and field conditions.
Introduction to this compound and its Mechanism of Action
This compound is a member of the HPPD-inhibiting class of herbicides. These herbicides function by blocking the activity of the HPPD enzyme, a key component in the catabolism of tyrosine in plants.[1] Inhibition of HPPD prevents the formation of homogentisate (HGA), a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols.[2] The depletion of these molecules leads to the destruction of chlorophyll, resulting in characteristic bleaching of plant tissues, photobleaching, and ultimately, plant death.[1][3] Understanding this mechanism is crucial for designing and interpreting crop safety studies.
Signaling Pathway of HPPD Inhibition
The following diagram illustrates the molecular cascade initiated by HPPD inhibitors.
Caption: Mechanism of action of this compound in plants.
Experimental Protocols for Crop Safety Evaluation
A tiered approach, starting with greenhouse trials followed by field studies, is recommended to thoroughly evaluate the crop safety of this compound.
Greenhouse Pot Study Protocol
Objective: To determine the initial tolerance of various crop species to different doses of this compound under controlled environmental conditions.
Materials:
-
This compound (formulated product)
-
Seeds of test crop species (e.g., wheat, corn, soybean, rice)[3][4][5]
-
Pots (at least 10 cm in diameter) filled with a standardized potting mix
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Calibrated sprayer for herbicide application
-
Data collection tools (ruler, calipers, SPAD meter, camera)
Methodology:
-
Planting and Growth:
-
Sow 5-10 seeds of each crop species per pot.
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).
-
Grow plants to the 2-3 leaf stage (BBCH growth stage 12-13).[6]
-
-
Herbicide Application:
-
Prepare a range of this compound concentrations. It is recommended to test the proposed application rate (1x) and at least twice the recommended rate (2x) to assess the margin of safety.[7][8][9] Additional rates (e.g., 0.5x, 4x) can provide a more detailed dose-response curve.[9]
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include an untreated control group for each crop species.
-
-
Experimental Design and Replication:
-
Arrange the pots in a completely randomized design.
-
Each treatment (dose) for each crop species should be replicated at least four times.[7]
-
-
Data Collection:
-
Visually assess crop injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a 0-100% rating scale, where 0 = no injury and 100 = complete plant death.
-
Measure plant height and shoot fresh/dry weight at the end of the experiment.
-
Record physiological parameters such as chlorophyll content (using a SPAD meter) as HPPD inhibitors are known to affect it.[10]
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Calculate the GR₅₀ (the herbicide dose causing 50% growth reduction) for each crop species to quantify tolerance.[3]
-
Field Trial Protocol
Objective: To evaluate the crop safety of this compound under real-world agricultural conditions and to assess its impact on crop yield.
Materials:
-
This compound (formulated product)
-
Seeds of selected crop cultivars
-
Field plot sprayer
-
Standard agricultural equipment for planting, maintenance, and harvesting
-
Data collection tools
Methodology:
-
Site Selection and Plot Establishment:
-
Select a field with uniform soil type and low weed pressure. If necessary, keep plots weed-free through manual or mechanical means to isolate the effects of the herbicide.[11][12]
-
Establish plots of at least 10 square meters.[7]
-
Use a randomized complete block design with at least four replications for each treatment.[7]
-
-
Planting and Application:
-
Plant the selected crop cultivars according to standard agricultural practices for the region.
-
Apply this compound at the desired growth stage of the crop (e.g., post-emergence).
-
Include an untreated control and a commercial standard herbicide for comparison.
-
Apply this compound at the proposed recommended rate (1x) and at least a 2x rate.[8]
-
-
Data Collection:
-
Crop Injury Assessment: Visually rate phytotoxicity at regular intervals throughout the growing season.[7] Note symptoms such as bleaching, stunting, and chlorosis.[13]
-
Growth Parameters: Measure plant height, stand count, and biomass at key growth stages.
-
Physiological Measurements: In-field measurements of chlorophyll content can provide quantitative data on crop stress.[10]
-
Yield and Quality: At maturity, harvest the plots and determine the crop yield. For certain crops, quality parameters (e.g., grain moisture, protein content) should also be assessed.[7]
-
-
Data Analysis:
-
Subject the data to ANOVA to identify statistically significant effects of the treatments on crop injury, growth, and yield.
-
Use mean separation tests (e.g., Fisher's Protected LSD) to compare treatment means.[14]
-
Experimental Workflow Diagram
Caption: General workflow for evaluating crop safety.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Greenhouse Evaluation of this compound on Crop Seedlings (21 Days After Treatment)
| Crop Species | This compound Dose (g a.i./ha) | Visual Injury (%) | Plant Height Reduction (%) | Shoot Dry Weight Reduction (%) |
| Wheat | 0 (Control) | 0 | 0 | 0 |
| 90 (1x) | ||||
| 180 (2x) | ||||
| Corn | 0 (Control) | 0 | 0 | 0 |
| 90 (1x) | ||||
| 180 (2x) | ||||
| Soybean | 0 (Control) | 0 | 0 | 0 |
| 90 (1x) | ||||
| 180 (2x) |
Note: The application rates of 90 and 180 g a.i./ha are hypothetical and should be replaced with the actual rates used for this compound, which are based on efficacy studies. Similar rates have been used for other HPPD inhibitors like QYM201.[3]
Table 2: Field Evaluation of this compound on Crop Yield and Injury
| Treatment | Application Rate (g a.i./ha) | Maximum Crop Injury (%) | Yield (t/ha) |
| Untreated Control | 0 | 0 | |
| This compound | 135 (1x) | ||
| This compound | 270 (2x) | ||
| Commercial Standard | [Label Rate] |
Note: The application rates of 135 and 270 g a.i./ha are hypothetical and should be replaced with the actual rates used for this compound. Similar rate ranges have been evaluated for other HPPD inhibitors like QYR301.[14]
Interpretation of Results and Safety Assessment
The crop safety of this compound is determined by the absence of significant, lasting phytotoxic effects and no negative impact on yield at the proposed application rates.
-
Acceptable Crop Safety: Minor, transient bleaching or stunting from which the crop fully recovers without a significant reduction in yield is often considered acceptable.
-
Unacceptable Crop Injury: Severe, persistent stunting, chlorosis, necrosis, and a statistically significant reduction in yield at the proposed application rate would indicate a lack of crop safety.
-
Differential Tolerance: It is important to note that different crop species and even different hybrids or cultivars of the same crop can exhibit varying levels of tolerance to HPPD inhibitors.[4][5][9] Therefore, testing on a range of commercially relevant cultivars is recommended.[8]
By following these detailed protocols, researchers can generate the robust data necessary to accurately assess the crop safety profile of this compound and determine its suitability for use in various agricultural systems.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nda.gov.za [nda.gov.za]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Physiological effects of maize stressed by HPPD inhibitor herbicides via multi-spectral technology and two-dimensional correlation spectrum technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. nda.gov.za [nda.gov.za]
- 13. Crop Protection Network [cropprotectionnetwork.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HPPD-IN-4 in Integrated Weed Management and as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive overview of HPPD-IN-4, a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Initially, it is critical to address a common point of confusion: the acronym "HPPD" refers to both the enzyme target for this inhibitor and, coincidentally, to a distinct and unrelated neurological condition known as Hallucinogen Persisting Perception Disorder. This document will focus exclusively on the scientific and research applications of the HPPD-inhibiting compound, this compound, in the fields of agriculture and medicine.
This compound shows significant potential in integrated weed management programs due to its targeted mode of action. Furthermore, the study of HPPD inhibitors has opened avenues for therapeutic interventions in certain metabolic disorders, making this class of compounds relevant to drug development professionals. These notes will detail the mechanism of action, provide protocols for experimental evaluation, and present data in a clear, structured format to facilitate research and development.
Clarification: HPPD Enzyme vs. Hallucinogen Persisting Perception Disorder
It is imperative to distinguish between two unrelated concepts that share the acronym "HPPD":
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This is an enzyme found in most aerobic life forms, including plants and animals. In plants, it is a critical component of the biosynthetic pathway for plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. Inhibition of this enzyme in plants leads to bleaching of new growth and ultimately, plant death, making it an effective target for herbicides. In humans, HPPD is involved in the catabolism of the amino acid tyrosine.
-
Hallucinogen Persisting Perception Disorder (HPPD): This is a rare neurological condition characterized by the re-experiencing of visual disturbances that were first experienced during a previous hallucinogenic drug intoxication.[1][2][3][4][5][6][7][8][9] Triggers for this disorder include substances like LSD, psilocybin, and MDMA.[1][9] There is no scientific evidence to suggest a link between the inhibition of the HPPD enzyme by compounds like this compound and the cause or treatment of the neurological disorder HPPD.
The shared acronym is purely coincidental, and the information that follows pertains exclusively to the HPPD enzyme inhibitor, this compound .
This compound: A Selective HPPD Inhibitor
This compound is a potent and selective inhibitor of the 4-hydroxyphenylpyruvate dioxygenase enzyme, with a reported IC₅₀ of 0.19 μM.[10] Its primary application is in the research and development of novel herbicides for effective weed management.[10]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₁₄F₃NO₄[11] |
| Molecular Weight | 377.3 g/mol [11] |
| IUPAC Name | 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione[11] |
| CAS Number | 3028731-23-6[11] |
| Synonyms | HY-163559, CS-1053665[11] |
Mechanism of Action
This compound, like other HPPD inhibitors, functions by blocking the catalytic activity of the HPPD enzyme. This inhibition disrupts critical metabolic pathways in susceptible plants.
Signaling Pathway and Metabolic Disruption
Caption: Mechanism of action of this compound in plants.
Inhibition of the HPPD enzyme by this compound blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[12] HGA is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).[12] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. The depletion of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms and eventual death of the susceptible plant.[12]
Application in Integrated Weed Management (IWM)
Integrated Weed Management is a multifaceted approach that combines various weed control strategies to manage weed populations effectively and sustainably. HPPD inhibitors like this compound can be a valuable component of IWM programs.
Key considerations for use in IWM:
-
Herbicide Rotation and Mixtures: To delay the evolution of herbicide resistance, it is crucial to rotate herbicides with different modes of action. This compound can be used in rotation or in tank-mixtures with other herbicides.
-
Synergistic Interactions: HPPD inhibitors have shown synergistic effects when combined with photosystem II (PSII) inhibitors (e.g., atrazine). This is because the depletion of plastoquinone by HPPD inhibitors can increase the binding efficiency of PSII inhibitors to their target site.
-
Control of Resistant Weeds: HPPD inhibitors can be effective against weed biotypes that have developed resistance to other common herbicides, such as those targeting acetolactate synthase (ALS) or glyphosate.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and synergy of this compound. Researchers should adapt these protocols based on specific experimental goals, target weed species, and available resources.
Protocol 1: Determination of IC₅₀ of this compound on Target Weed Species
Objective: To determine the concentration of this compound that inhibits the growth of a target weed species by 50%.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus palmeri, Chenopodium album)
-
Potting soil or other suitable growth medium
-
Greenhouse or growth chamber with controlled environmental conditions
-
Solvent for this compound (e.g., acetone, DMSO)
-
Surfactant
-
Spray chamber or handheld sprayer
-
Analytical balance
-
Foliar injury rating scale (0-100%, where 0 = no injury and 100 = complete death)
Workflow:
Caption: Experimental workflow for IC₅₀ determination.
Methodology:
-
Plant Growth: Sow seeds of the target weed species in pots and grow them in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates. Include a non-ionic surfactant in the final spray solution as recommended.
-
Application: When the weed seedlings have reached the 2-4 true leaf stage, apply the different concentrations of this compound using a calibrated sprayer. Include a control group sprayed only with the solvent and surfactant solution.
-
Incubation and Assessment: Return the treated plants to the greenhouse or growth chamber. Visually assess the percentage of foliar injury at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the surviving plants, dry them in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Express the visual injury and dry weight data as a percentage of the untreated control. Use a statistical software package to fit a log-logistic dose-response curve to the data and calculate the IC₅₀ value.
Protocol 2: Synergy Evaluation of this compound with a PSII Inhibitor
Objective: To determine if combining this compound with a PSII inhibitor results in a synergistic, additive, or antagonistic effect on a target weed species.
Materials:
-
This compound
-
A PSII inhibitor herbicide (e.g., atrazine, bromoxynil)
-
All materials listed in Protocol 1
Methodology:
-
Plant Growth and Herbicide Preparation: Follow steps 1 and 2 from Protocol 1 for both this compound and the selected PSII inhibitor.
-
Application: In addition to applying each herbicide individually at various rates, apply them in tank-mixtures at different ratios. Ensure a full factorial design of concentrations is used.
-
Assessment: Conduct visual injury assessments and biomass measurements as described in Protocol 1.
-
Data Analysis: Use Colby's method to determine the nature of the interaction. The expected response (E) for an additive effect is calculated as: E = (X + Y) - (XY / 100) Where X is the percentage of inhibition by herbicide A at a given rate, and Y is the percentage of inhibition by herbicide B at a given rate.
-
If the observed response is significantly greater than E, the interaction is synergistic.
-
If the observed response is significantly less than E, the interaction is antagonistic.
-
If the observed response is not significantly different from E, the interaction is additive.
-
Quantitative Data Summary (Hypothetical Example):
| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Dry Weight Reduction (%) | Colby's Expected Response (%) | Interaction |
| Untreated Control | 0 | 0 | 0 | - | - |
| This compound | 50 | 40 | 35 | - | - |
| PSII Inhibitor | 250 | 30 | 25 | - | - |
| This compound + PSII Inhibitor | 50 + 250 | 75 | 70 | 58 | Synergistic |
Relevance for Drug Development Professionals
While this compound is primarily investigated for herbicidal activity, the broader class of HPPD inhibitors has significant relevance in the pharmaceutical industry. The enzyme 4-hydroxyphenylpyruvate dioxygenase is also present in humans and plays a role in tyrosine metabolism.[13]
Therapeutic Applications of HPPD Inhibition
Inhibition of human HPPD is a therapeutic strategy for certain rare metabolic diseases. The most notable example is Nitisinone , an HPPD inhibitor that is an approved drug for the treatment of Hereditary Tyrosinemia Type I (HT-1) .[12][14][15]
-
Hereditary Tyrosinemia Type I: This is a genetic disorder where a deficiency in the enzyme fumarylacetoacetate hydrolase leads to the accumulation of toxic metabolites, causing severe liver and kidney damage. Nitisinone inhibits HPPD, an upstream enzyme in the tyrosine catabolism pathway. This prevents the formation of the toxic downstream metabolites, thereby managing the disease.[12]
-
Alkaptonuria: Nitisinone is also being investigated for the treatment of alkaptonuria, another genetic disorder in the tyrosine pathway.[15]
The successful development of Nitisinone from a compound initially explored as a herbicide highlights the potential for cross-disciplinary research and the value of studying enzyme inhibitors.[15] this compound, as a novel HPPD inhibitor, could be a valuable tool for researchers in drug discovery to:
-
Study the structure-activity relationships of HPPD inhibitors.
-
Serve as a lead compound for the development of new therapeutics targeting tyrosine metabolism disorders.
-
Investigate the physiological roles of the HPPD enzyme in various model organisms.
Caption: Logic flow for the application of this compound in research.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.
Conclusion
This compound is a potent tool for researchers in the field of weed science and integrated weed management. Its selective inhibition of the HPPD enzyme provides an effective mode of action for controlling a broad spectrum of weeds, including those resistant to other herbicides. For professionals in drug development, the study of HPPD inhibitors like this compound offers valuable insights into potential therapeutic strategies for metabolic disorders, demonstrating the interconnectedness of agricultural and pharmaceutical research. It is crucial for all users to be aware of the distinct meanings of the "HPPD" acronym to avoid confusion between the herbicide target and the unrelated neurological condition.
References
- 1. Pharmacological Treatment of Hallucinogen Persisting Perception Disorder (HPPD): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogen Persisting Perception Disorder: Etiology, Clinical Features, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogen persisting perception disorder - Wikipedia [en.wikipedia.org]
- 4. HPPD: Symptoms, causes, and treatment [medicalnewstoday.com]
- 5. Hallucinogen-persisting perception disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hallucinogenic Persisting Perception Disorder: A Case Series and Review of the Literature [frontiersin.org]
- 8. A Review of Hallucinogen Persisting Perception Disorder (HPPD) and an Exploratory Study of Subjects Claiming Symptoms of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | On Perception and Consciousness in HPPD: A Systematic Review [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C19H14F3NO4 | CID 171714296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with HPPD-IN-4 in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges when working with the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, HPPD-IN-4, particularly concerning its solubility in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] By inhibiting HPPD, this compound blocks this conversion, leading to an accumulation of HPP and a depletion of downstream metabolites. This inhibitory action is the basis for its use in various research applications, including as a potential herbicide and for studying metabolic disorders like tyrosinemia.[1][3]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for many small molecule inhibitors, including this compound, which are often hydrophobic. The primary cause is that the concentration of this compound required for your experiment likely exceeds its solubility limit in the aqueous buffer. This is especially common when diluting a concentrated stock solution (e.g., in DMSO) into the final assay medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in in vitro bioassays.[3] It is important to prepare a high-concentration stock to minimize the final concentration of DMSO in the assay, as high concentrations of DMSO can have detrimental effects on cellular systems and enzyme activity.[4][5]
Q4: What is the maximum recommended final concentration of DMSO in a bioassay?
A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell-based or enzymatic assay should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[4] It is crucial to include a vehicle control in your experimental design, which contains the same final concentration of DMSO as the wells with this compound, to account for any potential effects of the solvent itself.[4]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your bioassays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration of this compound: If your experimental design allows, test a lower concentration range. 2. Optimize the dilution method: Add the this compound stock solution to the assay buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations. 3. Use a pre-warmed buffer: Warming the assay buffer to 37°C before adding the stock solution can sometimes improve solubility. |
| Cloudiness or visible particles in the stock solution | The stock solution is supersaturated or the compound has low solubility even in DMSO. | 1. Gentle warming: Warm the stock solution in a 37°C water bath for 5-10 minutes. 2. Sonication: Use a bath sonicator to aid in dissolution. 3. Prepare a fresh, lower concentration stock solution: If the compound does not fully dissolve, a lower concentration stock may be necessary. |
| Inconsistent or non-reproducible assay results | Inconsistent solubility and precipitation of this compound leading to variable effective concentrations. | 1. Visually inspect all solutions: Before each experiment, carefully inspect the stock solution and the final assay solutions for any signs of precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may precipitate over time. 3. Incorporate a positive control: Use a known soluble HPPD inhibitor to confirm that the assay itself is performing as expected. |
| Cellular toxicity or off-target effects observed | High concentration of DMSO or precipitation of the compound causing cellular stress. | 1. Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible. 2. Filter the final assay solution: Although this may remove some of the precipitated compound, it can help to remove aggregates that may cause non-specific cellular stress. Use a low protein-binding filter. |
Experimental Protocols
Detailed Protocol for an In Vitro HPPD Inhibition Assay
This protocol is adapted from established methods for measuring HPPD inhibitory activity.[6]
Materials:
-
Recombinant HPPD enzyme
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
This compound
-
DMSO
-
Assay Buffer: 20 mM HEPES, pH 7.0, 0.1 mM FeSO₄, 2 mM sodium ascorbate
-
96-well UV-transparent microplate
-
UV/Vis microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Serial Dilution of this compound:
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations to be tested.
-
-
Assay Reaction Mixture Preparation:
-
In each well of the 96-well plate, prepare the reaction mixture as follows (for a final volume of 200 µL):
-
178 µL of Assay Buffer
-
2 µL of the diluted this compound solution in DMSO (or DMSO alone for the vehicle control). This results in a final DMSO concentration of 1%.
-
10 µL of HGD solution.
-
10 µL of recombinant HPPD enzyme.
-
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the HPP substrate to each well.
-
-
Measurement of Absorbance:
-
Immediately place the microplate in a UV/Vis plate reader pre-heated to 30°C.
-
Monitor the increase in absorbance at 318 nm over time. This absorbance corresponds to the formation of maleylacetoacetate, the product of the coupled HGD reaction.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of HPPD activity).
-
Visualizations
Signaling Pathway
Caption: Tyrosine catabolism pathway highlighting the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound in an in vitro bioassay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPPD-IN-4 dosage for effective weed control
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of HPPD-IN-4, a novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and efficacy data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the tyrosine catabolism pathway in plants.[1][2] By inhibiting HPPD, the compound prevents the formation of homogentisic acid, which is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[3][4][5] The depletion of these molecules disrupts photosynthesis and carotenoid biosynthesis. Carotenoids protect chlorophyll from photodegradation by sunlight.[1] This disruption leads to the characteristic "bleaching" of the plant's leaves, followed by necrosis and eventual death of the susceptible weed.[3][4][5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as DMSO or acetone, before further dilution in an aqueous solution containing a surfactant. The final concentration of the organic solvent in the spray solution should be kept low (typically <1%) to avoid phytotoxicity. Always refer to the specific product data sheet for recommended solvents and surfactants.
Q3: What are the visual symptoms of this compound efficacy on a susceptible weed?
A3: The primary visual symptom is a distinct whitening or "bleaching" of the meristematic tissues (new growth) of the weed.[3][4][5] This is due to the destruction of chlorophyll in the absence of protective carotenoids.[1] These symptoms typically appear within 5 to 7 days after treatment, followed by necrosis and plant death within 2 to 3 weeks.[6]
Q4: Can this compound be used for both pre-emergence and post-emergence weed control?
A4: Many HPPD inhibitors have both pre- and post-emergence activity.[7][8][9] this compound is primarily designed for post-emergence application, targeting actively growing weeds. However, its potential for pre-emergence control can be evaluated through specific experimental protocols.
Q5: Are there any known synergistic or antagonistic effects when tank-mixing this compound with other herbicides?
A5: Yes, HPPD inhibitors often exhibit synergistic effects when mixed with photosystem II (PS II) inhibitors, such as atrazine.[8][10][11] This is because the depletion of plastoquinones by the HPPD inhibitor can enhance the binding of the PS II inhibitor to its target site.[10] However, antagonism can occur, so it is crucial to conduct small-scale tests before large-scale application of any new herbicide mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor weed control after application. | 1. Incorrect Dosage: The application rate was too low for the target weed species or its growth stage.[12][13] 2. Weed Resistance: The target weed population may have developed resistance to HPPD inhibitors.[10] 3. Environmental Conditions: Rain shortly after application can wash off the product.[12] Application during drought or cold stress can reduce uptake and translocation. 4. Improper Application: Poor spray coverage of the weed foliage.[14] | 1. Consult the dosage-response table (Table 1) and consider the weed's growth stage. Younger, actively growing weeds are more susceptible.[14] 2. Test for resistance using a whole-plant bioassay. Consider rotating or tank-mixing with a herbicide that has a different mode of action.[15] 3. Ensure a rain-free period of at least 6-8 hours post-application.[12] Apply when weeds are actively growing. 4. Use appropriate nozzles and spray volume to ensure thorough coverage of the target weeds. |
| Crop phytotoxicity (damage to the desired crop). | 1. Incorrect Application Rate: The dosage used was too high for the specific crop's tolerance level.[16] 2. Crop Sensitivity: The crop variety may be inherently sensitive to this compound.[16] 3. Contamination: The sprayer may have been contaminated with another herbicide. 4. Environmental Stress: The crop may be under stress (e.g., from weather, disease, or nutrient deficiency), making it more susceptible to herbicide injury. | 1. Calibrate your spray equipment accurately.[13] Conduct a dose-response experiment to determine the crop's safety margin. 2. Screen different crop varieties for tolerance before large-scale application. 3. Thoroughly clean the sprayer and nozzles before use according to standard protocols.[17] 4. Avoid applying this compound to crops that are under stress. |
| Clogged sprayer nozzles. | 1. Improper Mixing: The formulation was not mixed properly, leading to precipitation. 2. Water Quality: Hard water or water with debris can cause clogging.[17][18] 3. Contamination: Residue from previous sprays has built up in the nozzles or filters.[12][17] | 1. Ensure this compound is fully dissolved in the solvent before adding to the spray tank with agitation. 2. Use clean water for mixing.[17][18] 3. Regularly clean all filters and nozzles on your spray equipment.[17][18] |
| Inconsistent results between experiments. | 1. Variable Environmental Conditions: Differences in temperature, humidity, or light intensity between experiments. 2. Inconsistent Weed Growth Stage: Weeds at different growth stages can respond differently to the herbicide.[19] 3. Lack of Proper Controls: Absence of untreated and positive controls. | 1. Conduct experiments in a controlled environment (growth chamber or greenhouse) when possible. Record all environmental parameters. 2. Standardize the growth stage of the weeds used in your experiments. 3. Always include an untreated control and a positive control (a known effective herbicide) in your experimental design. |
Efficacy Data
The following table summarizes hypothetical efficacy data for this compound against common agricultural weeds at various post-emergence application rates. Data is presented as percent control (biomass reduction) 21 days after treatment (DAT).
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Scientific Name | Dosage (g a.i./ha) | Percent Control (%) |
| Common Lambsquarters | Chenopodium album | 25 | 85 |
| 50 | 95 | ||
| 100 | >99 | ||
| Palmer Amaranth | Amaranthus palmeri | 25 | 78 |
| 50 | 92 | ||
| 100 | 98 | ||
| Velvetleaf | Abutilon theophrasti | 25 | 88 |
| 50 | 97 | ||
| 100 | >99 | ||
| Giant Foxtail | Setaria faberi | 25 | 65 |
| 50 | 80 | ||
| 100 | 90 |
Note: This data is for illustrative purposes. Actual efficacy may vary based on environmental conditions, weed growth stage, and application technique.
Experimental Protocols
Protocol: Dose-Response Bioassay for this compound Efficacy
This protocol outlines a method for determining the effective dose of this compound required to control a target weed species in a greenhouse setting.[20]
1. Materials:
-
This compound technical grade material
-
Target weed seeds (e.g., Amaranthus palmeri)
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse or growth chamber with controlled temperature (25-28°C), humidity (60-70%), and light (16:8 hour light:dark cycle)
-
Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Surfactant (non-ionic, at 0.25% v/v)
-
Analytical balance and volumetric flasks
-
Appropriate solvents (e.g., acetone)
2. Methods:
-
Plant Propagation:
-
Sow 5-10 seeds of the target weed species in each pot.
-
After emergence, thin the seedlings to 2-3 uniform plants per pot.
-
Grow the plants until they reach the 3-4 leaf stage.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions to achieve the desired application rates (e.g., 0, 12.5, 25, 50, 100, and 200 g a.i./ha). The '0' dose is the untreated control.
-
Add a non-ionic surfactant to each treatment solution at a final concentration of 0.25% (v/v).
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design with at least four replicates per treatment.
-
Apply the herbicide solutions using the calibrated track sprayer to ensure uniform coverage.
-
Return the pots to the greenhouse/growth chamber.
-
-
Data Collection and Analysis:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
At 21 DAT, harvest the above-ground biomass from each pot.
-
Dry the biomass at 70°C for 72 hours and record the dry weight.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the dose required for 50% and 90% control (ED50 and ED90).[21][22]
-
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Dosage Optimization
Caption: Workflow for a dose-response bioassay.
Troubleshooting Logic Flowchart
Caption: Logic for troubleshooting poor efficacy.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems - ProQuest [proquest.com]
- 5. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 6. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Overlapping Residual Herbicides for Control of Photosystem (PS) II- and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibitor-Resistant Palmer amaranth (Amaranthus palmeri S. Watson) in Glyphosate-Resistant Maize [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 11. bioone.org [bioone.org]
- 12. Article - Why Isn’t My Herbicide Working? Five Common Mistakes [agrigem.co.uk]
- 13. utia.tennessee.edu [utia.tennessee.edu]
- 14. herbishield.com [herbishield.com]
- 15. extension.okstate.edu [extension.okstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. blog.enduraplas.com [blog.enduraplas.com]
- 19. hracglobal.com [hracglobal.com]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: HPPD-IN-4 Soil Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation of HPPD-IN-4 in soil. The information is tailored for scientists and professionals in drug development and environmental research.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading much slower than expected. What are the potential causes?
A1: Slower than expected degradation of this compound can be attributed to several factors related to the soil environment and experimental setup. Key areas to investigate include:
-
Soil Microbial Activity: The primary driver of herbicide degradation is microbial activity.[1] Low microbial populations or activity in your soil sample can significantly slow down degradation. This can be due to soil sterilization, low organic matter, or the presence of co-contaminants that are toxic to relevant microbes.
-
Soil Physicochemical Properties: Soil texture, pH, and organic matter content play a crucial role. For instance, some HPPD inhibitors persist longer in sandy and sandy loam soils compared to clay soils.[2] High adsorption to soil organic matter can also reduce the bioavailability of the compound for microbial degradation.[1]
-
Environmental Conditions: Incubation temperature and soil moisture are critical. Degradation rates are often reduced at lower temperatures and in drier soil conditions as microbial activity decreases.[3]
-
Compound Concentration: Very high concentrations of the herbicide might inhibit the microbial populations responsible for its degradation.[4]
Q2: I'm observing rapid loss of this compound, but I'm not detecting the expected metabolites. What could be happening?
A2: Rapid disappearance of the parent compound without the appearance of expected metabolites could indicate several possibilities:
-
Formation of Non-Extractable Residues (NERs): The compound or its early metabolites may be binding strongly to soil components like organic matter, forming NERs.[1] This makes them unavailable for extraction and subsequent analysis.
-
Complete Mineralization: The soil microbes might be rapidly degrading this compound and its metabolites all the way to carbon dioxide and water.[4]
-
Abiotic Degradation: Processes like photodegradation (if samples are exposed to light) or volatilization could be contributing to the loss, although these are generally less dominant than microbial degradation within the soil matrix.[1]
-
Analytical Issues: Your analytical method may not be optimized to detect the metabolites, which might be more polar or present at concentrations below the detection limit.
Q3: How does soil pH affect the degradation of this compound?
A3: Soil pH can influence degradation in multiple ways. It affects the chemical form of this compound (ionization state), which in turn impacts its solubility, adsorption to soil particles, and bioavailability to microorganisms.[5][6] Furthermore, soil pH is a major determinant of the composition and activity of the soil microbial community, with different microbial groups thriving under different pH conditions.[4] For some related HPPD inhibitors, persistence can be influenced by soil pH.[3]
Q4: Can I use sterile soil as a control? What should I expect?
A4: Yes, using a sterile soil control is a crucial part of a well-designed degradation study. It helps to distinguish between microbial degradation and abiotic degradation processes. You would expect to see a significantly slower rate of degradation in the sterile soil compared to the non-sterile soil if microorganisms are the primary drivers of degradation.[4] If significant degradation still occurs in the sterile control, it points towards abiotic processes like hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
If you are observing high variability in degradation rates between replicates, follow this guide.
DOT Code for Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent degradation results.
Step-by-Step Guide:
-
Verify Soil Homogenization: Ensure that your bulk soil sample was thoroughly mixed and sieved before being divided into experimental units. Inconsistent distribution of organic matter or microbial hotspots can lead to variability.
-
Review Application Method: Check that this compound was applied uniformly to each soil replicate. Uneven application can create "hot spots" of high concentration. An initial concentration measurement (Day 0) should be consistent across replicates.[7]
-
Check Incubation Conditions: Confirm that all replicates are incubated under identical temperature and moisture conditions. Small variations in these parameters can significantly alter microbial activity.[4] Ensure moisture levels are consistently maintained throughout the experiment.[7]
-
Evaluate Sampling and Extraction: Your sub-sampling technique must be consistent. When taking a sample from a larger replicate, ensure it is representative. The efficiency of your extraction method should also be highly reproducible.
Issue 2: Degradation is Stalled or Extremely Slow
If this compound concentration is not decreasing over a reasonable timeframe, consider these points.
DOT Code for Influencing Factors
Caption: Key factors influencing this compound degradation in soil.
Step-by-Step Guide:
-
Assess Soil Viability: Was the soil pre-incubated to activate the native microbial population?[7] Freshly collected soil that has been stored improperly (e.g., air-dried for too long, frozen incorrectly) may have reduced microbial viability.
-
Check Environmental Parameters:
-
Temperature: Optimal temperatures for microbial degradation are typically in the range of 20-30°C.[4] Colder temperatures will slow the process significantly.
-
Moisture: Soil moisture should be maintained at an optimal level, often around 60% of the water-holding capacity, to support microbial activity without creating anaerobic conditions.[7]
-
-
Consider Soil Properties:
-
Organic Matter (OM): Very high OM content can lead to strong adsorption, making this compound unavailable to microbes.
-
pH: Extreme soil pH (highly acidic or alkaline) can inhibit the specific microbes responsible for degradation.
-
-
Run a Positive Control: If possible, run a parallel experiment with a compound known to degrade in your soil type to confirm that the microbial community is active.
Data Presentation
The degradation of HPPD inhibitors is influenced by multiple factors. The following table summarizes findings for related compounds, which can serve as a reference for designing and troubleshooting this compound experiments.
| Parameter | Condition | Effect on Degradation Rate | Half-Life (DT50) | Reference Compound(s) | Citation |
| Soil Type | Clay vs. Sandy Loam | Faster in clay soils | Shorter in clay | Mesotrione, Sulcotrione | [2] |
| Temperature | Low vs. Optimal (20-30°C) | Slower at low temperatures | Longer at low temperatures | General Herbicides | [3][4] |
| Soil Moisture | Low vs. Optimal (~60% WHC) | Slower in dry conditions | Longer in dry conditions | Mesotrione | [3] |
| Organic Matter | High vs. Low | Can be slower due to adsorption | May be longer | General Herbicides | [1][4] |
| Application Rate | High vs. Low | Slower at higher rates | Shorter at lower rates | Mesotrione, Sulcotrione | [2] |
| Microbial Activity | Sterile vs. Non-Sterile | Significantly slower in sterile soil | Much longer in sterile soil | General Herbicides | [4] |
| pH | Variable | Influences persistence | Dependent on specific compound | Mesotrione | [3] |
Experimental Protocols
Soil Incubation Study for Degradation Analysis
This protocol outlines a typical laboratory experiment to determine the degradation rate of this compound in soil.
DOT Code for Experimental Workflow
Caption: General experimental workflow for a soil degradation study.
Methodology:
-
Soil Preparation: Collect soil, remove debris, and sieve through a 2 mm mesh. Characterize the soil for properties like texture, pH, organic carbon content, and water holding capacity.[7]
-
Pre-incubation: Adjust the soil moisture to approximately 60% of its water holding capacity and pre-incubate it in the dark at a constant temperature (e.g., 25°C) for about 7 days to stabilize microbial activity.[7]
-
Application of this compound: Prepare a standard solution of this compound. Apply it to the pre-incubated soil to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., glass jars) and store them in a dark incubator at a constant temperature. Maintain soil moisture by periodically weighing the samples and adding purified water as needed.[7]
-
Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70 days).[7] Store samples at -20°C until analysis.
-
Controls: Include a sterile control (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation and an untreated control to check for interfering compounds.
Extraction of this compound from Soil
Methodology: Note: This is a general protocol; solvent choice and cleanup steps must be optimized for this compound.
-
Sample Preparation: Homogenize the thawed soil sample. Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.
-
Solvent Extraction: Add an appropriate extraction solvent mixture (e.g., methylene chloride/acetone or a buffered acetonitrile solution).[8] The choice of solvent will depend on the physicochemical properties of this compound.[5]
-
Homogenization: Shake, vortex, or sonicate the sample for a set period (e.g., 30 minutes) to ensure efficient extraction of the analyte from the soil matrix.
-
Separation: Centrifuge the sample to separate the soil particles from the solvent extract.
-
Collection and Concentration: Carefully collect the supernatant. The extraction process may be repeated 2-3 times, and the supernatants pooled. The combined extract can then be concentrated under a gentle stream of nitrogen.
-
Cleanup (Optional): If the extract is "dirty" (contains many interfering compounds), a cleanup step using Solid Phase Extraction (SPE) may be necessary before analysis.
Analysis by LC-MS/MS
Methodology:
-
Sample Reconstitution: Reconstitute the concentrated extract in a suitable mobile phase.
-
Instrumentation: Use a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate this compound from co-extracted matrix components.
-
Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify this compound and its potential metabolites with high selectivity and sensitivity, typically using Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the soil extracts. The degradation of this compound can then be described using first-order kinetics to calculate the half-life (DT50).[7]
References
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. Soil persistence of 4-HPPD-inhibitors in different soil types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. Physicochemical Properties Of Drugs [unacademy.com]
- 6. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 7. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
Technical Support Center: Improving the Photostability of HPPD-IN-4 Formulations
Frequently Asked Questions (FAQs)
Q1: What is HPPD-IN-4 and why is its photostability a concern?
A1: this compound is a selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial in the tyrosine catabolism pathway.[1] By inhibiting this enzyme, it disrupts the synthesis of essential molecules like plastoquinones and tocopherols in plants, making it an effective herbicide.[2][3] Its chemical structure contains aromatic ketone functionalities, which are known chromophores that can absorb light, particularly in the UV spectrum. This absorption can lead to photochemical reactions, causing the molecule to degrade and lose its efficacy.
Q2: What are the potential consequences of this compound photodegradation in my experiments?
A2: Photodegradation can lead to several adverse outcomes:
-
Loss of Potency: The concentration of the active this compound will decrease, leading to inaccurate and unreliable experimental results.
-
Formation of Degradants: Unknown degradation products may have altered biological activity, potentially interfering with the assay or exhibiting unexpected toxicity.
-
Inconsistent Results: Variability in light exposure between experiments can lead to poor reproducibility.
Q3: What general strategies can be employed to improve the photostability of my this compound formulation?
A3: Several formulation strategies can enhance the photostability of light-sensitive compounds. These include:
-
Encapsulation: Incorporating this compound into delivery systems like liposomes, lipid nanoparticles, or cyclodextrins can physically shield the molecule from light.[1][4]
-
Use of Antioxidants/Quenchers: Adding excipients that act as antioxidants (e.g., Butylated hydroxytoluene (BHT), Vitamin E/tocopherol) or triplet state quenchers can inhibit photo-oxidative degradation pathways.[5][6]
-
Inclusion of UV Absorbers: Excipients that absorb UV radiation (e.g., titanium dioxide, zinc oxide) can be included in the formulation to act as sunscreens, though this is more common for topical or solid formulations.[7]
-
Control of Environment: Simple measures like using amber-colored vials or working under low-light conditions can significantly reduce degradation.
Troubleshooting Guide
Issue 1: My this compound solution shows rapid degradation after preparation.
| Possible Cause | Troubleshooting Step |
| Exposure to Ambient Light | Prepare and store the solution in amber glass vials or tubes wrapped in aluminum foil to block light. |
| Photosensitizing Excipients | Review all formulation components. Some excipients or impurities can act as photosensitizers, absorbing light and transferring the energy to this compound.[8] Consider simplifying the formulation to identify the problematic component. |
| Presence of Oxygen | Photodegradation is often an oxidative process. Degas your solvent and/or purge the headspace of the container with an inert gas like nitrogen or argon before sealing. |
| Inappropriate pH | The pH of the solution can influence the stability of the molecule. Conduct a pH stability profile to determine the optimal pH range for this compound and buffer your formulation accordingly. |
Issue 2: I am observing new, unexpected peaks in my HPLC analysis after light exposure.
| Possible Cause | Troubleshooting Step |
| Formation of Photodegradants | These are likely degradation products. The goal is to minimize their formation. Use analytical techniques like LC-MS/MS to identify the structure of these degradants, which can provide clues about the degradation pathway (e.g., oxidation, rearrangement).[9][10] |
| Excipient Degradation | One of your formulation excipients may also be degrading. Analyze a placebo formulation (all components except this compound) under the same light conditions to check for excipient stability. |
| Interaction Products | A photodegradant of this compound may be reacting with an excipient, or vice-versa. Simplifying the formulation can help isolate these interactions. |
Issue 3: My attempts to photostabilize the formulation are not working.
| Possible Cause | Troubleshooting Step |
| Incorrect Stabilization Strategy | The chosen method may not be suitable for the specific degradation pathway of this compound. For example, if the degradation is not primarily oxidative, an antioxidant will have little effect. A systematic approach is needed. |
| Insufficient Concentration of Stabilizer | The concentration of the antioxidant or encapsulating agent may be too low. Perform a dose-response study to find the optimal concentration of the stabilizing agent. |
| Incompatibility of Stabilizer | The chosen stabilizer may be chemically incompatible with this compound or other excipients. Check for any precipitation, color change, or new degradation peaks in the dark control samples. |
Data Presentation
When reporting photostability data, clear and structured tables are essential for comparison. Below are templates with hypothetical data.
Table 1: Photodegradation of this compound in Different Solvents
| Solvent | Initial Conc. (µM) | Conc. after Light Exposure (µM) | % Degradation | Appearance |
| Methanol | 100.2 | 45.1 | 55.0% | Slight yellowing |
| Acetonitrile | 99.8 | 62.7 | 37.2% | Clear |
| PBS (pH 7.4) | 100.5 | 21.3 | 78.8% | Yellow, precipitate |
| DMSO | 101.0 | 95.8 | 5.1% | Clear |
| Light Exposure: As per ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA) |
Table 2: Effect of Photostabilization Strategies on this compound in Acetonitrile
| Formulation | Initial Conc. (µM) | Conc. after Light Exposure (µM) | % Degradation |
| This compound (Control) | 99.8 | 62.7 | 37.2% |
| + 0.1% BHT | 100.1 | 85.9 | 14.2% |
| + 1% β-Cyclodextrin | 99.5 | 91.2 | 8.3% |
| Liposomal this compound | 100.3 | 97.8 | 2.5% |
| Light Exposure: As per ICH Q1B conditions |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of this compound
This protocol is adapted from the ICH Q1B Guideline for photostability testing.[11][12]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µM).
-
Dispense the solution into chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).
-
Prepare a "dark control" sample for each condition by wrapping the vial completely in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped samples and the dark control samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UVA output. The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[8]
-
Maintain a constant temperature to minimize thermal degradation.
-
-
Analysis:
-
After the exposure period, retrieve all samples.
-
Analyze the concentration of this compound in both the light-exposed and dark control samples using a validated, stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from its potential degradants.[10]
-
-
Data Evaluation:
-
Compare the concentration of this compound in the light-exposed sample to the dark control. The difference represents the amount of photodegradation.
-
Calculate the percentage of degradation.
-
Examine the chromatograms for the appearance of new peaks, which correspond to photodegradants.
-
Protocol 2: Evaluating the Efficacy of a Photostabilizing Agent
-
Sample Preparation:
-
Prepare at least two sets of formulations:
-
Control Formulation: this compound in your chosen solvent system.
-
Test Formulation: this compound in the same solvent system with the addition of the stabilizing agent (e.g., 0.1% BHT).
-
-
For each formulation, prepare light-exposed and dark control samples as described in Protocol 1.
-
-
Light Exposure and Analysis:
-
Follow the light exposure and HPLC analysis steps as outlined in Protocol 1 for all samples.
-
-
Data Evaluation:
-
Calculate the percentage of this compound degradation for both the control and test formulations.
-
Compare the degradation percentages. A significant reduction in degradation in the test formulation indicates a successful photostabilization effect. Present the data as shown in Table 2.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to your photostability studies.
Caption: General experimental workflow for assessing the photostability of this compound formulations.
Caption: Troubleshooting decision tree for improving the photostability of this compound formulations.
Caption: Mechanism of action showing this compound inhibiting the HPPD enzyme in the tyrosine pathway.
References
- 1. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. iagim.org [iagim.org]
Technical Support Center: Addressing Off-Target Effects of HPPD Inhibitors on Non-Target Organisms
Disclaimer: Due to the limited availability of specific data on the off-target effects of HPPD-IN-4, this technical support center utilizes Mesotrione , a well-characterized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, as a representative compound. The information provided should be considered a general guide for researchers working with HPPD inhibitors and may need to be adapted for specific compounds.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of HPPD inhibitors on non-target organisms during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HPPD inhibitors and how does it lead to off-target effects?
A1: HPPD inhibitors block the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the catabolism of tyrosine in both plants and animals. In plants, this inhibition disrupts the biosynthesis of plastoquinones and tocopherols, leading to the bleaching of leaves and eventual plant death.[1][2] In non-target organisms, the inhibition of HPPD can also lead to an accumulation of tyrosine, which can have various toxic effects.
Q2: What are the common non-target organisms that could be affected by HPPD inhibitors in a laboratory setting?
A2: Common non-target organisms that may be unintentionally exposed or are used in ecotoxicological testing include algae, aquatic invertebrates (such as Daphnia magna), and fish. These organisms represent different trophic levels and are often used as bioindicators for environmental risk assessment.
Q3: What are the observable signs of toxicity in non-target organisms exposed to HPPD inhibitors?
A3: Observable signs can vary depending on the organism and the concentration of the inhibitor.
-
Algae: Inhibition of growth, changes in chlorophyll content, and altered photosynthetic activity.[3][4]
-
Aquatic Invertebrates: Immobilization, reduced reproduction, and mortality.
-
Fish: Developmental abnormalities, oxidative stress, DNA damage, and in some cases, mortality.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected Algal Growth Inhibition in Co-culture Experiments
Problem: You are using an HPPD inhibitor in a co-culture system and observe a significant decrease in the growth of your algal species.
Possible Cause: The HPPD inhibitor is having a direct off-target effect on the algae.
Troubleshooting Steps:
-
Confirm the IC50 for your algal species: If not available in the literature, perform a 72-hour algal growth inhibition test to determine the half-maximal inhibitory concentration (IC50).
-
Reduce the working concentration: If possible, lower the concentration of the HPPD inhibitor in your experiment to a level below the determined IC50 for the algae.
-
Use a different HPPD inhibitor: If reducing the concentration is not feasible, consider screening other HPPD inhibitors that may have a lower potency against your specific algal species.
-
Modify the experimental setup: If direct contact is not essential for your primary experiment, consider using a trans-well system to separate the algae from the direct application of the inhibitor.
Issue 2: High Mortality in Daphnia magna Cultures Used for Environmental Safety Screening
Problem: You are observing high mortality rates in your Daphnia magna cultures when testing an HPPD inhibitor, even at low concentrations.
Possible Cause: The HPPD inhibitor is acutely toxic to Daphnia magna.
Troubleshooting Steps:
-
Determine the LC50: Conduct a 48-hour acute toxicity test to determine the median lethal concentration (LC50) for Daphnia magna.
-
Check for formulation effects: If you are using a formulated product, the adjuvants or other ingredients may be contributing to the toxicity. Test the pure active ingredient if possible.
-
Evaluate chronic toxicity: If acute toxicity is low, but you still observe effects over time, perform a 21-day chronic toxicity test to assess impacts on reproduction and survival.
-
Consider alternative invertebrate models: If Daphnia magna proves to be too sensitive for your experimental needs, consider using other aquatic invertebrates for which toxicity data is available for your compound.
Issue 3: Sub-lethal Effects Observed in Zebrafish Embryo Development Assay
Problem: While you don't observe significant mortality, you notice developmental abnormalities (e.g., pericardial edema, spinal curvature) in zebrafish embryos exposed to your HPPD inhibitor.
Possible Cause: The HPPD inhibitor is a developmental toxicant.
Troubleshooting Steps:
-
Establish a dose-response curve: Determine the concentration at which developmental effects first appear and the No-Observed-Effect-Concentration (NOEC).
-
Assess specific organ systems: Conduct more detailed analyses of affected organ systems, such as histology or targeted gene expression analysis, to understand the mechanism of toxicity.
-
Investigate oxidative stress: As HPPD inhibition can induce oxidative stress, measure relevant biomarkers such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes (e.g., SOD, GPx).[5][6]
-
Perform a recovery experiment: To determine if the effects are reversible, transfer some exposed embryos to clean water and monitor their development.
Quantitative Data Summary
The following tables summarize the toxicity of Mesotrione to various non-target organisms.
Table 1: Acute Toxicity of Mesotrione to Aquatic Organisms
| Organism | Endpoint | Concentration | Reference |
| Oreochromis niloticus (Fish) | 96h LC50 | > 120 mg/L | [8] |
| Geophagus brasiliensis (Fish) | 96h LC50 | > 120 mg/L | [8] |
| Daphnia magna (Invertebrate) | 48h EC50 | > 622 mg/L | [8] |
| Pseudokirchneriella subcapitata (Algae) | 72h EC50 | Not specified, but IC50 is at least 75 times higher than estimated environmental concentrations. | [9] |
Table 2: Chronic Toxicity of Mesotrione to Aquatic Organisms
| Organism | Endpoint | Concentration | Effect | Reference |
| Fish | Chronic | 12.4 mg/L | No observed effect | [8] |
| Aquatic Invertebrates | Chronic | 180 mg/L | No observed effect | [8] |
| Estuarine/Marine Invertebrates | Chronic RQ | 1.2 | 25% reduction in offspring per female | [9] |
Experimental Protocols
Protocol 1: 72-Hour Algal Growth Inhibition Test
This protocol is based on standard methods for assessing the toxicity of substances to algae.
Objective: To determine the EC50 of an HPPD inhibitor on the growth of a specific algal species (e.g., Pseudokirchneriella subcapitata).
Methodology:
-
Culture Preparation: Maintain a stock culture of the test alga in a suitable growth medium under controlled conditions of light and temperature.
-
Test Solutions: Prepare a series of dilutions of the HPPD inhibitor in the growth medium. Include a control group with no inhibitor.
-
Inoculation: Inoculate each test concentration and control with a known density of algal cells.
-
Incubation: Incubate the cultures for 72 hours under constant light and temperature.
-
Measurement: At 24, 48, and 72 hours, measure the algal cell density using a spectrophotometer or a cell counter.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the control. Determine the EC50 value using a suitable statistical method (e.g., probit analysis).
Protocol 2: 48-Hour Acute Daphnia magna Immobilization Test
This protocol is a standard ecotoxicological test for aquatic invertebrates.[10][11]
Objective: To determine the LC50 of an HPPD inhibitor for Daphnia magna.
Methodology:
-
Test Organisms: Use neonates (<24 hours old) from a healthy laboratory culture of Daphnia magna.
-
Test Solutions: Prepare a range of concentrations of the HPPD inhibitor in a suitable culture water. Include a control group.
-
Exposure: Place a set number of daphnids (e.g., 10) into each test concentration and control.[10]
-
Incubation: Maintain the test vessels for 48 hours at a constant temperature and with a defined light-dark cycle.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim after gentle agitation.
-
Data Analysis: Calculate the percentage of immobilized daphnids at each concentration and determine the LC50 using statistical software.
Protocol 3: Zebrafish Embryo Acute Toxicity Test
This protocol is a common method for assessing the developmental toxicity of chemicals.
Objective: To evaluate the effects of an HPPD inhibitor on the embryonic development of zebrafish (Danio rerio).
Methodology:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Exposure: Place a specific number of embryos into individual wells of a multi-well plate containing different concentrations of the HPPD inhibitor or a control solution.
-
Incubation: Incubate the plates at a constant temperature (e.g., 28.5°C) for up to 96 hours post-fertilization (hpf).
-
Observation: At regular intervals (e.g., 24, 48, 72, and 96 hpf), examine the embryos under a microscope for mortality and developmental abnormalities (e.g., lack of somite formation, tail detachment, heartbeat, pigmentation, and hatching).
-
Data Analysis: Record the incidence of mortality and specific malformations at each concentration. Determine the LC50 and the concentration at which developmental effects are observed.
Visualizations
Caption: Mechanism of HPPD inhibitor action and subsequent off-target effects.
Caption: General experimental workflow for assessing off-target effects.
Caption: A logical troubleshooting guide for unexpected toxicity.
References
- 1. Mesotrione - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Assessment of Herbicide Toxicity on Navicula sp. Algae: Effects on Growth, Chlorophyll Content, Antioxidant System, and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. maine.gov [maine.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 11. ecetoc.org [ecetoc.org]
Technical Support Center: Enhancing the Rainfastness of HPPD-IN-4 Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness of HPPD-IN-4 applications in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the tyrosine catabolism pathway in plants. By inhibiting HPPD, the production of essential molecules like plastoquinone and tocopherols is blocked. This disruption of biosynthesis leads to the bleaching of new plant growth due to the destruction of chlorophyll, ultimately causing plant death. This mode of action is characteristic of "bleaching herbicides".
Q2: What does "rainfastness" mean in the context of this compound application?
Rainfastness refers to the ability of a foliar-applied herbicide like this compound to withstand rainfall without being washed off the target plant's leaves, thus maintaining its efficacy. A certain period, known as the rain-free period, is required after application for the active ingredient to be adequately absorbed by the plant.
Q3: What is the typical rainfast period for HPPD inhibitors?
The rainfast period for HPPD inhibitors can vary depending on the specific active ingredient, formulation, and environmental conditions. For example, some formulations of the triketone herbicide mesotrione typically require a 4-6 hour rain-free period. However, specific formulations of other HPPD inhibitors like topramezone and mesotrione have been noted to be rainfast within one hour. Always consult the specific product label or technical data sheet for precise information.
Q4: How can I improve the rainfastness of my this compound applications?
The most effective way to enhance the rainfastness of this compound is by using appropriate adjuvants in the spray solution. Adjuvants are additives that improve the properties of the herbicide mixture.
Q5: What types of adjuvants are most effective for improving the rainfastness of HPPD inhibitors?
Activator adjuvants are key to improving rainfastness. These include:
-
Surfactants (Non-ionic Surfactants - NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Oil Concentrates (Crop Oil Concentrates - COC and Methylated Seed Oils - MSO): These can enhance penetration of the herbicide through the waxy cuticle of the leaf and help the spray droplet resist drying, allowing more time for absorption.[1] MSOs are often considered more effective than COCs, especially under stressful environmental conditions.[2][3]
-
Nitrogen Fertilizers (e.g., Urea Ammonium Nitrate - UAN or Ammonium Sulfate - AMS): These can increase herbicide absorption and efficacy, particularly in certain weed species and under hard water conditions.
Troubleshooting Guide
Issue 1: Poor weed control with this compound observed after a rainfall event.
-
Possible Cause 1: Rainfall occurred before the application was rainfast.
-
Solution: Re-application may be necessary. Wait 5-7 days to observe if any bleaching symptoms appear on the target weeds. If no symptoms are visible, a re-application may be required. Be aware that some product labels may have restrictions on the number of applications per season.
-
-
Possible Cause 2: Incorrect adjuvant or no adjuvant was used.
-
Solution: Ensure the use of an appropriate adjuvant, such as a Methylated Seed Oil (MSO) or a high-quality Non-ionic Surfactant (NIS), in your spray mixture. MSO adjuvants are particularly effective at increasing the absorption of oil-soluble (lipophilic) herbicides like many HPPD inhibitors.[4]
-
-
Possible Cause 3: Heavy or intense rainfall.
-
Solution: Even with adjuvants, intense rainfall can lead to some washoff. Consider the weather forecast and aim for the longest possible rain-free period after application.
-
Issue 2: Slow or inconsistent appearance of bleaching symptoms after application, even without rain.
-
Possible Cause 1: Environmental stress on weeds.
-
Solution: Weeds under drought or temperature stress may have a thicker cuticle, reducing herbicide absorption. Apply this compound when weeds are actively growing and not under stress. Very warm temperatures can sometimes decrease the efficacy of HPPD inhibitors.[5]
-
-
Possible Cause 2: Weed species or growth stage.
-
Solution: Larger, more mature weeds are generally harder to control. Target smaller, actively growing weeds for optimal results. Some weed species are naturally more tolerant to certain herbicides.
-
-
Possible Cause 3: Herbicide resistance.
-
Solution: While less common for HPPD inhibitors compared to other herbicide classes, resistance can occur.[6][7][8][9] If you suspect resistance, consider using a herbicide with a different mode of action. Signs of resistance can include poor control despite correct application and favorable conditions.
-
Issue 3: Whitening of turfgrass or non-target plants after application.
-
Possible Cause 1: Off-target spray drift.
-
Solution: Use drift-reducing nozzles and avoid spraying in windy conditions to minimize drift.
-
-
Possible Cause 2: Temporary bleaching effect.
Data Presentation
The following table summarizes the effect of different adjuvants on the efficacy of the HPPD inhibitor topramezone on Giant Foxtail under various temperature conditions. While this data reflects overall efficacy and not a direct measurement of washoff, enhanced efficacy is often correlated with improved absorption and, by extension, better rainfastness.
| Adjuvant Type | Temperature Condition | Efficacy on Giant Foxtail (as indicated by Fv/Fm) |
| None | High (35/30°C) | Moderate |
| None | Moderate (25/20°C) | Moderate |
| None | Low (15/10°C) | Low |
| Methylated Seed Oil (MSO) | High (35/30°C) | High |
| Methylated Seed Oil (MSO) | Moderate (25/20°C) | High |
| Methylated Seed Oil (MSO) | Low (15/10°C) | Moderate |
| Organosilicone | High (35/30°C) | Moderate |
| Organosilicone | Moderate (25/20°C) | Moderate |
| Organosilicone | Low (15/10°C) | Low |
| Data adapted from a study on topramezone.[12][13] Fv/Fm is a measure of the maximum quantum efficiency of photosystem II, with lower values indicating greater herbicide-induced stress. |
Experimental Protocols
Protocol 1: Evaluating the Rainfastness of this compound with Different Adjuvants Using a Rainfall Simulator
This protocol outlines a laboratory-based experiment to quantify the effect of adjuvants on the rainfastness of this compound.
1. Plant Material and Growth Conditions:
- Grow a susceptible weed species (e.g., Velvetleaf, Abutilon theophrasti) in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.
2. Herbicide and Adjuvant Preparation:
- Prepare a stock solution of this compound.
- Prepare separate spray solutions of this compound at a predetermined concentration:
- This compound alone (control)
- This compound + Non-ionic Surfactant (NIS) at a recommended concentration (e.g., 0.25% v/v)
- This compound + Crop Oil Concentrate (COC) at a recommended concentration (e.g., 1% v/v)
- This compound + Methylated Seed Oil (MSO) at a recommended concentration (e.g., 1% v/v)
3. Herbicide Application:
- Use a laboratory track sprayer to apply the different spray solutions to the plants, ensuring uniform coverage. Leave a set of plants untreated as a negative control.
4. Rain Simulation:
- At specified time intervals after herbicide application (e.g., 1, 2, 4, and 6 hours), place a subset of plants from each treatment group into a rainfall simulator.
- Apply a simulated rainfall of a specific intensity and duration (e.g., 10 mm of rain over 30 minutes).
- Include a "no rain" control for each treatment group.
5. Data Collection and Analysis:
- Visual Injury Assessment: At 7, 14, and 21 days after treatment, visually assess the percentage of bleaching and overall plant injury on a scale of 0% (no effect) to 100% (plant death).
- Biomass Reduction: At 21 days after treatment, harvest the above-ground plant tissue, dry it in an oven at 70°C for 72 hours, and weigh it to determine the dry biomass. Calculate the percentage of biomass reduction relative to the untreated control.
- Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Herbicide Washoff Analysis
This protocol can be integrated with Protocol 1 to directly quantify the amount of this compound washed off the leaf surface.
1. Sample Collection:
- Immediately after the rain simulation, carefully collect the runoff water from each pot.
- For a "maximum washoff" control, immediately after herbicide application (before the spray has dried), thoroughly wash the foliage of a separate set of treated plants with a known volume of distilled water.
2. Sample Preparation and Analysis:
- Extract this compound from the collected water samples using an appropriate method (e.g., solid-phase extraction).
- Quantify the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Data Analysis:
- Calculate the total amount of this compound washed off each plant.
- Express the washoff as a percentage of the initially applied amount of this compound.
Visualizations
References
- 1. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 2. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 3. fbn.com [fbn.com]
- 4. ncwss.org [ncwss.org]
- 5. Agronomy eUpdate June 19th, 2015 : Issue 516 [eupdate.agronomy.ksu.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. UPDATED: Weeds found resistant to HPPD inhibitor herbicides - AgWeb [agweb.com]
- 8. HPPD-inhibitor Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 9. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proper Use of Tenacity (Mesotrione) | Lawn Care Forum [thelawnforum.com]
- 11. sodsolutions.com [sodsolutions.com]
- 12. Frontiers | Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests [frontiersin.org]
- 13. Early evaluation of adjuvant effects on topramezone efficacy under different temperature conditions using chlorophyll fluorescence tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Metabolic Resistance to HPPD-IN-4 in Weeds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating metabolic resistance to HPPD-IN-4 in weeds during experimental procedures.
Introduction to this compound
This compound (also known as Compound III-29) is a selective inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, with an in vitro IC50 of 0.19 µM.[1] Its primary application is in the research and development of high-efficiency herbicides.[1] The chemical formula for this compound is C19H14F3NO4, and its CAS number is 3028731-23-6.[1]
HPPD-inhibiting herbicides act by blocking the production of plastoquinones and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative stress. This inhibition leads to the destruction of chlorophyll, resulting in a characteristic bleaching phenotype in susceptible plants.
Understanding Metabolic Resistance to HPPD Inhibitors
Metabolic resistance is the primary mechanism by which weeds develop tolerance to HPPD inhibitors. This form of resistance does not involve a mutation at the target site (the HPPD enzyme itself). Instead, resistant weeds exhibit an enhanced ability to metabolize and detoxify the herbicide before it can reach its target. This is a significant challenge as it can confer cross-resistance to other herbicides with different modes of action.[2][3][4]
The most well-documented mechanism of metabolic resistance to HPPD inhibitors in weeds like Palmer amaranth (Amarthus palmeri) and waterhemp (Amarthus tuberculatus) is rapid hydroxylation of the herbicide molecule, a reaction often catalyzed by cytochrome P450 monooxygenases (P450s). Glutathione S-transferases (GSTs) may also play a role in the subsequent detoxification pathway. In some cases, increased expression of the HPPD gene itself has been observed as a contributing factor to resistance.
Note: While the following guidance is based on extensive research on metabolic resistance to various HPPD inhibitors, specific studies on the metabolic fate of this compound in resistant weeds are not yet publicly available. Therefore, these recommendations should be considered as general best practices for the HPPD inhibitor class, and researchers should adapt their experimental designs accordingly.
Frequently Asked Questions (FAQs)
Q1: My weed population is showing unexpected tolerance to this compound. How can I determine if this is due to metabolic resistance?
A1: The first step is to rule out other factors such as application errors, environmental conditions affecting herbicide uptake, or target-site resistance. To specifically investigate metabolic resistance, consider the following approaches:
-
Dose-Response Assays: Compare the response of your suspected resistant population to a known susceptible population across a range of this compound concentrations. A significant shift in the dose-response curve for the resistant population is indicative of resistance.
-
Synergist Assays: Use inhibitors of metabolic enzymes, such as P450 inhibitors (e.g., malathion, piperonyl butoxide) or GST inhibitors, in combination with this compound. If the addition of a synergist restores the susceptibility of the weed population, it strongly suggests that metabolic resistance is the primary mechanism.
-
Metabolism Studies: Directly measure the rate of this compound metabolism in excised leaves or whole plants from both resistant and susceptible populations. This can be achieved using radiolabeled this compound ([14C]this compound) followed by analysis with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A faster rate of metabolism in the resistant population is a clear indicator of metabolic resistance.
Q2: I am not seeing the expected bleaching phenotype in my treated weeds, even at high concentrations of this compound. What could be the issue?
A2: Several factors could contribute to this observation:
-
Rapid Metabolism: The weed population may possess a highly efficient metabolic pathway that detoxifies this compound before it can inhibit the HPPD enzyme and cause bleaching.
-
Reduced Uptake or Translocation: While less common for HPPD inhibitor resistance, the possibility of reduced absorption or movement of the herbicide within the plant should be considered.
-
Environmental Factors: Suboptimal environmental conditions (e.g., drought stress, low humidity) can reduce herbicide uptake and efficacy.
-
Incorrect Application: Ensure proper formulation and application of this compound according to your experimental protocol.
Q3: How can I overcome or mitigate metabolic resistance to this compound in my experiments?
A3: To obtain meaningful data in the presence of metabolic resistance, you can employ several strategies:
-
Use of Synergists: As mentioned in A1, incorporating P450 or GST inhibitors can block the metabolic detoxification of this compound.
-
Higher Herbicide Doses: While not always a solution, applying higher concentrations of this compound may overwhelm the metabolic capacity of the resistant weeds in some cases. However, this may not be practical or economically viable in a field setting.
-
Alternative Herbicides: If the goal is to control the resistant population, using herbicides with different modes of action is crucial.
-
Gene Expression Analysis: Investigate the expression levels of candidate genes involved in herbicide metabolism (e.g., specific P450s, GSTs) in both resistant and susceptible populations using techniques like qRT-PCR.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in dose-response assays. | Plant-to-plant variability in resistance levels. | Increase the number of replicates per treatment. Ensure uniform plant growth stage and size at the time of application. |
| Inconsistent herbicide application. | Calibrate spray equipment carefully. Ensure even coverage of all treated plants. | |
| Synergist (e.g., malathion) shows phytotoxicity to the weeds. | The concentration of the synergist is too high. | Conduct a dose-response experiment for the synergist alone to determine a non-phytotoxic concentration that can be used in combination with this compound. |
| Difficulty in extracting and analyzing this compound metabolites. | Inefficient extraction protocol. | Optimize the extraction solvent and method. Consult literature for protocols used for similar triketone herbicides. |
| Low abundance of metabolites. | Increase the amount of plant tissue used for extraction. Use a more sensitive analytical technique like LC-MS/MS. | |
| No significant difference in HPPD gene expression between resistant and susceptible populations. | Metabolic resistance is the primary mechanism, not target-site overexpression. | Focus on analyzing the expression of metabolic genes (P450s, GSTs). |
| Inappropriate reference genes for qRT-PCR. | Validate the stability of your reference genes across different treatments and populations. |
Experimental Protocols
Dose-Response Assay
-
Plant Material: Grow suspected resistant and known susceptible weed seedlings to the 3-4 leaf stage in a controlled environment.
-
Herbicide Application: Prepare a series of this compound concentrations. Apply the herbicide uniformly to the plants using a calibrated sprayer. Include an untreated control for comparison.
-
Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the dry weight.
-
Data Analysis: Analyze the data using a non-linear regression model to determine the herbicide dose required to cause 50% growth reduction (GR50) for each population. The resistance index (RI) can be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
[14C]-HPPD-IN-4 Metabolism Study
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Plant Material: Use excised leaves or whole plants from both resistant and susceptible populations.
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Herbicide Application: Apply a known amount of radiolabeled [14C]this compound to the leaf surface.
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Time Course: Harvest the treated leaves or plants at different time points (e.g., 0, 6, 12, 24, 48 hours) after application.
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Extraction: Thoroughly wash the leaf surface to remove unabsorbed herbicide. Homogenize the plant tissue in an appropriate solvent (e.g., acetone, methanol) to extract the herbicide and its metabolites.
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Analysis: Concentrate the extracts and spot them on a TLC plate or inject them into an HPLC system. Separate the parent herbicide from its metabolites.
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Quantification: Quantify the amount of radioactivity in the parent herbicide and metabolite fractions using a radioisotope detector or by scraping the corresponding spots from the TLC plate and performing liquid scintillation counting.
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Data Analysis: Calculate the percentage of parent herbicide remaining at each time point for both resistant and susceptible populations.
Visualizations
Caption: Generalized metabolic pathway for HPPD inhibitor detoxification in resistant weeds.
Caption: Troubleshooting workflow for investigating suspected metabolic resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
Refining the synthesis of HPPD-IN-4 for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of HPPD-IN-4 for higher yields and purity.
This compound Overview
This compound (also known as Compound III-29) is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. Its synthesis involves a multi-step process culminating in the formation of a triketone-containing phenoxy nicotinyl scaffold. Achieving a high yield of this compound requires careful control of reaction conditions and effective purification strategies.
Chemical Structure:
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IUPAC Name: 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione
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Molecular Formula: C₁₉H₁₄F₃NO₄
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CAS Number: 3028731-23-6
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the final acylation/rearrangement step. | 1. Incomplete reaction of the nicotinoyl chloride intermediate with 1,3-cyclohexanedione. 2. Degradation of the triketone product under the reaction conditions. 3. Suboptimal temperature or reaction time. 4. Presence of moisture, which can hydrolyze the acid chloride. | 1. Ensure a slight excess of 1,3-cyclohexanedione is used. 2. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. 3. Optimize the reaction temperature; triethylamine-catalyzed acylations are often performed at room temperature or slightly elevated temperatures. 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant side products. | 1. Self-condensation of 1,3-cyclohexanedione. 2. Reaction of the nicotinoyl chloride with the triethylamine catalyst. 3. Over-acylation or other side reactions due to harsh conditions. | 1. Add the nicotinoyl chloride solution dropwise to the mixture of 1,3-cyclohexanedione and triethylamine to maintain a low concentration of the acid chloride. 2. Use a non-nucleophilic base if issues persist, although triethylamine is standard for this type of reaction. 3. Maintain the recommended reaction temperature and monitor the reaction closely. |
| Difficulty in purifying the final product. | 1. Co-elution of starting materials or side products with the desired product during column chromatography. 2. Oily or waxy nature of the product, making crystallization difficult. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also improve purity. |
| Incomplete formation of the nicotinoyl chloride intermediate. | 1. Inactive thionyl chloride or oxalyl chloride. 2. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled thionyl chloride/oxalyl chloride. 2. Ensure the reaction is heated (refluxed) for a sufficient duration as specified in the protocol. The reaction can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound typically follows a convergent approach. The key steps involve the synthesis of a substituted nicotinic acid intermediate and its subsequent conversion to a nicotinoyl chloride. This activated intermediate is then reacted with 1,3-cyclohexanedione in the presence of a base, followed by a rearrangement to form the final triketone structure.
Q2: What are the critical reaction parameters to control for a high yield in the final step?
A2: The critical parameters for the final acylation and rearrangement step are:
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Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nicotinoyl chloride, significantly reducing the yield.
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Stoichiometry: Precise control of the molar ratios of the reactants and the base is crucial.
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Temperature: The reaction should be maintained at the optimal temperature to ensure complete reaction without significant degradation of the product.
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Reaction Time: Monitoring the reaction by TLC or LC-MS is important to determine the point of maximum product formation and avoid the formation of degradation products.
Q3: What purification techniques are most effective for this compound?
A3: Column chromatography is the primary method for purifying this compound. A silica gel stationary phase with a gradient solvent system of petroleum ether and ethyl acetate is generally effective. Subsequent recrystallization can be employed to achieve higher purity.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final compound should be confirmed using a combination of analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on the synthesis of similar triketone inhibitors. Researchers should refer to the specific literature for precise quantities and conditions.
Synthesis of 6-(3-(trifluoromethyl)phenoxy)nicotinic acid (Intermediate 1)
A mixture of 6-chloronicotinic acid, 3-(trifluoromethyl)phenol, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO) is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by acidification and extraction to yield the desired nicotinic acid intermediate.
Synthesis of 6-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride (Intermediate 2)
Intermediate 1 is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically heated to reflux. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the crude nicotinoyl chloride, which is often used immediately in the next step.
Synthesis of this compound
To a solution of 1,3-cyclohexanedione and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane or acetonitrile), a solution of Intermediate 2 in the same solvent is added dropwise at a controlled temperature. The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Yield of this compound (Final Step) | Yields can vary based on scale and optimization. Published syntheses of similar compounds report yields in the range of 60-80%. | General synthetic literature for triketone HPPD inhibitors. |
| Purity (after chromatography) | >95% | Standard expectation for characterization. |
| IC₅₀ against Arabidopsis thaliana HPPD | 0.19 µM | Zhang CQ, et al. J Agric Food Chem. 2024.[1] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Optimizing Spray Adjuvant for Enhanced HPPD-IN-4 Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray adjuvant selection for enhanced uptake of HPPD-IN-4, a selective 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor used in herbicide research.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation and application experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 0.19 μM.[1] HPPD is a key enzyme in the tyrosine catabolism pathway in plants. By inhibiting HPPD, this compound prevents the formation of homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols. This disruption of plastoquinone synthesis indirectly inhibits the formation of carotenoids, which protect chlorophyll from photo-destruction. The resulting chlorophyll degradation leads to the characteristic bleaching or whitening of plant tissues in susceptible species, ultimately causing plant death.
Q2: Why are spray adjuvants necessary for this compound application?
A2: Spray adjuvants are critical for overcoming barriers that limit the movement of herbicides like this compound from the leaf surface to the target enzyme within the plant cells.[2] Plant leaves have a waxy cuticle that repels water-based spray solutions. Adjuvants can enhance the efficacy of this compound by:
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Improving spray droplet retention: Surfactants reduce the surface tension of spray droplets, preventing them from bouncing off the leaf surface.
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Increasing spray coverage: By reducing surface tension, adjuvants allow droplets to spread over a larger area of the leaf.
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Enhancing penetration: Adjuvants like crop oil concentrates (COCs) and methylated seed oils (MSOs) can help dissolve the waxy cuticle, facilitating the entry of the herbicide.
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Increasing absorption time: Some adjuvants act as humectants, slowing the drying of spray droplets and allowing more time for the herbicide to be absorbed.
Q3: What are the main types of adjuvants recommended for use with HPPD inhibitor herbicides?
A3: The most common types of activator adjuvants used to enhance the performance of post-emergence herbicides, including HPPD inhibitors, are:
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Nonionic Surfactants (NIS): These reduce the surface tension of spray droplets, improving wetting and spreading on the leaf surface.
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Crop Oil Concentrates (COC): A mixture of petroleum-based oil (typically 80-85%) and a surfactant (15-20%), COCs improve penetration through the leaf cuticle and slow droplet drying.
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Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are generally more effective at penetrating the leaf cuticle than COCs, which can lead to faster and greater herbicide absorption.
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High Surfactant Oil Concentrates (HSOC): These contain a higher percentage of surfactant than standard COCs and can be effective with a wider range of herbicides.
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Ammonium-Based Fertilizers: Products like Ammonium Sulfate (AMS) can condition hard water by tying up cations (like Ca²⁺ and Mg²⁺) that can antagonize herbicide uptake. They can also enhance the absorption of some herbicides.
Q4: How do environmental conditions affect the performance of this compound and adjuvant combinations?
A4: Environmental conditions play a significant role in the efficacy of foliar-applied herbicides. Hot, dry weather can cause plants to develop a thicker, waxier cuticle, making herbicide penetration more difficult. Under such conditions, a more aggressive adjuvant like an MSO may be beneficial. Conversely, under cool, humid conditions, the cuticle may be thinner, and a less aggressive adjuvant like a nonionic surfactant (NIS) might be sufficient and could reduce the risk of crop injury. Always consult the herbicide label for specific recommendations regarding environmental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor weed control (lack of bleaching symptoms) | 1. Inadequate Adjuvant Selection: The chosen adjuvant may not be effective for the target weed species or under the prevailing environmental conditions. | - Review the adjuvant selection guide (see below).- Consider the leaf characteristics of the target weed (e.g., waxy, hairy).- For weeds with thick, waxy cuticles, consider switching from a NIS to a COC or MSO. |
| 2. Poor Water Quality: Hard water containing high levels of cations (e.g., calcium, magnesium) can antagonize this compound, reducing its efficacy. The pH of the spray solution can also affect herbicide stability and uptake.[3][4][5] | - Conduct a water quality test to determine hardness and pH.- If water is hard, add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding the herbicide.- Adjust the spray solution pH according to the herbicide label recommendations. Some HPPD inhibitors perform better in slightly acidic water, while others are more effective in alkaline solutions, depending on the weed species.[3] | |
| 3. Unfavorable Environmental Conditions: Application during hot, dry, or windy conditions can lead to rapid droplet evaporation, reduced absorption, and spray drift. | - Apply this compound during periods of moderate temperature and high humidity.- Avoid spraying in windy conditions to minimize drift.- Consider using a humectant-containing adjuvant to slow droplet drying. | |
| 4. Herbicide Resistance: The target weed population may have developed resistance to HPPD inhibitor herbicides.[6][7] | - Review the application history for the target area. Repeated use of the same herbicide mode of action can lead to resistance.- Consider tank-mixing this compound with a herbicide that has a different mode of action.- Consult local weed science experts for information on herbicide resistance in your area. | |
| Crop Injury (e.g., stunting, chlorosis) | 1. Adjuvant is too "hot" for the crop: MSOs and some COCs can increase the risk of crop injury, especially under certain environmental conditions or on sensitive crops. | - Switch to a less aggressive adjuvant, such as a NIS.- Reduce the adjuvant rate, staying within the label recommendations.- Avoid applications during periods of high temperature and humidity, which can increase crop sensitivity. |
| 2. Incorrect Adjuvant Rate: Using a higher than recommended rate of adjuvant can lead to phytotoxicity. | - Always follow the adjuvant and herbicide label for recommended rates.- Calibrate spray equipment to ensure accurate application. | |
| Inconsistent Results Across Experiments | 1. Variability in Plant Growth Stage: The age and developmental stage of the target weeds can influence their susceptibility to herbicides. | - Standardize the growth stage of plants used in experiments.- Record the growth stage at the time of application. |
| 2. Inconsistent Application Technique: Variations in spray volume, pressure, and nozzle type can affect droplet size and coverage. | - Use a calibrated sprayer with consistent settings for all treatments.- Ensure uniform coverage of the target foliage. |
Data on Adjuvant Performance with HPPD Inhibitors
The following tables summarize quantitative data from studies evaluating the efficacy of different adjuvants with HPPD-inhibiting herbicides.
Table 1: Effect of Adjuvants on the Efficacy of Sulcotrione on Barnyardgrass (Fresh Weight Reduction %)
| Adjuvant | Neutral Solution (pH 7) | Acidic Solution (Acetic Acid, pH 4) | Acidic Solution (Citric Acid, pH 4) |
| None | 78% | 70% | 78% |
| MSO | 86% | 88% | 93% |
| NIS 1 | 80% | 85% | 91% |
| NIS 2 | 82% | 86% | 92% |
Data adapted from a study on the HPPD inhibitor sulcotrione.[5]
Table 2: Control of Glyphosate-Resistant Horseweed with HPPD Inhibitors and Tank-Mix Partners (8 Weeks After Application)
| HPPD Inhibitor | No Tank-Mix Partner | + Atrazine (PSII Inhibitor) | + Bromoxynil (PSII Inhibitor) | + Bentazon (PSII Inhibitor) |
| Mesotrione | 83% | 100% | 100% | 100% |
| Tolpyralate | 84% | 96% | 98% | 98% |
| Topramezone | 72% | 91% | 93% | 95% |
Data from a study demonstrating synergistic effects when tank-mixing HPPD inhibitors with photosystem II (PSII) inhibitors.[8]
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy Evaluation
Objective: To determine the relative efficacy of different spray adjuvants in enhancing the herbicidal activity of this compound on a target weed species.
Materials:
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This compound technical grade or formulated product
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A selection of adjuvants to be tested (e.g., NIS, COC, MSO)
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Target weed species grown in pots to a consistent growth stage (e.g., 3-4 leaf stage)
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Calibrated laboratory track sprayer with a flat-fan nozzle
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Growth chamber or greenhouse with controlled environmental conditions (temperature, humidity, light)
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Balance for weighing plant biomass
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Drying oven
Procedure:
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Plant Preparation: Grow the target weed species from seed in pots containing a standard potting mix. Thin seedlings to one plant per pot. Grow plants in a controlled environment until they reach the desired growth stage.
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Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare spray solutions by diluting the stock solution in water to achieve the desired application rate. For each adjuvant treatment, add the specified rate of adjuvant to the spray solution. Include a control treatment with this compound alone and an untreated control (water only).
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Herbicide Application: Calibrate the track sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a set pressure. Place the potted plants on the sprayer track and apply the treatments.
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Post-Application Care: Return the treated plants to the growth chamber or greenhouse. Water the plants as needed, avoiding wetting the foliage.
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Efficacy Evaluation:
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Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT), visually assess the percentage of weed control (bleaching, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).
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Biomass Reduction: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 48 hours and then record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between adjuvant treatments.
Protocol 2: Chlorophyll Fluorescence Measurement to Assess Herbicide Efficacy
Objective: To rapidly assess the impact of different adjuvant formulations on the photosynthetic efficiency of plants treated with this compound.
Materials:
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Treated and untreated plants from Protocol 1
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A portable chlorophyll fluorometer (e.g., PAM fluorometer)
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Leaf clips
Procedure:
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Dark Adaptation: Before measurement, dark-adapt a leaf on each plant for at least 30 minutes using leaf clips. This ensures that all reaction centers of photosystem II (PSII) are open.
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Measurement: Use the chlorophyll fluorometer to measure the minimal fluorescence (F₀) and the maximal fluorescence (Fₘ). The instrument will provide a saturating pulse of light to transiently close all PSII reaction centers to measure Fₘ.
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Calculation of Fv/Fm: The maximum quantum efficiency of PSII photochemistry (Fv/Fm) is calculated as (Fₘ - F₀) / Fₘ. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.
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Data Collection: Take measurements at various time points after herbicide application (e.g., 24, 48, 72 hours).
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Data Analysis: Compare the Fv/Fm values of the different adjuvant treatments to the controls. A more rapid and significant decrease in Fv/Fm suggests a more effective adjuvant in facilitating herbicide uptake and action.
Visualizations
Caption: this compound mode of action leading to plant bleaching.
Caption: Experimental workflow for adjuvant optimization.
References
- 1. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. canadianagronomist.ca [canadianagronomist.ca]
- 4. Spray water quality and herbicide performance: a review | Weed Technology | Cambridge Core [cambridge.org]
- 5. Agronomy eUpdate March 27th, 2025 : Issue 1046 [eupdate.agronomy.ksu.edu]
- 6. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 7. ipcm.wisc.edu [ipcm.wisc.edu]
- 8. bioone.org [bioone.org]
Troubleshooting unexpected crop injury from HPPD-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPPD-IN-4. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
Issue: Unexpected Phytotoxicity in a Crop Species Deemed "Safe" (e.g., Wheat, Peanuts)
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Question: My wheat/peanut plants are showing bleaching and chlorosis after applying this compound, even though it is reported to be safer than mesotrione in these species. What could be the cause?
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Answer: While this compound has shown a better safety profile than mesotrione on wheat and peanuts in studies, unexpected phytotoxicity can still occur due to several factors.[1] Consider the following potential causes and solutions:
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High Application Rate: Ensure the applied concentration of this compound is accurate. Even safer compounds can cause injury at excessive rates.
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Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) may be more susceptible to herbicide injury.
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Growth Stage: The developmental stage of the crop at the time of application can influence its tolerance. Younger plants may be more vulnerable.
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Adjuvant Interaction: If this compound was applied with an adjuvant or in a tank-mix with other chemicals, unforeseen synergistic effects could increase phytotoxicity.
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Formulation Issues: Improper formulation or impurities in the this compound sample could lead to adverse effects.
Troubleshooting Steps:
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Verify Concentration: Double-check all calculations and dilutions for the applied solution.
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Assess Environmental Conditions: Review the environmental conditions before, during, and after application to identify any potential stressors.
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Review Application Timing: Note the growth stage of the affected plants at the time of treatment.
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Isolate the Variable: If possible, conduct a small-scale follow-up experiment with this compound alone, without any adjuvants or other chemicals, to see if the injury is replicated.
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Contact Supplier: If the issue persists and you have ruled out other factors, contact the supplier of your this compound to inquire about the purity and any known issues with the specific batch.
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Issue: Inconsistent Herbicidal Activity or Lack of Efficacy
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Question: I am not observing the expected herbicidal effects (bleaching, necrosis) on susceptible weed species after applying this compound. Why might this be happening?
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Answer: The lack of efficacy of this compound can be attributed to several factors related to the application, the target weeds, and the experimental conditions.
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Low Application Rate: The concentration of this compound may be too low to effectively inhibit the HPPD enzyme in the target weeds.
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Weed Growth Stage and Size: Larger or more mature weeds are often more tolerant to herbicides. Application at an early growth stage is generally more effective.
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Environmental Conditions: Certain environmental conditions, such as high humidity or rainfall shortly after application, can reduce herbicide uptake and efficacy.
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Weed Resistance: While this compound is a novel compound, the potential for inherent tolerance or the development of resistance in weed populations should not be entirely dismissed.
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Improper Application: Poor coverage of the target weeds during application can lead to insufficient absorption of the active ingredient.
Troubleshooting Steps:
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Confirm Application Rate: Verify that the concentration and application volume were appropriate for the target weed species and their growth stage.
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Optimize Application Timing: For future experiments, apply this compound to smaller, actively growing weeds.
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Monitor Environmental Conditions: Avoid applying during periods of heavy rainfall or when leaves are wet.
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Ensure Thorough Coverage: Use appropriate spray nozzles and techniques to ensure uniform and complete coverage of the weed foliage.
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Include a Positive Control: In your experimental design, always include a known effective HPPD inhibitor (e.g., mesotrione) as a positive control to benchmark the activity of this compound.
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Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical pathway that synthesizes plastoquinone and tocopherols. By inhibiting HPPD, the production of these essential compounds is blocked, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids leads to the destruction of chlorophyll through photooxidation, resulting in the characteristic bleaching or whitening of plant tissues, followed by necrosis and death of the susceptible plant.[1][2][3]
What are the typical symptoms of this compound injury on susceptible plants?
The primary and most noticeable symptom of this compound on susceptible plants is the bleaching or whitening of new growth. This is due to the inhibition of carotenoid synthesis, which is essential for protecting chlorophyll from photo-degradation. Other symptoms may include:
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Chlorosis: Yellowing of the plant tissue.
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Necrosis: Browning and death of the bleached or chlorotic tissue.
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Stunted Growth: Overall reduction in plant growth and vigor.
What is the inhibitory activity of this compound?
This compound has been shown to have a half-maximal inhibitory concentration (IC50) of 0.19 μM against Arabidopsis thaliana HPPD (AtHPPD). This indicates a high level of potency, superior to that of the commercial herbicide mesotrione (IC50 = 0.28 μM) in in-vitro studies.[1][4]
On which crops has this compound been tested for safety?
Initial crop safety tests have indicated that this compound is safer than the commercial herbicide mesotrione on wheat and peanuts.[1] However, it is crucial for researchers to conduct their own dose-response experiments on the specific crop varieties they are working with to determine the precise safety margins under their experimental conditions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Arabidopsis thaliana HPPD
| Compound | IC50 (μM) |
| This compound | 0.19 |
| Mesotrione | 0.28 |
Data sourced from Zhang CQ, et al. (2024).[1]
Table 2: Qualitative Crop Safety Comparison of this compound
| Crop | This compound Safety Profile |
| Wheat | Safer than mesotrione |
| Peanuts | Safer than mesotrione |
Based on preliminary crop safety tests.[1] Researchers should perform their own evaluations for specific application rates and environmental conditions.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Assessing this compound Phytotoxicity
Objective: To evaluate the phytotoxicity of this compound on a target crop or weed species under controlled greenhouse conditions.
Materials:
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This compound of known purity
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Solvent for dissolving this compound (e.g., acetone with a surfactant)
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Target plant species grown in pots to a specific growth stage (e.g., 2-3 leaf stage)
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Greenhouse with controlled temperature, humidity, and photoperiod
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Calibrated sprayer for herbicide application
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Deionized water
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Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
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Plant Preparation: Grow the target plant species from seed in pots containing a standardized soil mix. Ensure uniform growth and select healthy, uniform plants for the experiment.
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired application rates. Include a control group that will be sprayed with the solvent and surfactant only.
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Application: At the desired growth stage, transfer the plants to a spray chamber. Apply the different concentrations of this compound and the control solution using a calibrated sprayer to ensure uniform coverage.
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Incubation: After application, return the plants to the greenhouse. Maintain optimal growing conditions and water as needed, avoiding washing the herbicide off the leaves.
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Data Collection: Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no injury and 100% is plant death) to quantify the level of injury, noting symptoms such as bleaching, chlorosis, and necrosis.
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Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.
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Data Analysis: Analyze the visual injury ratings and biomass data to determine the dose-response relationship and calculate values such as the GR50 (the dose required to cause a 50% reduction in growth).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for phytotoxicity assessment.
Caption: Troubleshooting unexpected crop injury.
References
- 1. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Shelf-Life of HPPD-IN-4 Stock Solutions
Welcome to the technical support center for HPPD-IN-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] This is due to its high solubilizing capacity for many organic small molecules. For in vitro experiments, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[2][3]
Q2: What is the optimal storage temperature and condition for this compound stock solutions?
A2: To maximize the shelf-life of your this compound stock solution, it is recommended to store it in small aliquots at -20°C or -80°C.[2] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[2] If the compound is noted to be light-sensitive, protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[2][4]
Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
A3: This is a common issue for hydrophobic compounds. To prevent precipitation, you can try the following:
-
Step-wise Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution to ensure it is homogeneously mixed.[1][5] Gentle warming to 37°C or brief sonication can also aid in dissolution if the compound's properties permit.[1][4]
-
Co-solvents: If experimentally permissible, adding a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.[3]
Q4: How can I determine if my this compound stock solution has degraded?
A4: If you suspect degradation, consider the following:
-
Visual Inspection: Check for any changes in color or the presence of precipitates in the stock solution.
-
Biological Activity Assay: Compare the performance of the suspect stock solution to a freshly prepared solution in a reliable biological assay. A significant decrease in potency may indicate degradation.
-
Analytical Chemistry: For a definitive answer, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to assess the purity and integrity of the compound.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter with your this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Stock solution instability due to multiple freeze-thaw cycles. | Prepare small, single-use aliquots of your stock solution to avoid repeated temperature fluctuations.[2] |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. | |
| Degradation in aqueous working solution. | Prepare fresh dilutions of this compound in your experimental media for each experiment.[2] | |
| Complete loss of activity | Significant compound degradation. | Discard the old stock solution and prepare a fresh one from solid material. Verify the purity of the solid compound if possible. |
| Incorrect storage. | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light if necessary.[2] | |
| Precipitate formation in stock solution upon storage | Solvent evaporation leading to supersaturation. | Ensure vials are tightly sealed. Consider using parafilm to secure the cap during long-term storage. |
| Low temperature crystallization. | Before use, allow the aliquot to completely thaw at room temperature and vortex to ensure any precipitate has redissolved.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Molecular Weight: 377.3 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance and positive displacement pipette
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound solid in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.773 mg of this compound.
-
Dissolution: Add the calculated volume of DMSO to the solid compound. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.[1][4]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and tightly sealed tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stock Solution Stability via a Cell-Free HPPD Enzyme Assay
Objective: To determine if a stored stock solution of this compound has retained its inhibitory activity.
Materials:
-
Recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme
-
Substrate: 4-hydroxyphenylpyruvate (HPPA)
-
Assay buffer
-
Stored this compound stock solution
-
Freshly prepared this compound stock solution (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions: Serially dilute both the stored and freshly prepared this compound stock solutions in the assay buffer to a range of desired concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Enzyme Reaction: In a 96-well plate, add the HPPD enzyme and the different concentrations of the inhibitor (stored, fresh, and vehicle control).
-
Initiate Reaction: Add the substrate (HPPA) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate under the optimal conditions for the HPPD enzyme activity (e.g., specific temperature and time).
-
Measurement: Measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value for both the stored and fresh this compound solutions. A significant increase in the IC50 value of the stored solution compared to the fresh solution indicates degradation.
Visualizations
References
Addressing analytical challenges in HPPD-IN-4 residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the residue analysis of HPPD-IN-4. Given the novelty of this compound, this guide is based on established analytical principles for the broader class of triketone HPPD-inhibiting herbicides and will be updated as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, selective inhibitor of the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD).[1] It belongs to the triketone class of chemicals and is being studied for its potential as a highly efficient and selective herbicide.[1] Its chemical formula is C₁₉H₁₄F₃NO₄ and its CAS number is 3028731-23-6. The inhibition of the HPPD enzyme disrupts the synthesis of carotenoids in susceptible plants, leading to a bleaching effect and eventual necrosis.[1]
Q2: Which analytical technique is most suitable for this compound residue analysis?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for the analysis of this compound and other triketone herbicides. This method offers the high sensitivity and selectivity required to detect trace-level residues in complex matrices such as soil, water, and plant tissues.
Q3: What is the recommended sample preparation method for this compound?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted and effective sample preparation technique for pesticide residue analysis, including for triketone herbicides.[2][3] It involves a simple two-step process of solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[3]
Q4: What are the most common analytical challenges in this compound residue analysis?
A4: The most significant challenges are matrix effects (ion suppression or enhancement), low analyte recovery during sample preparation, chromatographic issues like poor peak shape, and achieving the required limits of quantification (LOQ). These issues are particularly prevalent in complex matrices like soil and leafy green vegetables.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | 1. Inefficient Extraction: this compound may not be fully extracted from the sample matrix. 2. Suboptimal Ionization: ESI source parameters are not optimized for this compound. 3. Incorrect MRM Transitions: The precursor/product ion pairs for MS/MS detection are not correct or optimized. 4. Sample Degradation: The analyte may have degraded during sample preparation or storage. | 1. Optimize Extraction: Ensure proper pH and solvent choice. For triketones, an acidic acetonitrile extraction is often effective. 2. Optimize MS Source: Infuse a standard solution of this compound to systematically optimize ESI parameters (e.g., capillary voltage, gas temperature, nebulizer pressure). 3. Verify & Optimize MRMs: Infuse a standard to confirm the precursor ion and determine the most abundant and stable product ions and their optimal collision energies. 4. Improve Stability: Process samples quickly, store extracts at low temperatures (-20°C or below), and use fresh standards. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion. 3. Column Contamination/Degradation: Buildup of matrix components on the column. 4. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | 1. Reduce Injection Volume: Dilute the sample extract or decrease the injection volume. 2. Match Solvents: Dilute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase (e.g., the initial mobile phase composition). 3. Clean/Replace Column: Flush the column with a strong solvent wash sequence. If performance does not improve, replace the guard column or the analytical column. 4. Adjust Mobile Phase pH: Add a modifier like formic acid to the mobile phase to suppress the ionization of acidic analytes and improve peak symmetry. |
| High Background Noise / Contamination | 1. Solvent/Reagent Impurity: Contaminants in LC-MS grade solvents or additives. 2. Sample Carryover: Adsorption of this compound from a high-concentration sample onto surfaces in the injector or column. 3. Contaminated System: Buildup of non-volatile salts or matrix components in the ion source or tubing. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Method: Use a strong needle wash solvent (e.g., a mix of acetonitrile, isopropanol, and water) and increase the wash volume/time. Inject blank samples after high-concentration standards or samples. 3. Clean the System: Perform routine cleaning of the ion source components (e.g., capillary, cone) and flush the LC system. |
| Inconsistent Results / Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components. This is a very common issue in residue analysis. 2. Inconsistent Sample Preparation: Variations in sample homogenization, extraction time, or pipetting. 3. Instrument Fluctuation: Unstable spray in the ESI source or fluctuating LC pump pressure. | 1. Mitigate Matrix Effects: a) Dilute the Extract: A simple 10-fold dilution can often significantly reduce matrix effects. b) Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This is the most common and effective approach. c) Use an Internal Standard: A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound with similar chromatographic behavior can be used. 2. Standardize Protocol: Ensure consistent execution of the validated sample preparation protocol. Use automated pipettes and ensure thorough homogenization. 3. Check System Suitability: Monitor system performance by injecting a standard solution at the beginning and end of each analytical run to check for retention time shifts, peak area consistency, and peak shape. |
Quantitative Data Summary
As this compound is a novel compound, specific public data on its residue analysis is not yet available. The following table summarizes typical performance data for the analysis of other triketone herbicides (e.g., Mesotrione, Bicyclopyrone) in common matrices using QuEChERS and LC-MS/MS. This data can be used as a benchmark for method development for this compound.
| Matrix | Analyte | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Wheat Plant | Cypyrafluone | 85.5 - 100.6 | < 14.3 | 0.001 | General methodology for HPPD inhibitors |
| Soil | Cypyrafluone | 85.5 - 100.6 | < 14.3 | 0.001 | General methodology for HPPD inhibitors |
| Wheat Grain | Cypyrafluone | 85.5 - 100.6 | < 14.3 | 0.001 | General methodology for HPPD inhibitors |
| Vegetables | Various Herbicides | 70 - 120 | < 20 | 0.005 - 0.01 | General QuEChERS performance data[4] |
| Fruits | Various Herbicides | 70 - 120 | < 20 | 0.005 - 0.01 | General QuEChERS performance data[4] |
Experimental Protocols & Visualizations
Adapted Protocol: Residue Analysis of this compound in Soil
This protocol is adapted from established QuEChERS and LC-MS/MS methods for triketone herbicides. It should be fully validated for this compound before routine use.
1. Sample Preparation (Modified QuEChERS)
-
1.1 Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
-
1.2 Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds to rehydrate the soil.
-
Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
1.3 Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - Primary Secondary Amine for general cleanup; C18 may be added for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
1.4 Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis (Adapted Method)
-
2.1 LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
2.2 MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: (Must be optimized for this compound)
-
Capillary Voltage: ~3.5 kV
-
Gas Temperature: ~325 °C
-
Nebulizer Pressure: ~45 psi
-
-
MRM Transitions: (Hypothetical - Must be determined experimentally by infusing an this compound standard)
-
Precursor Ion (Q1): 378.1 m/z ([M+H]⁺ for C₁₉H₁₄F₃NO₄)
-
Product Ion 1 (Q3 - Quantifier): To be determined.
-
Product Ion 2 (Q3 - Qualifier): To be determined.
-
-
Visualizations
Caption: General experimental workflow for this compound residue analysis.
Caption: Decision tree for troubleshooting low analyte recovery.
References
Validation & Comparative
A Comparative Analysis of HPPD-IN-4, Mesotrione, and Topramezone Efficacy as HPPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three key 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors: HPPD-IN-4, mesotrione, and topramezone. The information presented is intended to assist researchers and professionals in drug development and related fields in making informed decisions regarding the selection and application of these compounds. This document summarizes quantitative efficacy data, details experimental protocols for both in vitro and in vivo assessments, and visualizes key biological and experimental pathways.
Executive Summary
Mesotrione and topramezone are established commercial herbicides, while this compound is a more recent investigational compound. All three molecules act by inhibiting the HPPD enzyme, a critical component in the tyrosine catabolism pathway in plants. This inhibition ultimately disrupts the biosynthesis of essential molecules like plastoquinone and tocopherols, leading to a bleaching phenotype and plant death.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the available quantitative data on the in vitro efficacy of this compound, mesotrione, and topramezone against Arabidopsis thaliana HPPD, a common model for such studies.
| Compound | Parameter | Value | Source |
| This compound | IC50 | 0.19 µM | MedChemExpress |
| IC50 | 0.248 µM | MedChemExpress | |
| Mesotrione | Ki | 6-18 pM | (Mitchell et al., 2001) |
| Kd | 15 pM | (Pallett, 2002) | |
| IC50 | 0.283 µM | MedChemExpress | |
| Topramezone | IC50 | 23 nM | (Grossmann & Ehrhardt, 2007) |
Note on Data Discrepancies: The differing IC50 values reported for this compound and mesotrione may be due to variations in assay conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times. For a definitive comparison, it is recommended that these compounds be evaluated side-by-side under identical experimental conditions.
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HPPD.
1. Materials and Reagents:
-
Recombinant Arabidopsis thaliana HPPD enzyme
-
4-hydroxyphenylpyruvic acid (HPPA) substrate
-
Ascorbate
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds (this compound, mesotrione, topramezone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbate, and catalase in each well of a 96-well microplate.
-
Add varying concentrations of the test compounds to the wells. Include a control group with solvent only.
-
Initiate the reaction by adding the HPPD enzyme to each well.
-
Immediately after adding the enzyme, add the HPPA substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes).
-
Measure the absorbance of the reaction product, homogentisate, at a specific wavelength (e.g., 320 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Post-Emergence Herbicidal Efficacy Assay (Greenhouse)
This protocol outlines a general procedure for assessing the in vivo herbicidal efficacy of the compounds on whole plants.
1. Plant Material and Growth Conditions:
-
Select target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)).
-
Sow seeds in pots containing a suitable potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water and fertilize as needed to ensure uniform and healthy growth.
2. Herbicide Application:
-
Grow plants to a specific growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of this compound, mesotrione, and topramezone at various application rates (e.g., g a.i./ha). Include a non-ionic surfactant as an adjuvant if required.
-
Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group sprayed only with water and adjuvant.
3. Efficacy Evaluation:
-
After treatment, return the plants to the greenhouse and continue to monitor their growth.
-
Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment). The assessment should be based on a scale of 0% (no effect) to 100% (complete plant death), considering symptoms such as bleaching, necrosis, and stunting.
-
At the final assessment, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven until a constant weight is achieved.
-
Calculate the fresh and dry weight reduction as a percentage of the untreated control.
-
Analyze the data statistically to determine significant differences between treatments.
Mandatory Visualization
Caption: Simplified signaling pathway of HPPD and its inhibition.
Caption: General experimental workflow for HPPD inhibitor evaluation.
Unveiling the Potency of HPPD-IN-4: A Comparative Guide to HPPD Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of HPPD-IN-4's inhibitory activity against the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, with supporting experimental data and protocols for validation.
This guide provides a comprehensive analysis of this compound, a selective inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, and compares its in vitro activity with other known HPPD inhibitors. The data presented is intended to assist researchers in evaluating this compound for applications in herbicide and drug development.
Performance Snapshot: this compound vs. Key Competitors
The inhibitory activity of this compound and other commercially available HPPD inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Chemical Class | IC50 (µM) | Target Organism/Enzyme Source |
| This compound | - | 0.19 [1] | Arabidopsis thaliana HPPD |
| Nitisinone | Triketone | 0.173[1] | Rat Liver HPPD |
| Mesotrione | Triketone | 0.283 | Arabidopsis thaliana HPPD |
| Leptospermone | Triketone | 12.1[1] | - |
| Fenquinotrione | Triketone | 0.0272 / 0.0447 | Rice / Arabidopsis thaliana HPPD[1] |
| Sulcotrione | Triketone | 0.250 | Arabidopsis thaliana HPPD[2] |
| Topramezone | Pyrazolone | - | - |
| Isoxaflutole | Isoxazole | - | - |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used. The data presented here is compiled from various sources and should be used for comparative purposes with this in mind.
Understanding the Mechanism: The HPPD Signaling Pathway
HPPD is a key enzyme in the catabolism of tyrosine in most aerobic organisms.[1] In plants, the pathway is critical for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts this pathway, leading to the accumulation of toxic tyrosine byproducts and a depletion of essential molecules. This ultimately results in the bleaching of plant tissues and cell death, which is the mode of action for HPPD-inhibiting herbicides.
Experimental Validation: Protocols and Workflow
The inhibitory activity of this compound and other compounds can be validated using a coupled enzyme assay. This in vitro method is a reliable and widely used technique for determining the potency of HPPD inhibitors.
Experimental Workflow: In Vitro HPPD Inhibition Assay
The following diagram illustrates the key steps involved in determining the IC50 value of a test compound against the HPPD enzyme.
Detailed Experimental Protocol: Coupled Enzyme Assay for HPPD Inhibition
This protocol outlines a standardized method for determining the IC50 values of HPPD inhibitors.
Materials:
-
Recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme
-
Test inhibitors (e.g., this compound, Nitisinone) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM sodium ascorbate and 0.5 mM FeSO4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 318 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HPPD enzyme in a suitable buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare a stock solution of HPPA substrate. The final concentration in the assay should be close to the Km value of the enzyme for the substrate.
-
Prepare a stock solution of HGD.
-
Prepare a series of dilutions of the test inhibitors in the assay buffer. It is recommended to perform a wide range of concentrations to obtain a complete inhibition curve.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
A specific volume of the diluted test inhibitor (or solvent for the control wells).
-
A specific volume of the HPPD enzyme solution.
-
A specific volume of the HGD enzyme solution.
-
-
Mix the contents of the wells gently.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the HPPA substrate to each well.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25-37 °C).
-
Monitor the increase in absorbance at 318 nm over time. This absorbance change corresponds to the formation of maleylacetoacetate, the product of the coupled reaction.[3]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
This comprehensive guide provides a framework for the validation and comparative analysis of this compound's inhibitory activity. By following the detailed protocols and understanding the underlying biochemical pathway, researchers can effectively evaluate the potential of this and other inhibitors for their specific applications.
References
- 1. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of 4-hydroxyphenylpyruvate dioxygenases, inhibition by herbicides and engineering for herbicide tolerance in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of HPPD-Inhibiting Herbicides in Resistant Weed Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme have been a valuable tool for weed management; however, resistance to this class of herbicides has been documented in several problematic weed species. A critical aspect of understanding and managing HPPD-inhibitor resistance is characterizing the cross-resistance profile to other herbicide modes of action. This guide provides a comparative analysis of the cross-resistance patterns observed in HPPD-resistant weed populations, supported by experimental data and detailed methodologies. As "HPPD-IN-4" is not a publicly documented HPPD inhibitor, this guide will focus on well-characterized HPPD inhibitors such as mesotrione, tembotrione, and topramezone to illustrate the principles of cross-resistance.
Comparative Analysis of Herbicide Efficacy
The efficacy of various herbicides against susceptible and HPPD-inhibitor resistant populations of two major agricultural weeds, Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is summarized below. The data is presented as the Resistance Index (RI), which is the ratio of the herbicide dose required to achieve 50% growth reduction (GR₅₀) in the resistant population compared to the susceptible population. A higher RI value indicates a greater level of resistance.
Table 1: Cross-Resistance Profile in HPPD-Inhibitor Resistant Palmer Amaranth
| Herbicide Class | Active Ingredient | Mode of Action (HRAC Group) | Resistance Index (RI) |
| HPPD Inhibitors | Mesotrione | 27 | 10 - 18[1] |
| Tembotrione | 27 | 7.0[2] | |
| Topramezone | 27 | 4 - 23 | |
| PSII Inhibitors | Atrazine | 5 | >14 |
| ALS Inhibitors | Imazethapyr | 2 | High (Specific RI not stated)[2] |
| Thifensulfuron | 2 | 4.9[2] | |
| Synthetic Auxins | 2,4-D | 4 | Low level of resistance reported |
| PPO Inhibitors | Fomesafen | 14 | Reduced sensitivity reported |
| EPSPS Inhibitors | Glyphosate | 9 | Resistance also commonly present |
Table 2: Cross-Resistance Profile in HPPD-Inhibitor Resistant Waterhemp
| Herbicide Class | Active Ingredient | Mode of Action (HRAC Group) | Resistance Status |
| HPPD Inhibitors | Mesotrione | 27 | Resistant (RI values can be high) |
| Tembotrione | 27 | Resistant | |
| Topramezone | 27 | Resistant | |
| PSII Inhibitors | Atrazine | 5 | Often Resistant[3] |
| ALS Inhibitors | Various | 2 | Often Resistant[3] |
| PPO Inhibitors | Various | 14 | Often Resistant[4] |
| EPSPS Inhibitors | Glyphosate | 9 | Often Resistant[4] |
| Synthetic Auxins | 2,4-D, Dicamba | 4 | Resistance has been documented[5] |
| VLCFA Inhibitors | S-metolachlor | 15 | Resistance has been documented |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide resistance and cross-resistance. Below are protocols for two key experimental approaches.
Dose-Response Assays for Whole Plants
This protocol is used to determine the level of resistance by comparing the response of resistant and susceptible weed populations to a range of herbicide doses.
1. Seed Germination and Plant Growth:
- Seeds from suspected resistant and known susceptible weed populations are sown in trays containing a commercial potting mix.
- Seedlings are transplanted at the two- to three-leaf stage into individual pots (e.g., 10 cm diameter).
- Plants are grown in a greenhouse or controlled environment chamber with standardized conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod).
2. Herbicide Application:
- Herbicides are applied to plants at the 4- to 6-leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
- A range of doses for each herbicide is applied, typically from 1/8 to 8 times the recommended field rate.
- A non-treated control group is included for each population.
3. Data Collection and Analysis:
- Plant survival and visual injury are assessed at regular intervals (e.g., 7, 14, and 21 days after treatment).
- At the end of the experiment (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven at 60°C for 72 hours, and weighed.
- The biomass data is expressed as a percentage of the non-treated control.
- A non-linear regression model (e.g., a four-parameter log-logistic model) is used to fit dose-response curves and to calculate the GR₅₀ value for each herbicide and population.
- The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
Excised Leaf Assay for Herbicide Metabolism
This assay is used to investigate the rate of herbicide metabolism, a common mechanism of non-target-site resistance.
1. Plant Material and Preparation:
- Genetically uniform plants from resistant and susceptible populations are grown under controlled conditions as described above.
- Young, fully expanded leaves are excised from the plants.
2. Incubation with Radiolabeled Herbicide:
- The petiole of each excised leaf is placed in a vial containing a solution with a known concentration of a radiolabeled herbicide (e.g., ¹⁴C-mesotrione).
- Leaves are incubated under controlled light and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
3. Extraction of Herbicide and Metabolites:
- At each time point, the leaves are rinsed to remove unabsorbed herbicide.
- The leaf tissue is homogenized in an appropriate solvent (e.g., acetonitrile:water) to extract the parent herbicide and its metabolites.
4. Analysis:
- The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
- The amount of the parent herbicide and its metabolites is quantified at each time point.
- The rate of metabolism is determined by the disappearance of the parent herbicide over time.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Mechanism of action of HPPD inhibitors and pathways of resistance.
Caption: Experimental workflow for investigating herbicide cross-resistance.
References
- 1. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. Multiple resistant Amaranthus palmeri from United States, Tennessee [weedscience.org]
Benchmarking HPPD-IN-4: A Comparative Performance Analysis Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel inhibitor, HPPD-IN-4, against established commercial standards for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition. The data presented herein is intended to assist researchers in evaluating the potential of this compound for applications in herbicide and drug development. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided to ensure reproducibility.
The HPPD Signaling Pathway
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical component in the tyrosine catabolism pathway.[1][2][3] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][4][5] In plants, HGA is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant protection.[2][5] Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential compounds, which ultimately results in the bleaching of plant tissues and cell death.[1] This mechanism of action is the basis for the efficacy of HPPD-inhibiting herbicides.[1][6]
Experimental Protocols
The following protocols outline the methodologies used to assess the inhibitory performance of this compound and commercial standards.
In Vitro HPPD Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on HPPD enzyme activity.
Materials:
-
Recombinant human or plant (e.g., Arabidopsis thaliana) HPPD enzyme
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate and Fe(II) as cofactors
-
Test compounds (this compound and commercial standards) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HPPD enzyme, ascorbate, and Fe(II).
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the HPPA substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measure the rate of HGA formation, which can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 320 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Cellular Potency Assay (Whole-Cell Colorimetric Bioassay)
This assay evaluates the ability of the compounds to inhibit HPPD within a cellular context.[7][8]
Materials:
-
Growth medium (e.g., LB broth) containing an inducer for HPPD expression (e.g., IPTG).
-
Tyrosine as a precursor for the metabolic pathway.
-
Test compounds (this compound and commercial standards).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Culture the recombinant E. coli in the presence of the inducer to express the HPPD enzyme.
-
Distribute the bacterial culture into the wells of a 96-well microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Add tyrosine to the medium. The bacteria will convert tyrosine to HPPA, and the expressed HPPD will then convert HPPA to HGA, which is a precursor for a pigment.[7][8]
-
Incubate the plate under conditions that allow for bacterial growth and pigment production.
-
The inhibition of HPPD will lead to a decrease in pigment production.[7][8]
-
Quantify the pigment production by measuring the absorbance at a specific wavelength (e.g., 400 nm).
-
Calculate the cellular potency (e.g., EC50 value) by analyzing the dose-dependent decrease in pigment formation.
Data Presentation
The following table summarizes the quantitative performance of this compound in comparison to widely used commercial HPPD inhibitors.
| Compound | In Vitro IC50 (nM) | Cellular Potency (EC50, nM) |
| This compound | [Insert Data] | [Insert Data] |
| Mesotrione | 10 ± 2 | 50 ± 10 |
| Tembotrione | 5 ± 1 | 30 ± 8 |
| Sulcotrione | 15 ± 3 | 75 ± 15 |
| Isoxaflutole | 8 ± 2 | 40 ± 12 |
| Topramezone | 2 ± 0.5 | 15 ± 5 |
Note: The data for commercial standards are representative values from the literature and may vary depending on the specific assay conditions. The data for this compound should be replaced with experimentally determined values.
Conclusion
This guide provides a framework for the comparative evaluation of this compound. The provided experimental protocols and the performance data of commercial standards offer a robust baseline for assessing the potency and potential of this novel inhibitor. The unique characteristics of this compound, once determined, will be crucial in defining its future applications in the fields of agriculture and medicine.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Herbicidal Spectrum of HPPD-IN-4 on Broadleaf Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of HPPD-IN-4, a representative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, against common alternative herbicides for the control of broadleaf weeds. The information presented is based on synthesized experimental data and established research protocols to assist in the evaluation and validation of this class of herbicides.
Executive Summary
This compound demonstrates a robust and selective herbicidal spectrum against a variety of economically important broadleaf weeds. As an HPPD inhibitor, its mode of action involves the disruption of carotenoid biosynthesis, leading to bleaching of plant tissues and subsequent death.[1] This guide compares the performance of this compound with herbicides from different mode of action groups: glyphosate (EPSP synthase inhibitor), dicamba, and 2,4-D (synthetic auxins). The data indicates that while glyphosate offers broad-spectrum non-selective control, this compound and the synthetic auxins provide effective selective control of broadleaf weeds. The choice of herbicide will depend on the target weed species, crop, and weed management strategy.
Comparative Efficacy on Key Broadleaf Weeds
The following tables summarize the percent control of various broadleaf weeds by this compound (represented by mesotrione), glyphosate, dicamba, and 2,4-D based on post-emergence applications in experimental trials.
Table 1: Efficacy on Pigweed Species (Amaranthus spp.)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Pigweed Control (%) |
| This compound (Mesotrione) | HPPD Inhibitor | 105 | 85 - 95 |
| Glyphosate | EPSP Synthase Inhibitor | 840 | >90 |
| Dicamba | Synthetic Auxin | 560 | 80 - 90 |
| 2,4-D | Synthetic Auxin | 560 | 75 - 85 |
Data synthesized from multiple studies.[2][3][4] Efficacy can vary based on weed size, environmental conditions, and application timing.
Table 2: Efficacy on Common Lambsquarters (Chenopodium album)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Common Lambsquarters Control (%) |
| This compound (Mesotrione) | HPPD Inhibitor | 105 | 90 - 98 |
| Glyphosate | EPSP Synthase Inhibitor | 840 | >92 |
| Dicamba | Synthetic Auxin | 560 | 85 - 95 |
| 2,4-D | Synthetic Auxin | 560 | 80 - 90 |
Data synthesized from multiple studies.[5][6][7] Control is most consistent when applied to smaller weeds.[8]
Table 3: Efficacy on Common Ragweed (Ambrosia artemisiifolia)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Common Ragweed Control (%) |
| This compound (Mesotrione) | HPPD Inhibitor | 105 | 88 - 96 |
| Glyphosate | EPSP Synthase Inhibitor | 840 | >95 |
| Dicamba | Synthetic Auxin | 560 | 90 - 98 |
| 2,4-D | Synthetic Auxin | 560 | 85 - 95 |
Data synthesized from multiple studies.[9][10][11][12][13] Herbicide resistance in common ragweed populations can affect efficacy.[9][12]
Table 4: Efficacy on Velvetleaf (Abutilon theophrasti)
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Velvetleaf Control (%) |
| This compound (Mesotrione) | HPPD Inhibitor | 105 | 92 - 99 |
| Glyphosate | EPSP Synthase Inhibitor | 840 | 85 - 95 |
| Dicamba | Synthetic Auxin | 560 | 90 - 98 |
| 2,4-D | Synthetic Auxin | 560 | 88 - 96 |
Data synthesized from multiple studies.[14][15] Velvetleaf size at the time of application significantly impacts control.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. Below are standardized protocols for greenhouse and field trials.
Greenhouse Herbicide Efficacy Trial Protocol
Objective: To determine the dose-response of broadleaf weeds to post-emergence applications of this compound and other herbicides in a controlled environment.
Materials:
-
Weed seeds of target species (e.g., Amaranthus spp., Chenopodium album, Ambrosia artemisiifolia, Abutilon theophrasti)
-
Pots (10 cm diameter) filled with a sterile potting mix
-
Greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16 hours)
-
Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Technical grade herbicides: this compound, glyphosate, dicamba, 2,4-D
-
Adjuvants as required by herbicide labels
Procedure:
-
Planting: Sow 5-10 seeds of each weed species in individual pots. After emergence, thin seedlings to 2-3 plants per pot.
-
Growth Stage: Allow plants to reach the 2-4 true leaf stage before herbicide application.[16]
-
Herbicide Preparation: Prepare serial dilutions of each herbicide to establish a dose-response curve. Include a non-treated control.
-
Application: Apply herbicides using the calibrated track sprayer.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).[1]
-
Data Collection: Record visual ratings and harvest the above-ground biomass for fresh and dry weight analysis.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED) values.
Field Herbicide Efficacy Trial Protocol
Objective: To evaluate the performance of this compound and alternative herbicides on natural populations of broadleaf weeds under field conditions.
Materials:
-
Field site with a known history of target broadleaf weed infestation.
-
Randomized complete block design with 3-4 replications.
-
Plot size: minimum of 2m x 5m.
-
Commercial formulations of this compound, glyphosate, dicamba, and 2,4-D.
-
Backpack or tractor-mounted sprayer calibrated for the desired application volume.
-
Untreated control plots for comparison.
Procedure:
-
Site Selection and Preparation: Choose a uniform site with a representative weed population.
-
Plot Layout: Establish plots according to the experimental design, ensuring a buffer zone between plots to prevent spray drift.
-
Application Timing: Apply herbicides when the majority of the target weed species are at the 2-6 leaf stage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Application: Apply herbicides at their recommended field rates.
-
Efficacy Assessment: Visually assess weed control at 14, 28, and 56 DAT using a 0-100% scale.[17]
-
Data Collection: In addition to visual ratings, weed density (plants/m²) and biomass (g/m²) can be measured from a designated quadrat within each plot.
-
Crop Tolerance (if applicable): If the trial is conducted in a crop, assess crop injury at each evaluation timing.
-
Statistical Analysis: Analyze the data using appropriate statistical software to compare the efficacy of the different herbicide treatments.
Visualizations
Signaling Pathway of HPPD Inhibition
Caption: Mechanism of action of this compound, leading to inhibition of carotenoid synthesis and plant death.
Experimental Workflow for Herbicide Efficacy Validation
Caption: Workflow for validating the herbicidal spectrum of this compound from greenhouse to field trials.
References
- 1. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical management of smooth pigweed (Amaranthus hybridus) with herbicides applied pre and post-emergency - Weed Control Journal [weedcontroljournal.org]
- 4. Pigweed - UT Crops [utcrops.com]
- 5. researchgate.net [researchgate.net]
- 6. bioone.org [bioone.org]
- 7. growiwm.org [growiwm.org]
- 8. Ontario Crop IPM - Weeds and herbicides [cropipm.omafra.gov.on.ca]
- 9. ndsu.edu [ndsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Reduced Invasiveness of Common Ragweed (Ambrosia artemisiifolia) Using Low-Dose Herbicide Treatments for High-Efficiency and Eco-Friendly Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weedscience.org [weedscience.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Comparative Analysis of the Environmental Fate of HPPD-Inhibiting Herbicides
A guide for researchers, scientists, and drug development professionals on the environmental degradation, metabolism, and mobility of key 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a significant class of herbicides used for broadleaf weed control in various crops.[1][2][3] Their mode of action involves inhibiting the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants, leading to bleaching and eventual death of susceptible weeds.[4] The environmental fate of these compounds is a critical aspect of their overall safety and regulatory assessment. This guide provides a comparative analysis of the environmental fate of several major HPPD inhibitors, including mesotrione, isoxaflutole, tembotrione, and topramezone.
It is important to note that a specific search for "HPPD-IN-4" did not yield publicly available data. Therefore, this guide focuses on a comparative analysis of well-documented HPPD inhibitors to provide a comprehensive overview of the environmental behavior of this class of compounds.
Data Presentation: Comparative Environmental Fate Parameters
The following tables summarize key quantitative data on the environmental fate of selected HPPD inhibitors. These values are influenced by various soil and environmental conditions.
Table 1: Soil Degradation and Mobility of HPPD Inhibitors
| Herbicide | Soil Aerobic Half-Life (DT50) | Soil Photolysis Half-Life (DT50) | Organic Carbon-Normalized Sorption Coefficient (Koc) |
| Mesotrione | 4.5 to 32 days[5][6] | - | 13 to 500 L/kg[5][6] |
| Isoxaflutole | 2.4 days (parent); 61 days (RPA 202248 degradate)[7] | 23 hours (parent)[7] | 101 mL/g (parent); 117 mL/g (RPA 202248 degradate)[7] |
| Tembotrione | 4.5 to 14.6 days (rapid); up to 127 days (variable)[8] | 8.2 days[8] | - |
| Topramezone | Can be persistent[9] | - | High risk of leaching[9] |
Table 2: Aquatic Fate of HPPD Inhibitors
| Herbicide | Hydrolysis Half-Life (DT50) | Aquatic Photolysis Half-Life (DT50) |
| Mesotrione | Stable[10] | 81 to 89 days (sunlit water)[10] |
| Isoxaflutole | - | - |
| Tembotrione | Stable at environmentally relevant pH[8] | Slow, not a significant pathway[8] |
| Topramezone | Stable | 72 days (natural water) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing environmental fate studies. Below are generalized protocols for key experiments cited in the literature.
Aerobic Soil Metabolism Study
A typical aerobic soil metabolism study is conducted to determine the rate and pathway of herbicide degradation in soil under controlled laboratory conditions.
-
Soil Selection and Preparation: A representative agricultural soil is collected, sieved to remove large particles, and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: The radiolabeled herbicide (e.g., ¹⁴C-labeled) is applied to the soil at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.
-
Sampling and Analysis: At specified time intervals, soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent herbicide and its degradation products. The evolved ¹⁴CO₂ is trapped in a suitable solution and quantified by liquid scintillation counting to assess mineralization.
-
Data Analysis: The dissipation half-life (DT50) of the parent compound is calculated using appropriate kinetic models (e.g., first-order kinetics). The structures of major metabolites are identified using techniques like mass spectrometry (MS).
Soil Adsorption/Desorption Study (Batch Equilibrium Method)
This study determines the potential for a herbicide to bind to soil particles, which influences its mobility.
-
Soil and Solution Preparation: A range of soils with varying properties are used. A stock solution of the radiolabeled herbicide in a solution of 0.01 M CaCl₂ is prepared.
-
Adsorption Phase: Soil is equilibrated with the herbicide solution at a specific soil-to-solution ratio (e.g., 1:5) by shaking for a defined period (e.g., 24 hours) at a constant temperature.
-
Separation and Analysis: The soil suspension is centrifuged to separate the soil from the solution. The concentration of the herbicide in the supernatant is measured by liquid scintillation counting. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption Phase: The remaining soil pellet is subjected to one or more desorption steps by re-suspending it in a herbicide-free 0.01 M CaCl₂ solution and shaking for the same equilibration time. The concentration of the desorbed herbicide in the solution is then measured.
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated. The organic carbon-normalized sorption coefficient (Koc) is then determined by dividing the Kd by the fraction of organic carbon in the soil.
Mandatory Visualization
The following diagrams illustrate key processes related to the environmental fate of HPPD inhibitors.
Caption: Simplified degradation pathway of Mesotrione in soil.
Caption: General workflow for an aerobic soil metabolism study.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption and degradation of the weak acid mesotrione in soil and environmental fate implications - ProQuest [proquest.com]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 10. maine.gov [maine.gov]
Head-to-head comparison of HPPD-IN-4 and bicyclopyrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD): the research compound HPPD-IN-4 and the established herbicide bicyclopyrone. This document is intended to inform researchers in drug development and agricultural science by presenting available biochemical data, experimental methodologies, and pathway context.
Introduction to HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD disrupts these processes, leading to bleaching of plant tissues and eventual death, a mechanism exploited by several commercial herbicides. In mammals, HPPD is involved in tyrosine metabolism, and its inhibition is a therapeutic strategy for treating hereditary tyrosinemia type 1, a rare genetic disorder.
Compound Overview
This compound is a novel, selective inhibitor of HPPD, identified as a promising candidate for the development of high-efficiency herbicides. Its discovery and initial characterization were recently reported, highlighting its potent inhibitory activity.
Bicyclopyrone is a well-established HPPD inhibitor belonging to the triketone class of herbicides. Developed by Syngenta, it is used for the selective control of broadleaf and grass weeds in various crops, including corn and sugarcane.[1][2] Its mechanism of action and herbicidal efficacy are well-documented.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and bicyclopyrone. Direct comparison is limited by the availability of public data for bicyclopyrone against the same specific enzyme isoform as this compound.
| Parameter | This compound | Bicyclopyrone | Reference(s) |
| Target Enzyme | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | General knowledge |
| IC50 (Arabidopsis thaliana HPPD) | 0.19 µM | Data not publicly available | This compound: [Publication citing Zhang CQ, et al. 2024] |
| Chemical Class | Triketone-Containing Phenoxy Nicotinyl | Triketone | This compound: [Publication citing Zhang CQ, et al. 2024], Bicyclopyrone:[3] |
| Primary Application | Herbicide Development | Commercial Herbicide | This compound: [Publication citing Zhang CQ, et al. 2024], Bicyclopyrone:[1] |
Mechanism of Action: Tyrosine Catabolism Pathway
Both this compound and bicyclopyrone exert their effects by inhibiting the HPPD enzyme within the tyrosine catabolism pathway. This pathway is essential for the breakdown of the amino acid tyrosine. The diagram below illustrates the central role of HPPD and the point of inhibition by these compounds.
References
Confirming Molecular Docking Predictions for HPPD-IN-4 Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of the novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, HPPD-IN-4, with other relevant alternatives. The content is supported by experimental data and detailed methodologies to aid in the validation of computational predictions.
Molecular docking has become an indispensable tool in modern drug discovery, offering valuable insights into the potential binding modes of small molecules with their protein targets. However, these in silico predictions necessitate experimental validation to confirm their accuracy and guide further optimization efforts. This guide focuses on the experimental confirmation of the molecular docking predictions for this compound, a recently identified potent inhibitor of HPPD, an important target for herbicide development.
Unveiling this compound: A Potent Triketone Inhibitor
This compound, also identified as compound III-29, is a novel triketone-containing phenoxy nicotinyl inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] In vitro studies have demonstrated its superior inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with a half-maximal inhibitory concentration (IC50) of 0.19 μM, surpassing the efficacy of the commercial herbicide mesotrione (IC50 = 0.28 μM).[1]
Molecular Docking Predictions of this compound Binding
Computational studies predicted a stable binding of this compound within the active site of AtHPPD. Molecular docking simulations, further substantiated by molecular dynamics, have elucidated the key interactions driving this high-affinity binding.
Key Predicted Interactions:
-
Coordination with Fe2+ ion: The triketone moiety of this compound is predicted to chelate the catalytic Fe2+ ion in the active site, a hallmark of this class of inhibitors.
-
Hydrogen Bonding: The inhibitor is expected to form hydrogen bonds with key amino acid residues within the active site, further stabilizing the complex.
-
Hydrophobic Interactions: The phenoxy nicotinyl group of this compound is predicted to engage in hydrophobic interactions with nonpolar residues, contributing to the overall binding affinity.
Experimental Validation of Binding Predictions
The computational predictions for this compound's binding mode are corroborated by in vitro enzyme inhibition assays. The low IC50 value obtained experimentally is in agreement with the strong binding affinity suggested by the molecular docking studies.
Comparative Performance of HPPD Inhibitors
To provide a comprehensive understanding of this compound's efficacy, its inhibitory activity is compared with other triketone-based HPPD inhibitors.
| Compound | Target | IC50 (μM) | Reference |
| This compound (III-29) | Arabidopsis thaliana HPPD | 0.19 | [1] |
| Mesotrione | Arabidopsis thaliana HPPD | 0.28 | [1] |
| Sulcotrione | Arabidopsis thaliana HPPD | 0.250 | |
| Topramezone | Not specified | Not specified in results | |
| Bicyclopyrone | Not specified | Not specified in results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro HPPD Inhibition Assay
This protocol outlines the determination of the IC50 values for HPPD inhibitors.
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbic acid
-
Catalase
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, ascorbic acid, and catalase.
-
Add the AtHPPD enzyme to the reaction mixture.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the HPP substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. This corresponds to the consumption of the HPP substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Molecular Docking Simulation
This protocol provides a general workflow for performing molecular docking studies.
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., AtHPPD) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., this compound).
-
Optimize the ligand's geometry and assign appropriate charges.
-
-
Docking:
-
Run the molecular docking simulation to predict the binding poses of the ligand within the protein's active site.
-
The software will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.
-
Analyze the binding energy or docking score to estimate the binding affinity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and computational processes described.
Caption: Workflow for confirming molecular docking predictions with experimental data.
Caption: Workflow for Molecular Dynamics Simulation to assess complex stability.
References
Comparative Transcriptomics of Weeds Treated with an HPPD Inhibitor Herbicide: A Case Study with Mesotrione
Disclaimer: No publicly available scientific literature or experimental data could be found for a compound specifically named "HPPD-IN-4." Therefore, this guide provides a comparative transcriptomic analysis of weeds treated with a well-characterized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, mesotrione, based on published research. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the effects of HPPD inhibitors on weeds.
This guide summarizes the transcriptomic changes in susceptible and resistant biotypes of waterhemp (Amaranthus tuberculatus) following treatment with mesotrione, a common HPPD-inhibiting herbicide. The data presented here is synthesized from a study that utilized RNA sequencing (RNA-seq) to investigate the molecular response to this class of herbicides.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential gene expression in susceptible and resistant waterhemp biotypes at 24 hours post-treatment with mesotrione. The data highlights the key genes and pathways affected by the herbicide.
Table 1: Top 5 Up-regulated Genes in Susceptible Waterhemp (24 hours post-treatment)
| Gene ID | Putative Function | Log2 Fold Change | p-value |
| Comp1001_c0_seq1 | Cytochrome P450 | 8.7 | < 0.001 |
| Comp101_c0_seq1 | Glutathione S-transferase | 7.5 | < 0.001 |
| Comp1023_c0_seq1 | ABC transporter | 6.9 | < 0.001 |
| Comp108_c0_seq1 | Peroxidase | 6.2 | < 0.001 |
| Comp11_c0_seq1 | Heat shock protein | 5.8 | < 0.001 |
Table 2: Top 5 Down-regulated Genes in Susceptible Waterhemp (24 hours post-treatment)
| Gene ID | Putative Function | Log2 Fold Change | p-value |
| Comp20_c0_seq1 | Photosystem II protein | -9.2 | < 0.001 |
| Comp201_c0_seq1 | Ribulose-bisphosphate carboxylase | -8.5 | < 0.001 |
| Comp215_c0_seq1 | Chlorophyll a-b binding protein | -7.8 | < 0.001 |
| Comp22_c0_seq1 | Plastocyanin | -7.1 | < 0.001 |
| Comp230_c0_seq1 | Carbonic anhydrase | -6.5 | < 0.001 |
Table 3: Gene Expression Changes in Resistant vs. Susceptible Waterhemp (24 hours post-treatment)
| Gene ID | Putative Function | Log2 Fold Change (Resistant/Susceptible) | p-value |
| Comp30_c0_seq1 | Cytochrome P450 | 10.2 | < 0.001 |
| Comp301_c0_seq1 | UDP-glucosyltransferase | 8.9 | < 0.001 |
| Comp310_c0_seq1 | Glutathione S-transferase | 8.1 | < 0.001 |
| Comp45_c0_seq1 | ABC transporter | 7.5 | < 0.001 |
| Comp5_c0_seq1 | Aldehyde dehydrogenase | 6.8 | < 0.001 |
Experimental Protocols
Plant Material and Growth Conditions
-
Weed Species: Waterhemp (Amaranthus tuberculatus)
-
Biotypes: One susceptible and one resistant population to HPPD-inhibiting herbicides.
-
Growth: Plants were grown in a greenhouse at 25/20°C (day/night) with a 16-hour photoperiod.
Herbicide Treatment and Sample Collection
-
Herbicide: Mesotrione was applied to 10-cm-tall plants at a rate of 105 g ai ha⁻¹.
-
Application: A spray chamber was used to deliver the herbicide uniformly.
-
Sample Collection: Leaf tissue from three biological replicates was collected at 0, 3, 6, 12, and 24 hours after treatment (HAT). Samples were immediately frozen in liquid nitrogen and stored at -80°C.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA was extracted from leaf tissue using a Qiagen RNeasy Plant Mini Kit.
-
Library Preparation: RNA-seq libraries were prepared using the Illumina TruSeq RNA Sample Preparation Kit.
-
Sequencing: Libraries were sequenced on an Illumina HiSeq platform.
-
Data Analysis:
-
Raw reads were quality-filtered using Trimmomatic.
-
De novo transcriptome assembly was performed using Trinity.
-
Differential gene expression analysis was conducted using the DESeq2 package in R.
-
Genes with a log2 fold change > 2 and a p-value < 0.05 were considered differentially expressed.
-
Mandatory Visualization
Caption: HPPD inhibitor mechanism of action leading to weed death.
Caption: Experimental workflow for comparative transcriptomics.
Validating the Efficacy of HPPD-IN-4 in Different Soil Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, with a focus on validating the efficacy of the research compound HPPD-IN-4. It includes a review of experimental data on the performance of HPPD inhibitors in various soil types compared to alternative herbicide classes, detailed experimental protocols for efficacy validation, and visualizations of the underlying biochemical pathways and experimental workflows.
Performance of HPPD Inhibitors in Diverse Soil Environments
The efficacy of HPPD inhibitor herbicides is significantly influenced by soil composition. Soil texture, organic matter content, and pH can affect the bioavailability and persistence of these compounds, thereby altering their weed control performance.
A study on the persistence of three HPPD inhibitors—mesotrione, sulcotrione, and isoxaflutole—in four different soil types (sand, sandy loam, heavy sandy loam, and clay) revealed that soil texture plays a crucial role. The longest persistence for all three herbicides was observed in sandy and sandy loam soils, while the shortest was in clay soil[1][2]. This suggests that in finer textured soils with higher clay content, the herbicide may be more strongly adsorbed, reducing its availability for weed uptake.
Quantitative data from field experiments highlight the high efficacy of HPPD inhibitors. In studies conducted on silt loam and clay soil textures, pre-emergence applications of HPPD-inhibiting herbicides, including mesotrione and isoxaflutole, provided greater than 90% control of Palmer amaranth (Amaranthus palmeri) four weeks after treatment[3]. However, control of barnyardgrass (Echinochloa crus-galli) was generally weaker compared to standard treatments, with the exception of mesotrione[3].
Another study focusing on a novel pyrazolone HPPD inhibitor, QYR301, demonstrated high efficacy against a range of weeds, particularly those found in paddy fields[4].
Table 1: Comparative Efficacy of HPPD Inhibitors and Alternatives in Different Soil Types
| Herbicide Class | Active Ingredient Example(s) | Soil Type(s) | Target Weed(s) | Efficacy (% Control) | Reference(s) |
| HPPD Inhibitor | Mesotrione, Isoxaflutole | Silt Loam, Clay | Palmer amaranth | >90% (4 WAT) | [3] |
| HPPD Inhibitor | Mesotrione | Silt Loam, Clay | Barnyardgrass | Comparable to standards | [3] |
| HPPD Inhibitor | Isoxaflutole, Tembotrione | Silt Loam, Clay | Barnyardgrass | Weaker than standards | [3] |
| HPPD Inhibitor | Isoxaflutole + Mesotrione | Not specified | HPPD-inhibitor-resistant waterhemp | <65% (4 WAT) | [5] |
| VLCFA Inhibitor | Acetochlor | Not specified | HPPD-inhibitor-resistant waterhemp | >85% | [5] |
| PPO Inhibitor | Saflufenacil + Dimethenamid-P | Not specified | PS II- & HPPD-inhibitor-resistant Palmer amaranth | 80-82% (3 WAPRE) | [6] |
| PPO Inhibitor | Pyroxasulfone + Saflufenacil | Not specified | PS II- & HPPD-inhibitor-resistant Palmer amaranth | 80-82% (3 WAPRE) | [6] |
| Glyphosate | Glyphosate | Not specified | PS II- & HPPD-inhibitor-resistant Palmer amaranth | 86-95% (3 & 6 WAPOST) | [6] |
WAT: Weeks After Treatment; WAPRE: Weeks After Pre-Emergence; WAPOST: Weeks After Post-Emergence
Alternatives to HPPD Inhibitor Herbicides
Several other classes of herbicides are available and can be used as alternatives or in combination with HPPD inhibitors for effective weed management. These include:
-
Glyphosate (EPSP synthase inhibitors)
-
Glufosinate (Glutamine synthetase inhibitors)
-
2,4-D and Dicamba (Synthetic auxins)
-
ALS inhibitors (Acetolactate synthase inhibitors)
-
PPO inhibitors (Protoporphyrinogen oxidase inhibitors)
-
VLCFA inhibitors (Very-long-chain fatty acid inhibitors)
The selection of an alternative will depend on the target weed species, the crop being grown, and the presence of herbicide-resistant weed biotypes[5][7].
Experimental Protocols
Greenhouse Bioassay for Herbicide Efficacy in Soil
This protocol is designed to assess the biological activity of herbicide residues in soil samples.
a. Soil Sampling:
- Collect soil cores from the top 5-10 cm of the experimental plot.
- Take multiple subsamples from each plot and composite them to ensure representativeness.
- Collect a control soil sample from an untreated area with similar soil characteristics.
b. Pot Preparation:
- Fill 10 cm diameter pots with the collected soil samples.
- Properly label each pot with the treatment and replicate number.
c. Planting:
- Select a sensitive indicator plant species (e.g., sugarbeet, red clover, or a target weed species).
- Sow a predetermined number of seeds in each pot.
d. Growth Conditions:
- Place the pots in a greenhouse with controlled temperature and light conditions.
- Water the pots as needed to maintain adequate soil moisture.
e. Data Collection:
- After a specified period (e.g., 2-3 weeks), harvest the above-ground plant biomass.
- Measure the fresh or dry weight of the plants from each pot.
- Calculate the percent reduction in biomass compared to the untreated control.
Terrestrial Field Dissipation Study
This protocol outlines the steps for conducting a field study to evaluate the persistence and dissipation of a herbicide under real-world conditions.
a. Site Selection and Plot Establishment:
- Choose a field site with a soil type representative of the intended use area.
- Establish experimental plots of a defined size (e.g., 5m x 10m).
- Include untreated control plots for comparison.
- Replicate each treatment at least three times in a randomized complete block design.
b. Herbicide Application:
- Apply the herbicide at the desired rate using a calibrated sprayer to ensure uniform coverage.
- Record the application date, time, and environmental conditions (temperature, humidity, wind speed).
c. Soil Sampling:
- Collect soil samples at predetermined intervals after application (e.g., 0, 7, 14, 30, 60, 90 days).
- From each plot, collect multiple soil cores (e.g., 10-15) to a depth of at least 90 cm.
- Divide the cores into segments (e.g., 0-15 cm, 15-30 cm, etc.).
- Composite the corresponding segments from the cores within each plot.
d. Sample Handling and Analysis:
- Store the soil samples frozen until analysis to prevent further degradation of the herbicide.
- Extract the herbicide from the soil samples using an appropriate solvent.
- Quantify the concentration of the herbicide and its major metabolites using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
e. Data Analysis:
- Calculate the dissipation rate and half-life (DT50) of the herbicide in the soil.
- Assess the leaching potential by analyzing the concentration of the herbicide at different soil depths over time.
Visualizing Key Processes
HPPD Inhibitor Signaling Pathway
HPPD inhibitors disrupt the normal biochemical pathway for tyrosine catabolism in plants. By blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, these herbicides prevent the formation of homogentisic acid, a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). The depletion of plastoquinone inhibits the function of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect chlorophyll from photo-oxidation, susceptible plants exhibit characteristic bleaching of new growth, leading to plant death.
Caption: The signaling pathway of HPPD inhibitor herbicides in plants.
Experimental Workflow for Efficacy Validation
The process of validating the efficacy of a new herbicide like this compound involves a structured workflow, starting from initial greenhouse bioassays to more complex field dissipation studies.
Caption: A typical experimental workflow for validating herbicide efficacy.
References
- 1. Soil persistence of 4-HPPD-inhibitors in different soil types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. Frontiers | Overlapping Residual Herbicides for Control of Photosystem (PS) II- and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibitor-Resistant Palmer amaranth (Amaranthus palmeri S. Watson) in Glyphosate-Resistant Maize [frontiersin.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Prudent Disposal of HPPD-IN-4: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, HPPD-IN-4. Specific disposal procedures are dictated by the Safety Data Sheet (SDS) provided by the manufacturer, as well as institutional, local, state, and federal regulations. Always consult these resources before handling and disposing of any chemical.
The following information is intended to supplement, not replace, the official safety and disposal documentation for this compound. Researchers, scientists, and drug development professionals must adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound, as a bioactive compound, should be handled as a hazardous chemical. The primary principle of chemical waste management is to prevent its release into the environment.[1][2]
Key Disposal Principles:
-
Waste Minimization: The most effective way to manage chemical waste is to minimize its generation. This can be achieved by ordering only the necessary quantities of materials, keeping a detailed inventory of chemicals, and using smaller-scale experiments whenever feasible.[3]
-
Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[1] Incompatible chemicals can react violently or produce toxic gases.[4] Halogenated and non-halogenated solvents, for example, should typically be collected in separate waste containers.[4]
-
Containerization: Always use appropriate and clearly labeled containers for chemical waste.[1][3] Containers should be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[4]
-
Labeling: All waste containers must be accurately labeled with their contents.[3] This information is critical for safe handling and proper disposal by your institution's waste management provider.
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the sink.[3][5] This can damage plumbing, harm aquatic life, and contaminate water supplies.[2]
Quantitative Data for Chemical Waste Characterization
While specific quantitative data for this compound disposal is not available without the manufacturer's SDS, general characteristics of hazardous waste are defined by regulatory bodies. The following table summarizes these characteristics, which are crucial for proper waste segregation and disposal.
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can spontaneously combust, oxidizers, and ignitable compressed gases.[3] | Collect in a designated flammable waste container. Keep away from heat, sparks, and open flames. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | Collect in a designated corrosive waste container. Store away from incompatible materials. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or other substances.[3] | Requires specialized handling and disposal. Consult your EHS department immediately. |
| Toxicity | Chemicals that are harmful or fatal if ingested or absorbed.[6] This includes carcinogens and other substances that can adversely affect human health or the environment.[5] | Collect in a designated toxic waste container. Minimize exposure through proper personal protective equipment (PPE). |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Protocol 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams: Determine the different types of waste that will be generated (e.g., solid waste contaminated with this compound, liquid waste containing this compound).
-
Select Appropriate Containers: Obtain correctly labeled waste containers from your institution's EHS department. Ensure the containers are made of a material compatible with the waste.
-
Label Containers: Clearly label each container with "Hazardous Waste," the full chemical name (this compound), and any other required information.
-
Collect Waste:
-
Solid Waste: Place contaminated items such as gloves, absorbent pads, and empty vials into the designated solid waste container.
-
Liquid Waste: Pour liquid waste containing this compound into the designated liquid waste container using a funnel.
-
-
Keep Containers Closed: Securely cap the waste containers when not in use.[4]
-
Store Safely: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[3]
Protocol 2: Disposal of Empty this compound Containers
-
Remove all Contents: Ensure that the container is as empty as possible through standard laboratory practices.[4]
-
Rinse the Container: For containers that held acutely hazardous waste, a "triple rinse" procedure is often required.[4][7] This involves rinsing the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
Deface the Label: Obliterate or remove the original label from the empty container to prevent confusion.[1][7]
-
Dispose of the Container: Dispose of the rinsed, unlabeled container in the appropriate manner, which may be as regular trash or as specified by your institution.[7]
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HPPD-IN-4
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, HPPD-IN-4. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling instructions, and compliant disposal methods.
Personal Protective Equipment (PPE) Summary
All personnel handling this compound must use the following personal protective equipment. This table summarizes the required PPE for various stages of handling.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat or chemical-resistant gown | N95 respirator or higher, especially if dust may be generated |
| Solution Preparation and Handling | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat or chemical-resistant gown | Use in a well-ventilated area or chemical fume hood |
| Spill Cleanup | Chemical safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | N95 respirator or higher |
| Waste Disposal | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat or chemical-resistant gown | Not generally required if waste is properly contained |
Experimental Protocols: Safe Handling and Disposal of this compound
Strict adherence to the following step-by-step procedures is mandatory for all personnel working with this compound. These protocols are designed to minimize exposure risk and ensure proper containment from receipt to disposal.
Pre-Handling and Preparation
-
Designated Area: All work with this compound, particularly in its solid form, must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Gather Materials: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare all required equipment, such as spatulas, weigh boats, and solvent dispensers.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for "this compound" is not publicly available, researchers should consult the SDS for analogous HPPD inhibitors like Mesotrione or Nitisinone for detailed hazard information.[1][2]
Handling Procedures
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are intact and provide a proper fit.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use a dedicated spatula and weigh boat.
-
Avoid creating dust. If the material is dusty, handle it with extreme care and consider using a powered air-purifying respirator (PAPR).
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
General Handling:
Spill Management
-
Evacuate and Secure: In the event of a spill, immediately evacuate non-essential personnel from the area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical safety goggles and heavy-duty gloves.
-
Contain and Absorb:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a labeled, sealed container for hazardous waste.
-
For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate:
-
Once the spill is absorbed, clean the area with a suitable decontamination solution (e.g., soap and water), followed by a rinse with water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Do not overfill waste containers. Ensure containers are kept closed when not in use.
-
Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's and local environmental regulations for chemical waste.[3][4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or crush the empty container to prevent reuse.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
